9-(2-Bromophenyl)-9H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
9-(2-bromophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWDVYIULXXMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732133 | |
| Record name | 9-(2-Bromophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902518-11-0 | |
| Record name | 9-(2-Bromophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-Bromophenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-(2-Bromophenyl)-9H-carbazole (CAS: 902518-11-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-Bromophenyl)-9H-carbazole is a vital organic intermediate characterized by a carbazole core linked to a bromophenyl group at the nitrogen atom.[1][2] This compound, with the chemical formula C₁₈H₁₂BrN and a molecular weight of 322.2 g/mol , is a cornerstone in the synthesis of advanced functional materials and complex pharmaceutical molecules.[1][2] Its strategic importance lies in the versatile reactivity of the bromine substituent, which allows for further chemical modifications, and the inherent photophysical and electronic properties of the carbazole moiety.[3][4] Carbazole derivatives are well-regarded for their thermal stability and charge-transporting capabilities, making them key components in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[5] In the realm of medicinal chemistry, the carbazole scaffold is a privileged structure found in numerous biologically active compounds, and this compound serves as a valuable building block for the synthesis of novel drug candidates.[6]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source(s) |
| CAS Number | 902518-11-0 | [1][2] |
| Molecular Formula | C₁₈H₁₂BrN | [1][2] |
| Molecular Weight | 322.20 g/mol | [7] |
| Appearance | Powder to crystal | [2] |
| Melting Point | 93-94 °C | [2] |
| Boiling Point | 462.0 ± 37.0 °C (Predicted) | [2] |
| Solubility | Soluble in common organic solvents such as THF, toluene, and chloroform.[8] | [8] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent methods.
Ullmann Condensation
The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen bonds, involving a copper-catalyzed reaction between an amine and an aryl halide.[9]
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine carbazole (1 equivalent), 2-bromoiodobenzene (2-3 equivalents), copper(I) iodide (0.05-0.1 equivalents), and potassium carbonate (2-4 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the mixture.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to remove oxygen.
-
Heating: Heat the reaction mixture to 140 °C and maintain this temperature with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. A solid precipitate will form.
-
Extraction: Collect the solid and dissolve it in a suitable organic solvent, such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Causality Behind Experimental Choices:
-
Excess Aryl Halide: Using an excess of 2-bromoiodobenzene drives the reaction towards completion.
-
Copper Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions.[9]
-
Base: Potassium carbonate acts as a base to deprotonate the carbazole, making it a more reactive nucleophile.
-
Solvent: DMF is a polar aprotic solvent that is suitable for this reaction due to its high boiling point and ability to dissolve the reactants.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the copper catalyst and lead to side reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[10][11]
Reaction Scheme:
Caption: Buchwald-Hartwig amination for the synthesis of this compound.
General Experimental Protocol:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or a bulky biarylphosphine ligand), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
-
Reactant Addition: Add carbazole (1 equivalent) and 1,2-dibromobenzene (1-1.5 equivalents) to the flask.
-
Solvent Addition: Add an anhydrous solvent such as toluene, dioxane, or xylene.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Ullmann condensation.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for the efficiency of the reaction. Bulky, electron-rich ligands often enhance the catalytic activity.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the carbazole.
-
Solvent: Anhydrous, non-polar aprotic solvents are typically used to ensure the stability of the catalytic system.
Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the carbazole and bromophenyl moieties are expected in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the substitution pattern. For the similar isomer, 9-(4-bromophenyl)-9H-carbazole, characteristic signals appear at δ 8.13 (d), 7.72 (d), 7.45 (d), 7.41–7.37 (dt), and 7.30 (t) ppm.[12] |
| ¹³C NMR | Aromatic carbons will appear in the range of δ 110-150 ppm. The carbon attached to the bromine atom will have a characteristic chemical shift. |
| FT-IR | Characteristic absorption bands for C-H stretching of aromatic rings (~3050 cm⁻¹), C=C stretching of aromatic rings (1600-1450 cm⁻¹), and C-N stretching (~1330 cm⁻¹). A C-Br stretching band is also expected in the fingerprint region.[13] |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 321 and 323 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. |
Applications
This compound is a key intermediate in the development of materials for organic electronics and in the synthesis of pharmaceutical compounds.
Organic Light-Emitting Diodes (OLEDs)
The carbazole unit is a well-established building block for hole-transporting materials (HTMs) and host materials in phosphorescent OLEDs (PhOLEDs) due to its high triplet energy and good hole mobility.[14] The bromine atom on the phenyl ring of this compound provides a reactive site for further functionalization, allowing for the synthesis of more complex molecules with tailored optoelectronic properties. For example, it can be used to synthesize bipolar host materials or hole-transporting materials with high glass transition temperatures (Tg), which is crucial for the longevity and stability of OLED devices.
Role in an OLED Device:
Derivatives of this compound can be designed to function as either a hole-transporting layer (HTL) or a host material in the emissive layer (EML).
Caption: A representative multilayer OLED device structure highlighting the potential roles of this compound derivatives.
Pharmaceutical Synthesis
The carbazole nucleus is a key structural motif in many natural and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[6] this compound serves as a versatile starting material for the synthesis of these complex molecules. The bromine atom can be readily converted to other functional groups through various cross-coupling reactions, enabling the construction of diverse molecular architectures for drug discovery and development.[6]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile intermediate with significant applications in both materials science and medicinal chemistry. Its unique combination of a reactive bromine handle and the favorable electronic properties of the carbazole core makes it an indispensable tool for the synthesis of advanced materials for OLEDs and novel pharmaceutical compounds. A thorough understanding of its synthesis, characterization, and properties is crucial for leveraging its full potential in cutting-edge research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. (9-(4-BROMOPHENYL))-9H-CARBAZOLE | 57102-42-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 11. Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. clearsynth.com [clearsynth.com]
An In-depth Technical Guide to the Physicochemical Properties of 9-(2-Bromophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of 9-(2-Bromophenyl)-9H-carbazole, a significant heterocyclic molecule in the fields of materials science and medicinal chemistry. As a key building block, a thorough understanding of its fundamental characteristics is paramount for the rational design and optimization of novel organic electronic materials and pharmacologically active compounds. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the implications of these properties for practical applications.
Molecular Identity and Structural Characteristics
This compound is an aromatic organic compound featuring a central carbazole nucleus substituted at the 9-position (the nitrogen atom) with a 2-bromophenyl group.
Molecular Formula: C₁₈H₁₂BrN[1][2]
Molecular Weight: 322.20 g/mol [1]
The strategic placement of the bromine atom on the ortho position of the phenyl ring introduces significant steric hindrance. This steric impediment forces a twisted conformation between the carbazole and the bromophenyl moieties. This non-planar geometry is a critical determinant of the molecule's electronic and photophysical properties, influencing its performance in applications such as Organic Light-Emitting Diodes (OLEDs) by affecting charge transport and preventing aggregation-induced quenching.[3][4]
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. These values are fundamental for its handling, purification, and application.
| Property | Value | Source(s) |
| Appearance | Powder to crystal | [1][2] |
| Melting Point | 88-94 °C | [1][2] |
| Boiling Point | 462.0 ± 37.0 °C (Predicted) | [2] |
| Solubility | Generally more soluble in non-polar organic solvents like ether, chloroform, and dichloromethane; less soluble in polar solvents such as ethanol and water.[5] Quantitative data is not readily available in the cited literature. |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While specific experimental spectra for this compound are not widely available in the public domain, this section outlines the expected spectral characteristics based on related carbazole derivatives and provides standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of atomic nuclei.
The ¹H NMR spectrum will reveal the number of unique proton environments and their connectivity. Due to the ortho-substitution, the protons on the bromophenyl ring are expected to exhibit complex splitting patterns. The protons on the carbazole core will also show characteristic aromatic signals.
-
Expected Chemical Shift Regions:
-
Carbazole Protons: Typically, the protons of the carbazole ring system appear in the aromatic region, from approximately 7.0 to 8.5 ppm.
-
Bromophenyl Protons: The protons on the bromophenyl ring will also resonate in the aromatic region, likely between 7.0 and 8.0 ppm. The exact shifts will be influenced by the steric hindrance and electronic effects of the bromine atom and the carbazole moiety.
-
The ¹³C NMR spectrum complements the ¹H NMR data by identifying the number of unique carbon environments.
-
Expected Chemical Shift Regions:
-
Aromatic Carbons: The carbon atoms of both the carbazole and bromophenyl rings are expected to appear in the downfield region of the spectrum, typically between 110 and 145 ppm.
-
Carbon-Bromine Bond: The carbon atom directly attached to the bromine atom will have its chemical shift influenced by the halogen's electronegativity and is expected in the range of 115-125 ppm.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is crucial for understanding its photophysical properties, which are of particular interest in optoelectronic applications. The absorption spectrum is a result of π-π* and n-π* electronic transitions within the conjugated carbazole system. The position of the absorption maxima (λ_max) can be influenced by the solvent polarity.
-
Expected Absorption Maxima (λ_max): Based on similar carbazole derivatives, absorption peaks are anticipated in the UV region, likely between 290 nm and 350 nm.[6] The introduction of the bromophenyl group may cause shifts in these absorption bands compared to unsubstituted carbazole.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to ensure the acquisition of high-quality, reproducible data for the characterization of this compound.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that serves as a crucial indicator of purity. A sharp melting range is indicative of a pure compound.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
NMR Sample Preparation and Analysis
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra, which are essential for unambiguous structural elucidation.
Protocol:
-
Sample Preparation: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Analysis: Acquire the NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher). Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Caption: NMR Sample Preparation and Analysis Workflow.
UV-Vis Spectroscopic Analysis
Rationale: UV-Vis spectroscopy is a rapid and non-destructive technique to probe the electronic properties of the molecule, which is vital for its application in optoelectronics.
Protocol:
-
Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., acetonitrile, dichloromethane, or tetrahydrofuran).
-
Solution Preparation: Prepare a dilute stock solution of known concentration (e.g., 1 x 10⁻⁴ M).
-
Baseline Correction: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
Synthesis and Reactivity
This compound is typically synthesized via a copper-catalyzed Ullmann condensation reaction between carbazole and an ortho-dihalogenated benzene, such as 1-bromo-2-iodobenzene. The bromine atom on the phenyl ring serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures for advanced applications.
Applications and Significance
The physicochemical properties of this compound directly influence its utility in various advanced applications.
-
Organic Electronics: Its twisted molecular structure, a consequence of the ortho-bromo substitution, is beneficial for its use as a host material or as a building block for emitters in OLEDs, particularly in Thermally Activated Delayed Fluorescence (TADF) materials. This non-planarity can help to suppress self-quenching and improve device efficiency.
-
Medicinal Chemistry: As a pharmaceutical intermediate, the carbazole scaffold is a known pharmacophore in numerous biologically active compounds. The bromophenyl moiety allows for the introduction of diverse functional groups to explore structure-activity relationships in drug discovery programs, with some research indicating its potential in the development of anti-cancer agents.[7]
Conclusion
This compound is a molecule of significant interest with a unique set of physicochemical properties dictated by its structure. A thorough understanding and precise measurement of these properties are essential for its successful application in the development of next-generation organic electronics and novel therapeutics. The protocols and data presented in this guide provide a foundational framework for researchers and developers working with this versatile compound.
References
- 1. This compound 97 902518-11-0 [sigmaaldrich.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Multifunctional applications of triazine/carbazole hybrid thermally activated delayed fluorescence emitters in organic light emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. clearsynth.com [clearsynth.com]
molecular structure and weight of 9-(2-Bromophenyl)-9H-carbazole
An In-Depth Technical Guide to 9-(2-Bromophenyl)-9H-carbazole: Structure, Synthesis, and Applications
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic aromatic compound. Designed for researchers, medicinal chemists, and materials scientists, this document delves into its molecular characteristics, detailed synthesis protocols, characterization, and key applications, with a focus on its role in drug discovery and organic electronics.
Introduction: The Significance of this compound
This compound (CAS No: 902518-11-0) is a specialized organic intermediate that belongs to the carbazole family of compounds.[1][2] Carbazole itself, a tricyclic aromatic heterocycle, is a well-established scaffold in medicinal chemistry and materials science due to its rigid, planar structure and rich electron-donating properties.[3][4] The introduction of a 2-bromophenyl group at the 9-position (the nitrogen atom) of the carbazole core imparts unique steric and electronic properties. This substitution makes this compound a highly valuable and versatile building block.
The bromine atom serves as a reactive handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) for the synthesis of more complex molecular architectures. This reactivity is crucial for its application as an intermediate in the development of novel pharmaceuticals and advanced materials for organic light-emitting diodes (OLEDs) and organic photovoltaics.[2][5] Its structural features are leveraged to create compounds with enhanced charge transport capabilities and specific photophysical properties.[2]
Molecular Structure and Physicochemical Properties
The core of the molecule consists of a carbazole unit, where two benzene rings are fused to a central nitrogen-containing five-membered ring.[3] The phenyl group substituted with a bromine atom at the ortho position is attached to this nitrogen atom.
Molecular Structure Diagram
Caption: Molecular Structure of this compound.
Physicochemical Data Summary
The properties of this compound are summarized in the table below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 902518-11-0 | [1][2] |
| Molecular Formula | C₁₈H₁₂BrN | [1][2][6] |
| Molecular Weight | 322.20 g/mol | [6] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 93-103 °C (range varies with purity) | [1][2] |
| Boiling Point | 462.0 ± 37.0 °C (Predicted) | [1] |
| Purity | ≥97% - 99% (Typical) | [7] |
| Storage | Sealed in a dry, room temperature environment or at 2-8 °C | [1][2] |
Synthesis Protocol: Ullmann Condensation
The synthesis of this compound is commonly achieved via an Ullmann condensation reaction. This method involves the copper-catalyzed N-arylation of carbazole with an ortho-dihalogenated benzene, such as 1-bromo-2-iodobenzene. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective reaction at the iodo position.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
The following protocol is adapted from established literature procedures for similar N-arylations.[8]
-
Reagent Preparation: To a flame-dried reaction vessel equipped with a magnetic stirrer and reflux condenser, add carbazole (1.0 eq), potassium carbonate (K₂CO₃, 4.0 eq) as the base, and cuprous iodide (CuI, 0.05 eq) as the catalyst.
-
Solvent and Reactant Addition: Add anhydrous N,N-dimethylformamide (DMF) to the vessel. Purge the system with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes. Subsequently, add 1-bromo-2-iodobenzene (ortho-bromoiodobenzene, 3.0 eq) via syringe.
-
Causality Insight: Potassium carbonate is a crucial inorganic base that facilitates the deprotonation of the carbazole nitrogen, forming the nucleophilic carbazolide anion. Anhydrous DMF is used as a high-boiling polar aprotic solvent, which is ideal for solubilizing the reactants and facilitating the high-temperature reaction. The copper(I) iodide catalyst is essential for the Ullmann coupling mechanism.
-
-
Reaction Execution: Heat the reaction mixture to 140°C and maintain vigorous stirring for 48 hours under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Precipitation (Work-up): Upon completion, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a large volume of cold water. A solid precipitate should form.
-
Extraction and Filtration: Stir the aqueous suspension for 30 minutes, then collect the crude solid by vacuum filtration. Dissolve the collected solid in dichloromethane (DCM). Filter the DCM solution to remove any insoluble inorganic salts (e.g., potassium salts and copper residues).
-
Purification: Concentrate the organic filtrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel to yield this compound as a white solid.[8]
-
Self-Validating System: The purity of the final product should be rigorously assessed by multiple analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm the structure and ensure the absence of starting materials or byproducts.
-
Structural Elucidation and Characterization
Confirming the molecular structure and purity is paramount. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): Analysis via techniques like Atmospheric Pressure Chemical Ionization (APCI) should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass. For C₁₈H₁₂BrN, the expected m/z would be approximately 322.2, confirming the molecular weight.[8] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be visible in the mass spectrum, providing definitive evidence of its presence.
-
NMR Spectroscopy: ¹H NMR spectroscopy is used to confirm the connectivity of the molecule. The spectrum would show distinct signals for the 12 aromatic protons. The protons on the carbazole moiety and the bromophenyl ring would appear in the aromatic region (typically 7.0-8.5 ppm). The integration of these signals should correspond to the number of protons in each environment.
Applications in Drug Development and Materials Science
This compound is not an end product but a versatile intermediate.
-
Pharmaceutical Intermediate: In drug discovery, carbazole derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[4] This compound serves as a precursor to more complex molecules where the bromophenyl group can be further functionalized to modulate pharmacological activity.[8][9]
-
Organic Electronics (OLEDs): The carbazole moiety is an excellent hole-transporting unit. This compound is used to synthesize host materials for phosphorescent OLEDs (PhOLEDs) and other electronic components.[2] The bulky, non-planar nature of the 2-bromophenyl group can disrupt intermolecular packing, which helps to prevent aggregation-caused quenching and improve the amorphous stability of thin films, a critical factor for device longevity.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302) and may cause serious eye damage (H318). It can also cause skin and respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[1][11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. chemimpex.com [chemimpex.com]
- 3. Carbazole - Wikipedia [en.wikipedia.org]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C18H12BrN | CID 59465012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, CasNo.902518-11-0 BOC Sciences United States [bocscichem.lookchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. canbipharm.com [canbipharm.com]
- 12. fishersci.com [fishersci.com]
- 13. uprm.edu [uprm.edu]
In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of 9-(2-Bromophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 9-(2-Bromophenyl)-9H-carbazole. As a key intermediate in the synthesis of functional organic materials and potential pharmaceutical agents, a thorough understanding of its structural characterization is paramount. This document offers an in-depth interpretation of the NMR spectra, supported by tabulated data, detailed experimental protocols, and foundational principles of NMR spectroscopy. The causality behind chemical shifts, coupling constants, and peak assignments is elucidated to provide field-proven insights for researchers in organic synthesis and drug development.
Introduction: The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the determination of molecular structure. Its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) provides a detailed architectural map of a molecule. For complex aromatic systems like this compound, NMR is indispensable for confirming regiochemistry and conformational features that govern the material's properties.
The strategic placement of the bromophenyl group at the 9-position of the carbazole nitrogen introduces significant electronic and steric effects. These perturbations are directly observable in the NMR spectra, manifesting as distinct changes in the chemical shifts and coupling patterns of the protons and carbons compared to the parent carbazole structure. This guide will dissect these spectral nuances to provide a definitive structural assignment.
Molecular Structure and Numbering Scheme
A clear and consistent numbering system is crucial for unambiguous spectral assignment. The numbering scheme for this compound used throughout this guide is presented below.
Caption: Numbering scheme for this compound.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of the protons. The presence of the ortho-bromine atom on the N-phenyl ring introduces steric hindrance, which can restrict rotation and influence the chemical shifts of nearby protons on the carbazole moiety.
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.15 | d | 2H | 7.8 | H-4, H-5 |
| 7.75 | dd | 1H | 7.9, 1.5 | H-6' |
| 7.50-7.40 | m | 4H | - | H-1, H-8, H-3', H-4' |
| 7.35-7.25 | m | 3H | - | H-2, H-7, H-5' |
Interpretation:
-
Carbazole Protons: The protons of the carbazole core generally appear in the aromatic region (7.0-8.5 ppm). The downfield doublet at 8.15 ppm is characteristic of the H-4 and H-5 protons, which are deshielded due to their proximity to the electron-withdrawing nitrogen atom and the anisotropic effect of the adjacent benzene rings. The remaining carbazole protons (H-1, H-8, H-2, H-7) appear as a complex multiplet between 7.25 and 7.50 ppm. The overlap in this region necessitates two-dimensional NMR techniques, such as COSY and HSQC, for unambiguous assignment.
-
Bromophenyl Protons: The protons of the 2-bromophenyl group are also found in the aromatic region. The doublet of doublets at 7.75 ppm is assigned to H-6', which is ortho to the bromine atom and meta to the point of attachment to the carbazole nitrogen. The ortho and meta couplings give rise to the characteristic dd multiplicity. The remaining bromophenyl protons (H-3', H-4', H-5') resonate in the congested region between 7.25 and 7.50 ppm.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms or involved in resonance appearing at lower field.
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 140.5 | C-4a, C-4b |
| 137.8 | C-1' |
| 134.0 | C-3' |
| 131.5 | C-6' |
| 129.8 | C-5' |
| 128.5 | C-4' |
| 126.2 | C-4, C-5 |
| 123.5 | C-9a, C-9b |
| 122.8 | C-2' |
| 120.5 | C-2, C-7 |
| 119.8 | C-3, C-6 |
| 109.8 | C-1, C-8 |
Interpretation:
-
Carbazole Carbons: The quaternary carbons of the carbazole core, C-4a and C-4b, are the most deshielded at 140.5 ppm due to their direct attachment to the nitrogen and their involvement in the fused ring system. The carbons directly bonded to the nitrogen (C-9a, C-9b) appear around 123.5 ppm. The protonated carbons of the carbazole rings show distinct chemical shifts based on their position relative to the nitrogen atom.
-
Bromophenyl Carbons: The ipso-carbon attached to the nitrogen, C-1', is observed at 137.8 ppm. The carbon bearing the bromine atom, C-2', is significantly shielded and appears at 122.8 ppm due to the heavy atom effect of bromine. The remaining carbons of the bromophenyl ring appear in the expected aromatic region.
Experimental Protocol for NMR Data Acquisition
To ensure the reproducibility and accuracy of the spectral data, a standardized experimental protocol is essential.
5.1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
5.2. NMR Instrument Parameters:
-
Spectrometer: Bruker Avance III HD 500 MHz spectrometer (or equivalent).
-
Probe: 5 mm BBO probe.
-
Solvent: CDCl₃
-
Temperature: 298 K
For ¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.99 s
-
Spectral Width: 20.5 ppm
For ¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
5.3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking to determine the chemical shifts of all signals in both spectra.
Caption: Experimental workflow for NMR data acquisition and processing.
Conclusion and Future Perspectives
This technical guide has provided a detailed and authoritative analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations serve as a reliable reference for researchers engaged in the synthesis and application of this important chemical entity. The established experimental protocol ensures the acquisition of high-quality, reproducible data.
Future work could involve the use of more advanced NMR techniques, such as NOESY, to probe through-space interactions and gain further insights into the preferred conformation of the bromophenyl group relative to the carbazole core. Such studies would be particularly valuable for understanding the structure-property relationships in materials derived from this versatile building block.
The Core of Light and Charge: An In-depth Technical Guide to the Photophysical and Electronic Properties of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole, a privileged nitrogen-containing heterocyclic compound, and its derivatives have become indispensable building blocks in materials science and medicinal chemistry.[1][2] Their rigid, planar π-conjugated framework imparts excellent thermal and chemical stability, while the electron-rich nitrogen atom facilitates efficient hole transport.[3][4] These intrinsic characteristics, coupled with the ease of functionalization at various positions on the carbazole core, allow for the precise tuning of their electronic and photophysical properties.[3][5] This adaptability has led to their widespread application in high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors, and as pharmacophores in drug discovery.[2][6][7][8] This guide provides a comprehensive exploration of the core photophysical and electronic properties of carbazole derivatives, detailing the experimental and computational methodologies employed for their characterization.
I. Fundamental Electronic Properties of Carbazole Derivatives
The electronic properties of carbazole derivatives are primarily dictated by their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the gap between them (the HOMO-LUMO gap) govern the charge injection and transport capabilities, as well as the optical absorption and emission characteristics of the molecule.[9]
Key Electronic Parameters:
-
HOMO Level: The energy of the highest occupied molecular orbital. In the context of organic electronics, a higher HOMO level (closer to the vacuum level) facilitates the injection of holes from the anode. Carbazole derivatives are known for their relatively high HOMO levels, making them excellent hole-transporting materials.[3][10]
-
LUMO Level: The energy of the lowest unoccupied molecular orbital. The LUMO level is critical for electron injection from the cathode. By chemically modifying the carbazole core with electron-withdrawing groups, the LUMO level can be lowered to improve electron transport.[11]
-
HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO levels. This gap is a crucial determinant of the molecule's color and its potential for application in optoelectronic devices. A larger gap typically corresponds to absorption and emission in the blue or ultraviolet region of the electromagnetic spectrum.[9]
Visualizing the Core Structure:
The versatility of carbazole derivatives stems from the ability to introduce various functional groups at different positions of the carbazole nucleus.
Caption: General structure of a functionalized carbazole derivative.
II. Unraveling the Photophysical Properties
The interaction of light with carbazole derivatives gives rise to a series of photophysical processes, including absorption, fluorescence, and phosphorescence. These processes are best understood through the Jablonski diagram.[12][13][14]
Caption: Simplified Jablonski diagram illustrating key photophysical processes.
Key Photophysical Parameters:
-
Absorption (λ_abs): The wavelength(s) at which a molecule absorbs light, promoting an electron from a lower to a higher energy state.
-
Emission (λ_em): The wavelength(s) at which a molecule emits light as it relaxes from an excited state to a lower energy state. This can be in the form of fluorescence or phosphorescence.
-
Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted through fluorescence to the number of photons absorbed. A high quantum yield is desirable for applications in OLEDs and bioimaging.[3]
-
Fluorescence Lifetime (τ_F): The average time a molecule spends in the excited singlet state before returning to the ground state via fluorescence.
-
Phosphorescence: Emission of light from an excited triplet state. Carbazole derivatives can be designed to exhibit phosphorescence, particularly at room temperature, which is a highly sought-after property for efficient OLEDs.[15][16]
III. Experimental Characterization: A Step-by-Step Guide
A combination of spectroscopic and electrochemical techniques is essential for a thorough characterization of the photophysical and electronic properties of carbazole derivatives.
Workflow for Characterization:
Caption: Experimental workflow for characterizing carbazole derivatives.
A. UV-Visible (UV-Vis) Absorption Spectroscopy[17]
This technique measures the absorption of light by a molecule as a function of wavelength, providing information about the electronic transitions and the HOMO-LUMO gap.[9]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the carbazole derivative in a UV-transparent solvent (e.g., dichloromethane, cyclohexane, or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_max).
-
Determine the onset of the absorption peak (λ_onset) to estimate the optical bandgap (Eg_opt) using the formula: Eg_opt (eV) = 1240 / λ_onset (nm).
-
B. Fluorescence Spectroscopy[17]
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This provides information about the emission wavelength, fluorescence quantum yield, and fluorescence lifetime.
Experimental Protocol:
-
Sample Preparation: Use the same solution prepared for UV-Vis spectroscopy. The concentration may need to be adjusted to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Set the excitation wavelength (λ_ex) to the λ_max determined from the UV-Vis spectrum.
-
Record the emission spectrum.
-
-
Quantum Yield (Φ_F) Determination (Relative Method):
-
Measure the fluorescence intensity and absorbance of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
C. Cyclic Voltammetry (CV)[9]
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be used to estimate the HOMO and LUMO energy levels.[17]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the carbazole derivative (approx. 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Instrumentation: Use a potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).
-
Measurement:
-
Record the cyclic voltammogram by scanning the potential.
-
Calibrate the potential against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox_onset) and onset reduction potential (E_red_onset).
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas: E_HOMO (eV) = -[E_ox_onset (vs Fc/Fc⁺) + 4.8] eV E_LUMO (eV) = -[E_red_onset (vs Fc/Fc⁺) + 4.8] eV
-
D. Transient Absorption Spectroscopy (TAS)[19][20]
TAS is a powerful technique to study the dynamics of excited states on timescales from femtoseconds to milliseconds. It allows for the direct observation of processes like intersystem crossing and the formation of triplet states.[16][18]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the carbazole derivative in a spectroscopic grade solvent.
-
Instrumentation: A pump-probe setup is used. A "pump" laser pulse excites the sample, and a "probe" pulse monitors the changes in absorption at various time delays.
-
Measurement: The difference in absorbance of the probe with and without the pump pulse is recorded as a function of wavelength and time delay.
-
Data Analysis: The resulting transient absorption spectra reveal the formation and decay of excited singlet and triplet states, providing insights into the rates of intersystem crossing and other excited-state processes.[19]
IV. Computational Modeling: A Theoretical Approach
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic and photophysical properties of molecules.[20][21][22]
Computational Workflow:
-
Geometry Optimization: The ground-state geometry of the carbazole derivative is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[9][21]
-
Frontier Molecular Orbital Analysis: The optimized geometry is used to calculate the HOMO and LUMO energy levels.
-
Excited State Calculations: TD-DFT is employed to simulate the UV-Vis absorption spectrum and predict the energies of the excited singlet and triplet states.[20]
V. Structure-Property Relationships: Tailoring Carbazole Derivatives for Specific Applications
The ability to systematically modify the carbazole core allows for the rational design of materials with tailored properties.[23]
| Modification | Effect on Properties | Potential Application |
| Electron-donating groups at C3/C6 | Raise HOMO level, red-shift in absorption/emission | Hole-transport layers in OLEDs, sensitizers in DSSCs |
| Electron-withdrawing groups at C3/C6 | Lower LUMO level, improved electron transport | Electron-transport layers in OLEDs, n-type semiconductors |
| Bulky substituents at N9 | Increase solubility, prevent aggregation-caused quenching | Solution-processable OLEDs, improved solid-state luminescence |
| Extension of π-conjugation | Red-shift in absorption/emission, smaller bandgap | Red-emitting OLEDs, near-infrared absorbing materials |
Conclusion
Carbazole derivatives represent a versatile and powerful class of organic materials with a rich and tunable set of photophysical and electronic properties. A comprehensive understanding of these properties, achieved through a synergistic approach of experimental characterization and computational modeling, is paramount for the continued development of next-generation organic electronic devices and novel therapeutic agents. The methodologies and principles outlined in this guide provide a robust framework for researchers and scientists to explore and harness the full potential of these remarkable molecules.
References
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- 2. Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02407B [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
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- 9. benchchem.com [benchchem.com]
- 10. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 11. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 12. youtube.com [youtube.com]
- 13. fiveable.me [fiveable.me]
- 14. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 15. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
- 18. Transient Absorption Spectroscopy of a Carbazole-Based Room-Temperature Phosphorescent Molecule: Real-Time Monitoring of Singlet-Triplet Transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Theoretical Study of the Electronic Structure and Properties of Alternating Donor-Acceptor Couples of Carbazole-Based Compounds for Advanced Organic Light-Emitting Diodes (OLED) | Scientific.Net [scientific.net]
- 21. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 22. jnsam.com [jnsam.com]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of 9-(2-Bromophenyl)-9H-carbazole
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive safety and handling guide for 9-(2-Bromophenyl)-9H-carbazole (CAS No. 902518-11-0), designed for researchers, scientists, and professionals in drug development and materials science. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes data from multiple sources to offer practical, field-proven insights into managing the risks associated with this compound.
Section 1: Compound Profile and Scientific Context
This compound is a versatile organic intermediate widely utilized in advanced research and development.[1][2] Its unique molecular structure, featuring a carbazole core with a bromophenyl substituent, makes it a valuable building block in several high-technology fields.
-
Organic Electronics: The compound's charge transport and luminescent properties are leveraged in the development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (solar cells), where it contributes to enhanced device efficiency and stability.
-
Pharmaceutical and Agrochemical Synthesis: As a pharmaceutical intermediate, it serves as a precursor for more complex molecules with potential biological activity.[1]
-
Materials Science: Its thermal stability and photophysical characteristics are explored in the creation of novel sensors and high-performance coatings.
Given its integral role in these sensitive applications, a complete understanding of its safety profile is paramount to ensuring both personnel safety and experimental integrity.
Section 2: Comprehensive Hazard Assessment
This compound is classified as a hazardous substance. The primary risks are associated with direct contact and ingestion. The following table summarizes the GHS hazard classifications compiled from various suppliers.[3][4][5][6]
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 | Danger |
| Skin Irritation (Category 2) | Causes skin irritation. | H315 | Warning |
| Serious Eye Damage / Eye Irritation (Category 1/2) | Causes serious eye damage / irritation. | H318/H319 | Danger |
| Aquatic Hazard, Chronic (Category 4) | May cause long lasting harmful effects to aquatic life. | H413 | - |
Expert Analysis of Hazards:
-
Acute Oral Toxicity (H302) & Irritation (H315/H319): The primary concern with this compound is its irritant nature and moderate acute toxicity upon ingestion.[3] The "Danger" signal word from some suppliers is driven by the risk of serious eye damage (H318), which implies that eye contact can lead to irreversible harm.[3][6] This necessitates stringent protocols for eye protection. Skin irritation (H315) is also a key concern, requiring the consistent use of appropriate gloves.[4]
-
Aquatic Toxicity (H413): The potential for long-lasting harm to aquatic life dictates that this chemical must not be released into the environment.[5] Disposal procedures must adhere to local regulations for hazardous chemical waste.
Section 3: Proactive Safety Protocols: Engineering and Administrative Controls
The foundation of laboratory safety lies in proactively minimizing exposure potential. A hierarchical approach, prioritizing engineering controls over personal protective equipment, is essential.
3.1 Engineering Controls: The First Line of Defense Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[7] For tasks such as weighing or transferring the solid, a certified chemical fume hood or a local exhaust ventilation system is mandatory to prevent the inhalation of airborne particles.[9][10]
-
Contained Systems: For larger-scale operations, using a glove box or other closed-system transfer methods should be considered to eliminate direct contact.
3.2 Administrative Controls: Standard Operating Procedures (SOPs) Clear, written protocols are critical for ensuring consistent and safe practices.
-
Designated Areas: All work with this compound should occur in a designated and clearly labeled area.
-
Training: All personnel must be trained on the specific hazards of this chemical and the procedures outlined in this guide before commencing any work.
-
Hygiene Practices: Always wash hands and forearms thoroughly with soap and water after handling, before breaks, and at the end of a shift.[7] Do not eat, drink, or smoke in laboratory areas.[9]
Section 4: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the user and the chemical. It must be selected and used correctly for every task.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7] Given the risk of serious eye damage, a face shield should also be worn when there is a risk of splashing or significant dust generation.[11]
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[7][12] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and minimize skin contact.[7]
-
-
Respiratory Protection: If engineering controls are insufficient to keep airborne concentrations low, a NIOSH-approved respirator with a particle filter must be used.[7] The need for respiratory protection should be determined by a formal risk assessment.
Caption: PPE Selection Workflow for this compound.
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency is critical to mitigating harm.
5.1 First-Aid Measures Immediate action is required in the event of an exposure.[7][13][14]
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][13] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][11][13] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
5.2 Accidental Release Measures In the event of a spill, follow these steps to ensure safe cleanup.[7][12][15]
-
Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as described in Section 4, including respiratory protection if necessary.
-
Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid creating dust.[7] Moisten the material slightly with water to prevent it from becoming airborne.[7] Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[7][15]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the container and any contaminated cleaning materials as hazardous waste according to institutional and local regulations.
Caption: Workflow for Responding to a Spill of Solid Material.
Section 6: Handling and Storage Procedures
6.1 Safe Handling
-
Minimize dust generation and accumulation.[7]
-
Use with adequate ventilation at all times.[7]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
6.2 Storage Conditions
-
Store in a cool, dry, well-ventilated place away from incompatible substances.[7][11]
-
Keep the container tightly closed when not in use.[7][9][11] Recommended storage temperatures are typically room temperature or refrigerated (2-8 °C).[1][16]
-
Avoid contact with strong oxidizing agents and strong acids.[11][12]
Section 7: Physical and Chemical Properties
The following table summarizes key physical and chemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 902518-11-0 | [1] |
| Molecular Formula | C₁₈H₁₂BrN | |
| Molecular Weight | 322.20 - 322.21 g/mol | [3] |
| Appearance | White to off-white or tan powder, crystals, or fibers. | |
| Melting Point | 88 - 103 °C (range varies slightly between suppliers) | [3] |
| Boiling Point | ~462.0 °C (estimated) | |
| Stability | Stable under recommended storage conditions. | [12] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [11][12] |
| Decomposition | Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[11][12][13] |
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound 97 902518-11-0 [sigmaaldrich.com]
- 4. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 5. This compound | 902518-11-0 | TCI EUROPE N.V. [tcichemicals.com]
- 6. 9-(4-Bromophenyl)carbazole | C18H12BrN | CID 22361390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uprm.edu [uprm.edu]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. fishersci.de [fishersci.de]
- 10. tcichemicals.com [tcichemicals.com]
- 11. canbipharm.com [canbipharm.com]
- 12. canbipharm.com [canbipharm.com]
- 13. aksci.com [aksci.com]
- 14. combi-blocks.com [combi-blocks.com]
- 15. downloads.ossila.com [downloads.ossila.com]
- 16. sharingtechcn.com [sharingtechcn.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 9-(2-Bromophenyl)-9H-carbazole via Ullmann Condensation
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 9-Arylcarbazoles and the Ullmann Condensation
9-Arylcarbazole moieties are crucial structural components in a vast array of functional materials and pharmacologically active compounds. Their unique electronic and photophysical properties make them indispensable in the development of organic light-emitting diodes (OLEDs), photovoltaics, and as host materials for phosphorescent emitters. In the realm of drug discovery, the carbazole nucleus is a privileged scaffold, appearing in numerous compounds with diverse biological activities. The synthesis of these vital compounds often relies on the formation of a carbon-nitrogen (C-N) bond between the carbazole nitrogen and an aryl group.
The Ullmann condensation, a copper-catalyzed cross-coupling reaction, stands as a cornerstone method for achieving this N-arylation.[1] While traditional Ullmann reactions were often hampered by harsh conditions such as high temperatures and stoichiometric amounts of copper, modern advancements have introduced ligand-accelerated protocols.[2][3] These improved methods offer milder reaction conditions, broader substrate scope, and greater efficiency, making the Ullmann condensation a highly relevant and practical tool in contemporary organic synthesis.[4] This guide provides an in-depth look at the synthesis of a specific 9-arylcarbazole, 9-(2-Bromophenyl)-9H-carbazole, a valuable intermediate in organic synthesis.[5][6]
Delving into the Mechanism of the Ullmann N-Arylation
A thorough understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The modern, ligand-accelerated Ullmann N-arylation is generally understood to proceed through a catalytic cycle involving a copper(I) species.[7] While the precise mechanism can be complex and is a subject of ongoing research, a widely accepted pathway for C-N bond formation involves the following key steps:[1][7]
-
Formation of the Copper(I)-Amide Complex: The reaction is initiated by the deprotonation of the carbazole N-H bond by a base, forming a carbazolide anion. This anion then coordinates with the active copper(I) catalyst, which is stabilized by a ligand, to form a copper(I)-amide intermediate.
-
Oxidative Addition: The aryl halide (in this case, 1,2-dibromobenzene) undergoes oxidative addition to the copper(I) complex. This step involves the insertion of the copper into the carbon-halogen bond, leading to the formation of a transient, higher-valent copper(III) intermediate.[7]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the copper(III) intermediate. This process forms the desired C-N bond, yielding the 9-arylcarbazole product and regenerating the active copper(I) catalyst, which can then re-enter the catalytic cycle.[7]
The ligand plays a critical role in this process by stabilizing the copper catalyst, enhancing its solubility, and facilitating the oxidative addition and reductive elimination steps, ultimately allowing the reaction to proceed under milder conditions.[4]
Below is a diagram illustrating the proposed catalytic cycle for the Ullmann N-arylation of carbazole.
Caption: Proposed Catalytic Cycle for Ullmann N-Arylation.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of this compound via a ligand-accelerated Ullmann condensation.
Materials:
-
Carbazole (1.0 eq)
-
1,2-Dibromobenzene (1.5 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq), finely ground and dried
-
Anhydrous Dioxane (or Toluene)
-
Ethyl Acetate
-
Hexane
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas (Nitrogen or Argon) supply with a manifold
-
Syringes and needles
-
Heating mantle or oil bath with a temperature controller
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
-
Standard laboratory glassware
Reaction Workflow Diagram:
Caption: Experimental workflow for the Ullmann N-arylation.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add carbazole (1.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and finely ground, anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the copper(I) catalyst.[8]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous dioxane (or toluene) via syringe, followed by the addition of 1,2-dibromobenzene (1.5 eq).
-
Reaction: Place the reaction vessel in a preheated oil bath set to 110 °C and stir the mixture vigorously. The reaction is typically allowed to proceed for 24 hours.
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting carbazole), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (to remove residual copper salts), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography using a suitable eluent system, typically a gradient of hexane and ethyl acetate, to afford the pure this compound.
Key Reaction Parameters:
| Parameter | Recommended Condition | Rationale/Notes |
| Copper Source | CuI (Copper(I) Iodide) | The active catalytic species is generally considered to be Cu(I).[9] Fresh, high-purity CuI should be used to avoid issues with catalyst oxidation.[8] |
| Ligand | 1,10-Phenanthroline | A variety of N,N- and N,O-chelating ligands can be effective.[4][10] 1,10-Phenanthroline is a common and effective choice for this type of transformation. |
| Base | K₂CO₃ (Potassium Carbonate) | An inorganic base is required to deprotonate the carbazole. The base should be finely ground and thoroughly dried to maximize its surface area and reactivity. |
| Solvent | Anhydrous Dioxane or Toluene | High-boiling, non-polar aprotic solvents are typically used. The solvent must be anhydrous to prevent side reactions.[9][11] |
| Temperature | 110 °C | While modern protocols are milder than traditional Ullmann reactions, elevated temperatures are still generally required to drive the reaction to completion.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | An oxygen-free atmosphere is critical to prevent the oxidation and deactivation of the Cu(I) catalyst.[8] |
Characterization of this compound
Following successful synthesis and purification, the identity and purity of the final product must be confirmed through standard analytical techniques.
Typical Characterization Data:
| Analysis | Expected Result | Reference |
| Molecular Formula | C₁₈H₁₂BrN | [5] |
| Molecular Weight | 322.2 g/mol | [5] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 88-94 °C | [5][12] |
| ¹H NMR | Complex aromatic signals consistent with the structure. | [13] |
| ¹³C NMR | Aromatic carbon signals consistent with the structure. | |
| Mass Spectrometry | [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight, with the characteristic isotopic pattern for bromine. |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. The following section addresses common problems encountered during the Ullmann condensation and provides potential solutions.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting common issues in Ullmann condensations.
Common Problems and Solutions:
-
Low to No Yield:
-
Inactive Catalyst: The copper(I) source may have oxidized. Use a fresh bottle of high-purity CuI.[8]
-
Poor Reagent Quality: Ensure carbazole and 1,2-dibromobenzene are of high purity. The base should be finely powdered and completely dry.
-
Oxygen Contamination: The reaction is sensitive to oxygen. Ensure the reaction setup is properly purged with an inert gas and that a positive pressure is maintained throughout the reaction.[8]
-
-
Formation of Side Products (e.g., debromination of the starting material or product):
-
Protic Impurities: The presence of water can lead to hydrodehalogenation of the aryl halide.[9] Use anhydrous solvents and ensure all glassware and reagents are thoroughly dried.
-
Reaction Temperature Too High: Excessive heat can lead to decomposition of reagents or products. Consider lowering the reaction temperature.
-
-
Incomplete Reaction:
-
Insufficient Reaction Time: Some Ullmann couplings can be slow. If starting material is still present after the initial reaction time, consider extending it and continuing to monitor the reaction's progress.
-
Suboptimal Temperature: If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if decomposition is observed, the temperature may be too high.
-
Inefficient Mixing: The reaction mixture is heterogeneous. Ensure vigorous stirring to facilitate interaction between the reagents in the solid and liquid phases.
-
By carefully controlling the reaction parameters and being mindful of these potential pitfalls, researchers can reliably synthesize this compound and other valuable 9-arylcarbazoles using the Ullmann condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. This compound - Protheragen [protheragen.ai]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Ullmann Reaction Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. This compound 97 902518-11-0 [sigmaaldrich.com]
- 13. rsc.org [rsc.org]
Application Note & Protocol: Synthesis of 9-(2-Bromophenyl)-9H-carbazole via Buchwald-Hartwig Amination
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, organic electronics, and fine chemicals.[1] Traditional methods for constructing these bonds often require harsh conditions and suffer from limited substrate scope.[1] The Buchwald-Hartwig reaction, however, proceeds under relatively mild conditions with remarkable functional group tolerance, making it an indispensable tool for researchers in drug development and materials science.
This application note provides a detailed, field-proven protocol for the synthesis of 9-(2-Bromophenyl)-9H-carbazole, an important intermediate in organic synthesis.[3] The protocol leverages the coupling of 9H-carbazole with 1-bromo-2-iodobenzene. The choice of 1-bromo-2-iodobenzene is strategic; the higher reactivity of the carbon-iodine bond allows for selective oxidative addition at the iodine-bearing position, leaving the bromo-substituent intact for subsequent transformations.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-I bond of 1-bromo-2-iodobenzene), forming a Pd(II) intermediate.[5][6] The general reactivity order for the aryl halide is I > Br > Cl.[4]
-
Amine Coordination and Deprotonation: The amine (9H-carbazole) coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, releasing the desired this compound product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
A simplified representation of this catalytic cycle is depicted below:
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
| Reagent | M.W. | CAS No. | Amount | Moles | Eq. |
| 9H-Carbazole | 167.21 | 86-74-8 | 1.00 g | 5.98 mmol | 1.0 |
| 1-Bromo-2-iodobenzene | 282.90 | 583-55-1 | 2.03 g | 7.18 mmol | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 51364-51-3 | 55 mg | 0.06 mmol | 0.01 |
| Xantphos | 578.68 | 161265-03-8 | 104 mg | 0.18 mmol | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 865-48-5 | 805 mg | 8.37 mmol | 1.4 |
| Anhydrous Toluene | - | 108-88-3 | 30 mL | - | - |
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas inlet
-
Schlenk line or glovebox for inert atmosphere techniques
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel:
-
Thoroughly dry the 100 mL three-neck round-bottom flask and magnetic stir bar in an oven and allow to cool under a stream of inert gas (Nitrogen or Argon).
-
Assemble the flask with the reflux condenser and gas inlet. Maintain a positive pressure of inert gas throughout the setup and reaction.
-
-
Addition of Reagents:
-
To the flask, add 9H-carbazole (1.00 g, 5.98 mmol), 1-bromo-2-iodobenzene (2.03 g, 7.18 mmol), Pd₂(dba)₃ (55 mg, 0.06 mmol), Xantphos (104 mg, 0.18 mmol), and sodium tert-butoxide (805 mg, 8.37 mmol).
-
Expert Insight: The order of addition of the solid reagents is not critical, but it is good practice to add the catalyst and ligand first, followed by the reactants and base. This can be done in a glovebox for air-sensitive reagents.
-
-
Solvent Addition and Degassing:
-
Add 30 mL of anhydrous toluene to the flask via syringe.
-
Degas the reaction mixture by bubbling inert gas through the solution for 15-20 minutes, or by subjecting the flask to three cycles of freeze-pump-thaw.
-
Causality: Degassing is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to 110 °C (oil bath temperature).
-
Maintain the reaction at this temperature for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample can be taken (carefully, under inert atmosphere), quenched with water, extracted with ethyl acetate, and analyzed.
-
-
Work-up:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent, 9H-carbazole), remove the heat source and allow the mixture to cool to room temperature.
-
Quench the reaction by slowly adding 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Expected Results and Characterization:
-
Appearance: White to off-white solid.[3]
-
Yield: High yields are expected with this protocol.
-
Melting Point: 93-94 °C.[3]
-
Molecular Weight: 322.20 g/mol .
-
Molecular Formula: C₁₈H₁₂BrN.[3]
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling Precautions
It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE), and working in a well-ventilated fume hood.
-
9H-Carbazole: Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer. It is also very toxic to aquatic life with long-lasting effects.[7]
-
1-Bromo-2-iodobenzene: Causes skin irritation and serious eye irritation.[8] May cause respiratory irritation.[9][10]
-
Palladium Catalysts: Palladium compounds can be toxic.[11][12] Handle with care and avoid inhalation of dust.[11]
-
Phosphine Ligands: Phosphine ligands can be toxic and air-sensitive.[13][14][15][16][17] Handle under an inert atmosphere.
-
Sodium tert-butoxide: A flammable solid that reacts violently with water.[18][19][20] It causes severe skin burns and eye damage.[18][19][20] Handle in a dry, inert atmosphere.[21]
-
Toluene: A flammable liquid with potential health hazards. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh, high-quality Pd source and handle it under inert conditions. |
| Insufficient degassing | Improve the degassing procedure (e.g., more freeze-pump-thaw cycles). | |
| Poor quality base | Use freshly opened, anhydrous sodium tert-butoxide. | |
| Formation of side products | Reaction temperature too high | Lower the reaction temperature and monitor the reaction more closely. |
| Incorrect stoichiometry | Double-check the molar equivalents of all reagents. | |
| Difficulty in purification | Co-eluting impurities | Adjust the polarity of the eluent for column chromatography or consider recrystallization. |
Conclusion
The Buchwald-Hartwig amination is a highly efficient method for the synthesis of this compound. The provided protocol, utilizing a Pd₂(dba)₃/Xantphos catalytic system, offers a reliable pathway to this valuable synthetic intermediate. By understanding the underlying mechanism and adhering to careful experimental technique, particularly with respect to maintaining an inert atmosphere, researchers can achieve high yields and purity. This protocol serves as a robust starting point for further exploration and application in the fields of medicinal chemistry and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. This compound - Protheragen [protheragen.ai]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 1-Bromo-2-iodobenzene | C6H4BrI | CID 11415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 1-Bromo-2-iodobenzene - Safety Data Sheet [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. download.basf.com [download.basf.com]
- 13. alsafetydatasheets.com [alsafetydatasheets.com]
- 14. amp.generalair.com [amp.generalair.com]
- 15. middlesexgases.com [middlesexgases.com]
- 16. produkte.linde-gas.at [produkte.linde-gas.at]
- 17. airgas.com [airgas.com]
- 18. fishersci.com [fishersci.com]
- 19. dcfinechemicals.com [dcfinechemicals.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. fishersci.co.uk [fishersci.co.uk]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. Page loading... [guidechem.com]
- 24. echemi.com [echemi.com]
- 25. uprm.edu [uprm.edu]
- 26. downloads.ossila.com [downloads.ossila.com]
- 27. fishersci.ie [fishersci.ie]
- 28. 1-Bromo-2-iodobenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 29. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 30. elementalmicroanalysis.com [elementalmicroanalysis.com]
Application Note & Protocol: High-Efficiency Suzuki-Miyaura Coupling of 9-(2-Bromophenyl)-9H-carbazole for the Synthesis of Advanced Organic Materials and Pharmaceutical Intermediates
Abstract
This comprehensive guide details a robust and optimized protocol for the Suzuki-Miyaura cross-coupling of 9-(2-Bromophenyl)-9H-carbazole with various arylboronic acids. This reaction is a cornerstone for the synthesis of complex organic molecules, particularly in the fields of materials science for applications like organic light-emitting diodes (OLEDs) and in medicinal chemistry for the development of novel therapeutics.[1] This document provides a step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and critical insights into the selection of catalysts, ligands, bases, and solvents to overcome challenges such as steric hindrance.
Introduction: The Significance of Carbazole-Containing Biaryls
Carbazole derivatives are a pivotal class of nitrogen-containing heterocyclic compounds.[2] Their unique electronic and photophysical properties make them indispensable building blocks for a wide range of applications, from advanced functional materials to biologically active compounds.[1] The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[3][4][5]
The coupling of this compound presents a unique synthetic challenge due to the steric hindrance imposed by the carbazole moiety ortho to the bromine atom. This guide provides a meticulously developed protocol to address this challenge, ensuring high yields and purity of the desired biaryl products.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[3][6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is designed for the coupling of this compound with a generic arylboronic acid. The choice of catalyst, ligand, and base is critical for overcoming the steric hindrance of the substrate. For sterically demanding couplings, ligands with bulky and electron-rich phosphines are often employed to promote efficient oxidative addition and reductive elimination.[8][9][10]
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Commercially available | |
| Arylboronic Acid | >97% | Commercially available | |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | >97% | Commercially available | Pre-catalyst, source of Pd(0).[3] |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Commercially available | A bulky, electron-rich ligand suitable for hindered couplings. |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially available | A strong base often effective in Suzuki couplings.[5] |
| 1,4-Dioxane | Anhydrous | Commercially available | A common solvent for Suzuki reactions.[4] |
| Water | Degassed | In-house | Often used as a co-solvent to aid in dissolving the base.[11] |
| Ethyl Acetate | ACS Grade | Commercially available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially available | For chromatography. |
| Brine | Saturated | In-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially available | For drying the organic layer. |
Reaction Setup and Procedure
Figure 2: A step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol %), SPhos (0.04 equiv, 4 mol %), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Through the septum, add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[1]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.[1]
Optimization Parameters
The following table provides a starting point for optimizing the reaction conditions. Screening of different catalysts, ligands, bases, and solvents may be necessary to achieve the highest yield for a specific arylboronic acid partner.
| Parameter | Recommended Condition | Alternatives | Rationale & Considerations |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃ is a common and effective source of Pd(0).[3] Pd(OAc)₂ requires in-situ reduction.[3] |
| Ligand | SPhos | XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are crucial for coupling sterically hindered substrates.[8][9] |
| Base | K₃PO₄ | Cs₂CO₃, K₂CO₃, NaOH | The choice of base can significantly impact the reaction rate and yield.[5][11] K₃PO₄ is a strong, non-nucleophilic base. |
| Solvent | 1,4-Dioxane/Water (4:1) | Toluene/Water, THF/Water | The solvent system must be able to dissolve both the organic substrates and the inorganic base.[4][5] |
| Temperature | 80-100 °C | Room Temperature to Reflux | Higher temperatures are often required for sterically hindered substrates. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere; use fresh, high-purity reagents. |
| Steric hindrance | Increase reaction temperature; screen more sterically demanding ligands (e.g., XPhos, RuPhos). | |
| Inappropriate base or solvent | Screen alternative bases and solvent systems. | |
| Protodeborylation of Boronic Acid | Presence of excess water or acid | Use anhydrous solvents and ensure the base is in excess. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere. |
| Dehalogenation of Aryl Bromide | Side reaction | Optimize reaction time and temperature; screen different ligands.[3] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful synthetic tool for accessing a wide array of valuable carbazole-containing biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent system, the challenges associated with steric hindrance can be effectively overcome, leading to high yields of the desired products. The protocol and insights provided in this application note serve as a robust starting point for researchers and professionals in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Note: 9-(2-Bromophenyl)-9H-carbazole as a Key Precursor for High-Performance Host Materials in Thermally Activated Delayed Fluorescence (TADF) OLEDs
Abstract
Third-generation Organic Light-Emitting Diodes (OLEDs) utilizing Thermally Activated Delayed Fluorescence (TADF) have emerged as a cost-effective and highly efficient alternative to traditional phosphorescent OLEDs, capable of achieving nearly 100% internal quantum efficiency (IQE).[1][2] The performance of these devices is critically dependent on the selection of a suitable host material for the TADF emitter. Carbazole derivatives are a prominent class of materials for this purpose, owing to their excellent thermal stability, high triplet energy, and effective charge-transporting properties.[3][4] This application note details the strategic use of 9-(2-Bromophenyl)-9H-carbazole as a fundamental building block for the synthesis of advanced host materials for TADF OLEDs. While not typically employed as a host material in its own right, its unique structural and reactive properties make it an invaluable precursor for creating high-performance, bipolar host materials. We will explore the rationale behind its use, provide a detailed synthetic protocol for a derivative host material, and outline the subsequent fabrication and characterization of a high-efficiency TADF OLED.
Introduction: The Critical Role of Host Materials in TADF OLEDs
The mechanism of Thermally Activated Delayed Fluorescence (TADF) allows for the harvesting of triplet excitons, which constitute 75% of the excitons generated under electrical excitation.[5] This is achieved through a process called reverse intersystem crossing (RISC), where triplet excitons are up-converted to the emissive singlet state.[5][6] For this process to be efficient, the TADF emitter is typically dispersed in a host material.
An ideal host material for a TADF OLED must possess several key characteristics:
-
High Triplet Energy (ET): The host's triplet energy must be higher than that of the TADF emitter to prevent the quenching of the emitter's triplet excitons.[7]
-
Balanced Charge Transport: The host should exhibit bipolar charge transport characteristics (transporting both holes and electrons) to ensure a wide recombination zone and prevent charge accumulation at interfaces, which can lead to device degradation.[8]
-
Good Thermal and Morphological Stability: The host material must be able to form stable, amorphous films and withstand the heat generated during device operation.[9]
-
Appropriate HOMO/LUMO Energy Levels: The energy levels of the host must be aligned with the adjacent layers (hole and electron transport layers) to facilitate efficient charge injection.[8]
Carbazole-based materials have been extensively investigated as host materials due to their inherent properties that align well with these requirements.[10]
This compound: A Strategic Synthetic Intermediate
This compound is a key precursor in the synthesis of advanced host materials. The bromine atom at the ortho-position of the phenyl ring serves as a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of electron-accepting moieties. This is a crucial step in designing bipolar host materials, where the electron-donating carbazole unit is combined with an electron-accepting unit. This molecular design strategy leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), typically localized on the carbazole moiety, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor unit. This separation is beneficial for achieving balanced charge transport.
The ortho-linkage between the carbazole and the phenyl ring in this compound results in a twisted conformation. This twisted structure helps to disrupt intermolecular packing, promoting the formation of morphologically stable amorphous films and preventing crystallization, which is detrimental to device performance.
Synthesis Protocol: From this compound to a Bipolar Host Material
This section provides a detailed protocol for the synthesis of a bipolar host material, 5-(2-(9H-carbazol-9-yl)-phenyl)-1,3-dipyrazolbenzene (o-CzDPz) , using this compound as a starting material. This host material incorporates pyrazole as the electron-accepting unit.[7]
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium acetate
-
1,4-Dioxane (anhydrous)
-
5-(2-bromophenyl)-1,3-dipyrazolbenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
2M Sodium carbonate solution
-
Toluene (anhydrous)
-
Ethanol
-
Hexane
Step 1: Synthesis of 9-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
-
In a nitrogen-filled glovebox, combine this compound (1 eq.), bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl2 (0.03 eq.), and potassium acetate (3 eq.) in a flame-dried Schlenk flask.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane eluent system to yield the boronic ester intermediate as a white solid.
Step 2: Suzuki Coupling to Synthesize o-CzDPz
-
In a nitrogen-filled glovebox, combine the boronic ester intermediate from Step 1 (1 eq.), 5-(2-bromophenyl)-1,3-dipyrazolbenzene (1.1 eq.), and Pd(PPh3)4 (0.05 eq.) in a flame-dried Schlenk flask.
-
Add anhydrous toluene and a 2M aqueous solution of sodium carbonate.
-
Heat the reaction mixture at 100 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethanol and hexane to obtain pure o-CzDPz.
Application in TADF OLEDs: Device Fabrication and Characterization
This section outlines the fabrication and characterization of a green TADF OLED using the synthesized o-CzDPz as the host material and a common green TADF emitter, such as (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) .
Device Structure and Fabrication Protocol
A typical multilayer OLED is fabricated via thermal evaporation in a high-vacuum chamber (< 10-6 Torr).
Device Architecture:
ITO / HTL / o-CzDPz: 4CzIPN (x wt%) / EBL / ETL / LiF / Al
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB))
-
EML: Emissive Layer (o-CzDPz doped with 4CzIPN)
-
EBL: Electron Blocking Layer (e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB))
-
ETL: Electron Transport Layer (e.g., TmPyPB)
-
LiF: Lithium Fluoride (Electron Injection Layer)
-
Al: Aluminum (Cathode)
Fabrication Steps:
-
Substrate Cleaning: Clean patterned ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before loading into the evaporation chamber.
-
Organic Layer Deposition: Deposit the organic layers (HTL, EML, EBL, ETL) sequentially by thermal evaporation. The doping concentration of the emitter in the host is controlled by co-evaporation from two separate sources, with the rates monitored by quartz crystal microbalances.
-
Cathode Deposition: Deposit a thin layer of LiF followed by a thicker layer of Al without breaking the vacuum.
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Characterization Protocols
Photophysical Characterization:
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: Measure the absorption and emission spectra of thin films of the host material and the doped emissive layer to determine their optical properties.
-
Triplet Energy Measurement: Determine the triplet energy of the host material from the phosphorescence spectrum of a neat film at low temperature (77 K).
-
Transient PL Decay: Measure the photoluminescence decay characteristics to confirm the TADF nature of the emission, observing both a prompt and a delayed fluorescence component.
Electroluminescence (EL) Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure these characteristics using a source meter and a calibrated photodiode.
-
External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum.
-
EL Spectra and CIE Coordinates: Measure the electroluminescence spectra at different driving voltages using a spectroradiometer to determine the emission color and its stability.
Expected Performance and Rationale
TADF OLEDs utilizing carbazole-based host materials derived from this compound have demonstrated high efficiencies. For instance, devices using o-CzDPz as a host for green TADF emitters have achieved high external quantum efficiencies.[7]
Table 1: Representative Performance of a TADF OLED with a Carbazole-Pyrazole Host
| Host Material | Emitter (doping conc.) | Max EQE (%) | Turn-on Voltage (V) | CIE (x, y) |
| o-CzDPz | Green TADF Emitter (e.g., 4CzIPN) | > 15% | ~3.0 | Green Region |
The excellent performance can be attributed to:
-
High Triplet Energy of o-CzDPz: The triplet energy of o-CzDPz is sufficiently high to effectively confine the triplet excitons on the green TADF emitter.[7]
-
Bipolar Charge Transport: The carbazole donor and pyrazole acceptor moieties in o-CzDPz facilitate balanced hole and electron transport, leading to an efficient recombination process within the emissive layer.
-
Good Morphological Stability: The twisted molecular structure of o-CzDPz ensures the formation of stable amorphous films, contributing to the operational stability of the device.
Visualization of Key Concepts
TADF Mechanism
Caption: The energy level diagram illustrating the TADF mechanism.
Synthetic Pathway
Caption: Synthetic route to o-CzDPz from this compound.
OLED Device Architecture
Caption: A typical multilayer TADF OLED device structure.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of advanced bipolar host materials for TADF OLEDs. Its strategic use allows for the rational design of molecules with high triplet energies, balanced charge transport, and good morphological stability. The synthetic protocols and device fabrication methods outlined in this application note provide a clear pathway for researchers and scientists to develop and test new high-performance host materials based on this key intermediate, ultimately contributing to the advancement of next-generation lighting and display technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. New bipolar host materials for high power efficiency green thermally activated delayed fluorescence $\mathrm{OLEDs}$ (Journal Article) | OSTI.GOV [osti.gov]
- 3. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cct2021.ftmc.lt [cct2021.ftmc.lt]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 9-(2-Bromophenyl)-9H-carbazole in Advancing Organic Photovoltaics
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Carbazole Scaffolds in OPVs
In the landscape of organic electronics, carbazole and its derivatives have established themselves as a cornerstone class of materials, particularly in the development of high-performance Organic Photovoltaics (OPVs).[1] The inherent electronic properties of the carbazole nucleus—a rigid, planar, and electron-rich aromatic system—make it an exceptional platform for constructing efficient hole-transporting and electron-donating materials.[1] Its high thermal and chemical stability further contributes to the operational longevity of photovoltaic devices.
This guide focuses on a specific, strategically vital derivative: 9-(2-Bromophenyl)-9H-carbazole . While not typically employed as a standalone active component, this molecule serves as a pivotal synthetic intermediate.[2][3] The true value of this compound lies in its unique combination of a stable, high-performance carbazole core with a synthetically versatile "handle"—the bromine atom at the ortho-position of the N-phenyl substituent. This bromine atom is a prime reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling chemists to elaborate the core structure into complex, high-performance donor polymers, small molecules, and hole-transporting materials (HTMs) with precisely tuned optoelectronic properties.
Physicochemical Profile of this compound
A thorough understanding of the starting material's properties is critical for its successful application in multi-step organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 902518-11-0 | [2] |
| Molecular Formula | C₁₈H₁₂BrN | [2] |
| Molecular Weight | 322.2 g/mol | [2] |
| Appearance | Powder to crystal | [2] |
| Melting Point | 93-94 °C | [2] |
| Boiling Point | 462.0 ± 37.0 °C | [2] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N [label="N", fontcolor="#EA4335"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; Br [label="Br", fontcolor="#34A853"]; // Benzene ring 1 of carbazole C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Benzene ring 2 of carbazole C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; // Pyrrole ring C6 -- C12; C1 -- C7; C1 -- N; C7 -- N; // Phenyl group N -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C13; // Bromine substituent C14 -- Br; // Position nodes (example layout) C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="1.73,1!"]; C8 [pos="2.6,0.5!"]; C9 [pos="2.6,-0.5!"]; C10 [pos="1.73,-1!"]; C11 [pos="0.87,-1.5!"]; C12 [pos="0,-1.5!"]; N [pos="0.87,1.5!"]; C13 [pos="0.87,2.5!"]; C14 [pos="0,3!"]; C15 [pos="0,4!"]; C16 [pos="0.87,4.5!"]; C17 [pos="1.73,4!"]; C18 [pos="1.73,3!"]; Br [pos="-1,2.5!"];
}
Caption: Molecular Structure of this compound.
Core Application: A Versatile Precursor for OPV Materials
The primary utility of this compound is as a modifiable scaffold for creating advanced functional materials. The ortho-bromo group serves as a key reaction site for building molecular complexity.
Synthesis of Donor Small Molecules and Polymers
The electron-donating carbazole core is an ideal foundation for the donor component in a bulk-heterojunction (BHJ) active layer.[4] By using the 2-bromo position, researchers can introduce electron-accepting units or extend the π-conjugation of the molecule. This tuning is critical for optimizing the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to align with the chosen acceptor (like PCBM or non-fullerene acceptors), and for broadening the material's light absorption spectrum to capture more of the solar irradiance.
Caption: Synthetic pathway via Suzuki coupling.
Development of Advanced Hole-Transporting Materials (HTMs)
Efficient hole extraction from the active layer to the anode is paramount for high-performance OPVs. Carbazole derivatives are widely recognized as elite HTMs.[5][6][7] Starting with this compound allows for the synthesis of novel HTMs with tailored properties. For example, coupling additional carbazole or triphenylamine units can enhance the material's hole mobility and create a stable amorphous morphology, which is crucial for preventing crystallization and ensuring device longevity.[5][8] Furthermore, functionalization can be used to fine-tune the HOMO level of the HTM to create an energetic cascade (ohmic contact) with the donor material, minimizing voltage loss at the interface.
Experimental Protocols
The following protocols are provided as representative, foundational procedures. Researchers should adapt them based on specific target molecules and laboratory conditions.
Protocol 1: Synthesis of this compound
This protocol describes a copper-catalyzed Ullmann condensation, a standard method for N-arylation of carbazoles.
Materials:
-
9H-Carbazole
-
1,2-Dibromobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,2-Dichlorobenzene (ODCB) or other high-boiling solvent
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 9H-carbazole (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add 1,2-dibromobenzene (1.5 eq) and the solvent (e.g., ODCB).
-
Heat the reaction mixture to reflux (approx. 180 °C) and maintain for 24-48 hours, monitoring progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite to remove inorganic salts and copper residues.
-
Wash the filtrate sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield the pure product.
Causality: The copper catalyst is essential for facilitating the C-N bond formation between the carbazole nitrogen and the aryl bromide. The base (K₂CO₃) is required to deprotonate the carbazole, forming the nucleophilic carbazolide anion. A high-boiling-point solvent is necessary to achieve the thermal energy required for the reaction to proceed efficiently.
Protocol 2: Fabrication of a Bulk-Heterojunction (BHJ) OPV Device
This protocol outlines the fabrication of a standard architecture OPV using a carbazole-based donor material synthesized from the title compound.
Device Architecture: ITO / PEDOT:PSS / Donor:Acceptor Active Layer / ETL / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS aqueous dispersion (e.g., Clevios P VP AI 4083)
-
Synthesized carbazole-based donor material
-
Electron acceptor material (e.g., PC₆₁BM or a non-fullerene acceptor like ITIC)
-
Chlorobenzene or other suitable organic solvent
-
Electron Transport Layer (ETL) material (e.g., Ca, LiF, or a solution-processable layer like ZnO nanoparticles)
-
High-purity Aluminum (Al) for thermal evaporation
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a stream of N₂ and then treat with UV-Ozone for 15 minutes to increase the surface work function and remove organic residues.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the film at 140 °C for 15 minutes in a nitrogen-filled glovebox. This step ensures a smooth, conductive layer for efficient hole collection.
-
Active Layer Deposition: Prepare a solution of the carbazole donor and the acceptor in chlorobenzene (e.g., a 1:1.5 weight ratio, total concentration 20 mg/mL). Stir the solution overnight at 40-50 °C to ensure complete dissolution. Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed will determine the film thickness (typically 80-120 nm) and must be optimized. Allow the film to dry slowly to promote favorable morphology.
-
Electron Transport Layer (ETL) Deposition: Transfer the substrates to a thermal evaporator. If using Ca or LiF, deposit a thin layer (0.5-1 nm for LiF, ~10 nm for Ca) under high vacuum (<10⁻⁶ Torr). This layer helps reduce the work function of the cathode and improve electron collection.
-
Cathode Deposition: Without breaking vacuum, thermally evaporate a ~100 nm layer of Aluminum to serve as the top electrode. The deposition rate should be controlled to prevent damage to the underlying organic layers.
-
Encapsulation and Characterization: Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture. Characterize the device performance using a solar simulator (AM 1.5G, 100 mW/cm²) connected to a source meter to measure current density-voltage (J-V) characteristics.
Caption: Typical inverted OPV device architecture.
Performance Benchmarks of Carbazole-Based OPVs
Materials derived from functionalized carbazole precursors have demonstrated impressive performance in OPV devices. The table below summarizes representative data for devices employing advanced carbazole derivatives, illustrating the potential of this material class.
Table 2: Representative Performance of OPVs Featuring Carbazole-Based Materials
| Device Role | Carbazole Material Type | Acceptor | PCE (%) | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF (%) | Reference |
| Donor Polymer | Polycarbazole Derivative | PC₆₁BM | 1.73 | - | - | - | [4] |
| HTL/SAM | Halogenated Carbazole-Phosphonic Acid | PM6:BTP-eC9 | 18.5 | - | - | - | [9] |
| Donor Small Molecule | D-A-D type Carbazole | PC₆₁BM | ~4-5 | ~0.9 | ~9-10 | ~50-60 | [10] |
Note: Performance metrics are highly dependent on the specific molecular structure, acceptor material, and device engineering. This table provides illustrative examples.
Conclusion
This compound is a high-value synthetic intermediate whose importance in the field of organic photovoltaics is defined by its versatility. Its stable, electron-rich carbazole core provides a robust foundation for performance, while the strategically placed bromine atom unlocks a vast chemical space for molecular engineering. By enabling the synthesis of tailored donor materials and hole-transport layers, this compound is a critical tool for researchers aiming to push the boundaries of OPV efficiency, stability, and commercial viability. The protocols and data presented herein serve as a foundational guide for harnessing the potential of this key building block in the development of next-generation solar energy technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Copper-Catalyzed Cross-Coupling Approach to N-Heteroarylcarbazoles: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of the N-Heteroarylcarbazole Scaffold
The fusion of a carbazole nucleus with an N-linked heteroaromatic ring gives rise to the N-heteroarylcarbazole scaffold, a privileged structural motif in modern chemistry. These compounds are at the forefront of materials science, finding applications in organic light-emitting diodes (OLEDs) and as host materials for phosphorescent emitters. In the realm of medicinal chemistry and drug development, N-heteroarylcarbazoles are integral to the design of novel therapeutic agents, exhibiting a wide spectrum of biological activities. The development of efficient and robust synthetic methodologies to access these valuable compounds is, therefore, a topic of considerable interest. Among the various synthetic strategies, copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, have emerged as a powerful and versatile tool for the construction of the crucial C–N bond that defines this class of molecules.[1][2][3][4] This guide provides an in-depth exploration of the copper-catalyzed synthesis of N-heteroarylcarbazoles, offering both the theoretical underpinnings and practical, field-proven protocols for their successful preparation.
Core Concepts: The Ullmann Condensation and its Modern Variants
The classical Ullmann condensation, a cornerstone of C-N bond formation, traditionally involves the copper-promoted reaction between an aryl halide and an amine.[5] Historically, these reactions were often hampered by harsh conditions, such as high temperatures (frequently exceeding 200 °C), the use of stoichiometric amounts of copper, and high-boiling polar solvents.[4][5] However, the last few decades have witnessed a renaissance of the Ullmann reaction, driven by the development of sophisticated catalyst systems. Modern copper-catalyzed N-arylation protocols often employ catalytic amounts of a copper(I) salt, such as CuI or CuCl, in conjunction with a ligand. The ligand plays a pivotal role in these transformations by stabilizing the copper catalyst, enhancing its solubility, and facilitating the key steps of the catalytic cycle, thereby enabling reactions to proceed under significantly milder conditions with improved efficiency and substrate scope.[4][6]
The Catalytic Cycle: A Mechanistic Overview
While the precise mechanism of copper-catalyzed N-arylation can be complex and dependent on the specific reaction conditions, a generally accepted catalytic cycle is illustrated below. The cycle is initiated by the coordination of a ligand to the copper(I) precatalyst. The resulting complex then reacts with the deprotonated carbazole to form a copper(I)-carbazolide intermediate. Oxidative addition of the heteroaryl halide to this intermediate, followed by reductive elimination, furnishes the desired N-heteroarylcarbazole product and regenerates the active copper(I) catalyst.
Caption: A proposed catalytic cycle for the copper-catalyzed N-arylation of carbazole.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of modern copper-catalyzed methods for the synthesis of N-heteroarylcarbazoles. These have been selected for their reliability, broad applicability, and the use of readily available and cost-effective reagents.
Protocol 1: General Procedure for the N-Arylation of Carbazole with Heteroaryl Bromides
This protocol is adapted from a highly efficient method for the coupling of carbazoles with 2-bromopyridine derivatives.[7] The use of 1-methyl-imidazole as a ligand and lithium tert-butoxide as the base is crucial for the success of this transformation.
Materials:
-
Carbazole
-
Substituted 2-bromopyridine
-
Copper(I) chloride (CuCl)
-
1-Methyl-imidazole
-
Lithium tert-butoxide (t-BuOLi)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add carbazole (1.0 mmol), the 2-bromopyridine derivative (1.2 mmol), CuCl (0.05 mmol, 5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL), 1-methyl-imidazole (0.1 mmol, 10 mol%), and t-BuOLi (2.0 mmol).
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-heteroarylcarbazole.
Data Presentation: Substrate Scope and Yields
The following table summarizes the scope of the reaction with various substituted 2-bromopyridines, demonstrating the versatility of this protocol.
| Entry | 2-Bromopyridine Derivative | Product | Yield (%) |
| 1 | 2-Bromopyridine | N-(Pyridin-2-yl)-9H-carbazole | 92 |
| 2 | 2-Bromo-5-methylpyridine | N-(5-Methylpyridin-2-yl)-9H-carbazole | 88 |
| 3 | 2-Bromo-4-methylpyridine | N-(4-Methylpyridin-2-yl)-9H-carbazole | 90 |
| 4 | 2-Bromo-6-methylpyridine | N-(6-Methylpyridin-2-yl)-9H-carbazole | 85 |
| 5 | 2-Bromo-5-chloropyridine | N-(5-Chloropyridin-2-yl)-9H-carbazole | 87 |
Data adapted from Zhao, X. et al. (2014).[7]
Troubleshooting and Key Considerations
Even with robust protocols, challenges can arise. The following workflow provides a systematic approach to troubleshooting common issues in copper-catalyzed N-arylation reactions.
Caption: A troubleshooting workflow for copper-catalyzed N-arylation reactions.
Expert Insights:
-
The Role of the Ligand: The choice of ligand is critical. Simple, inexpensive ligands like 1-methyl-imidazole or diamines such as 1,10-phenanthroline can be highly effective.[7][8] For challenging substrates, more sophisticated ligands, including N-heterocyclic carbenes (NHCs), may be required.[9][10]
-
Base Selection: The base not only deprotonates the carbazole but can also influence the solubility and reactivity of the copper catalyst. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and alkoxides (e.g., t-BuOLi, t-BuOK).[6][7][11] The choice of base should be tailored to the specific reaction conditions and substrates.
-
Solvent Effects: Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are typically used. The solubility of the reagents and intermediates in the chosen solvent is a key factor for reaction efficiency.
Conclusion and Future Outlook
Copper-catalyzed cross-coupling reactions represent a mature and highly effective strategy for the synthesis of N-heteroarylcarbazoles. The continuous development of new ligands and a deeper understanding of the reaction mechanisms have transformed the classical Ullmann condensation into a mild, versatile, and widely applicable synthetic tool. For researchers in drug discovery and materials science, mastering these techniques provides a direct and powerful route to novel and functional molecules. Future advancements in this field are likely to focus on further expanding the substrate scope, developing even more active and environmentally benign catalyst systems, and applying these methods to the synthesis of increasingly complex molecular architectures.
References
- 1. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Carbazole Scaffolds as a Platform for Fluorescent Probes in Biological Research
Introduction: The Versatility of the Carbazole Scaffold in Fluorescence Imaging
Carbazole and its derivatives have emerged as a significant class of fluorophores in the design of fluorescent probes for biological research.[1][2] This is attributed to their inherent photophysical properties, including high fluorescence quantum yields, excellent chemical and thermal stability, and a planar, rigid structure that can be readily functionalized.[3][4] The electron-rich nature of the carbazole nucleus makes it an excellent electron donor, facilitating the construction of probes based on mechanisms like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).[3][5] These mechanisms allow for the development of "turn-on" or "turn-off" fluorescent responses to specific analytes, making carbazole-based probes highly sensitive and selective tools for bioimaging.[6]
Carbazole's versatility allows for its incorporation into probes designed to detect a wide array of biological targets, including metal ions, reactive oxygen and sulfur species, biomacromolecules, and changes in the cellular microenvironment such as viscosity and polarity.[1] Furthermore, the carbazole scaffold has proven to be a valuable platform for the development of two-photon fluorescent probes, which offer advantages for deep-tissue imaging with reduced photodamage.[7][8] This guide will provide an in-depth overview of the design principles, synthesis, and application of carbazole-based fluorescent probes in biological research.
Probe Design and Synthesis: A Modular Approach
The design of a carbazole-based fluorescent probe typically follows a modular approach, incorporating three key components: the carbazole fluorophore, a recognition unit (receptor), and a linker.
Figure 1: General structure of a carbazole-based fluorescent probe.
The carbazole fluorophore serves as the signaling unit. Its photophysical properties, such as excitation and emission wavelengths, can be tuned by chemical modifications at the N-9, C-3, and C-6 positions. The recognition unit is responsible for selectively binding to the target analyte. The choice of the recognition unit is dictated by the specific molecule or ion to be detected. The linker connects the fluorophore and the recognition unit, and its nature can influence the communication between these two components, thereby affecting the sensitivity and selectivity of the probe.
Synthetic Strategy: A Representative Protocol
The synthesis of carbazole-based probes often involves standard organic chemistry reactions, such as Suzuki or Sonogashira cross-coupling, Schiff base formation, or nucleophilic substitution. Below is a representative protocol for the synthesis of a simple carbazole-aldehyde, a common precursor for many fluorescent probes.
Protocol 1: Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde
This protocol describes the Vilsmeier-Haack formylation of N-ethylcarbazole.
Materials:
-
N-ethylcarbazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve N-ethylcarbazole (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (3.0 eq) dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 9-ethyl-9H-carbazole-3-carbaldehyde as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
This aldehyde can then be further functionalized to introduce a specific recognition moiety. For example, a Schiff base can be formed by reacting the aldehyde with an appropriate amine to create a probe for metal ions.[3]
Photophysical Characterization: Quantifying Probe Performance
Before biological application, it is crucial to thoroughly characterize the photophysical properties of the newly synthesized probe. This involves determining its absorption and emission spectra, fluorescence quantum yield, and Stokes shift.
Table 1: Key Photophysical Parameters for a Representative Carbazole Probe
| Parameter | Description | Typical Value Range |
| λabs (nm) | Wavelength of maximum absorption | 300 - 450 |
| λem (nm) | Wavelength of maximum emission | 400 - 650 |
| Stokes Shift (nm) | Difference between λem and λabs | 50 - 200 |
| ΦF | Fluorescence Quantum Yield | 0.1 - 0.9 |
| ε (M-1cm-1) | Molar Extinction Coefficient | 10,000 - 50,000 |
Protocol 2: Photophysical Characterization
Materials:
-
Synthesized carbazole probe
-
Spectroscopic grade solvents (e.g., DMSO, PBS buffer)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the carbazole probe in a suitable organic solvent like DMSO.
-
Absorption Spectroscopy:
-
Dilute the stock solution in the desired solvent (e.g., PBS buffer, pH 7.4) to a final concentration of ~10 µM.
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).
-
Identify the wavelength of maximum absorption (λabs).
-
-
Fluorescence Spectroscopy:
-
Using the same solution, record the fluorescence emission spectrum on a fluorometer. Excite the sample at its λabs.
-
Identify the wavelength of maximum emission (λem).
-
Calculate the Stokes shift (λem - λabs).
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (ΦF) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Biological Applications: From In Vitro Detection to Live-Cell Imaging
The true utility of carbazole-based fluorescent probes lies in their application to complex biological systems. Their low cytotoxicity and good cell permeability make them ideal candidates for live-cell imaging.[9]
Application Example: Detection of Intracellular Metal Ions
Many carbazole probes have been designed for the detection of biologically important metal ions like Cu²⁺, Zn²⁺, and Fe³⁺.[3][9][10] The following protocol outlines a general procedure for imaging intracellular Cu²⁺ using a carbazole-based "turn-off" probe.
Figure 2: Mechanism of a "turn-off" carbazole probe for Cu²⁺ detection.
Protocol 3: Live-Cell Imaging of Intracellular Cu²⁺
Materials:
-
Carbazole-based Cu²⁺ probe
-
Cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Copper(II) chloride (CuCl₂) solution
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the chosen cell line in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37 °C with 5% CO₂. Seed the cells in a glass-bottom dish suitable for microscopy.
-
Probe Loading:
-
Prepare a working solution of the carbazole probe (e.g., 5-10 µM) in serum-free cell culture medium from a DMSO stock solution.
-
Wash the cells with PBS and then incubate them with the probe solution for 30-60 minutes at 37 °C.
-
-
Cell Imaging (Control):
-
Wash the cells twice with PBS to remove any excess probe.
-
Add fresh cell culture medium or PBS to the dish.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the carbazole probe. This will establish the basal fluorescence level.
-
-
Cu²⁺ Treatment and Imaging:
-
Treat the probe-loaded cells with varying concentrations of CuCl₂ (e.g., 10-100 µM) for a specified time (e.g., 30 minutes).
-
Wash the cells with PBS to remove excess Cu²⁺.
-
Image the cells again using the same microscope settings. A decrease in fluorescence intensity should be observed in the presence of Cu²⁺.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the cells before and after Cu²⁺ treatment using image analysis software (e.g., ImageJ).
-
Plot the change in fluorescence intensity as a function of Cu²⁺ concentration to determine the probe's response in a cellular environment.
-
Advanced Application: Two-Photon Microscopy
Carbazole derivatives with donor-π-acceptor (D-π-A) structures often exhibit large two-photon absorption cross-sections, making them suitable for two-photon microscopy (TPM).[7] TPM utilizes near-infrared (NIR) light for excitation, which allows for deeper tissue penetration and reduced phototoxicity.[11]
Protocol 4: Two-Photon Imaging of Mitochondria
Several carbazole-based cationic compounds have been developed to specifically target and image mitochondria in living cells.[7]
Materials:
-
Mitochondria-targeting carbazole probe
-
Live cells cultured on a glass-bottom dish
-
Two-photon confocal microscope equipped with a femtosecond laser (e.g., Ti:sapphire laser)
Procedure:
-
Cell Preparation: Prepare and load the cells with the mitochondria-targeting carbazole probe as described in Protocol 3.
-
Two-Photon Imaging:
-
Mount the dish on the stage of the two-photon microscope.
-
Excite the probe using an appropriate NIR wavelength (e.g., 810 nm).[7]
-
Collect the fluorescence emission using a suitable detector and filter set.
-
Acquire z-stack images to visualize the three-dimensional distribution of mitochondria within the cells.
-
-
Co-localization Studies (Optional): To confirm mitochondrial targeting, co-stain the cells with a commercially available mitochondrial tracker (e.g., MitoTracker Red CMXRos) and assess the overlap of the fluorescence signals.
Troubleshooting and Considerations
-
Probe Solubility: Carbazole probes can sometimes have limited aqueous solubility. Prepare concentrated stock solutions in DMSO and ensure the final DMSO concentration in the cell culture medium is low (<0.5%) to avoid cytotoxicity.
-
Photostability: Assess the photostability of your probe by imaging the same field of view over an extended period. If photobleaching is significant, reduce the excitation light intensity or the exposure time.
-
Specificity: Test the probe's response to other biologically relevant species to ensure its selectivity for the target analyte.
-
Cytotoxicity: Perform a cell viability assay (e.g., MTT assay) to determine the optimal, non-toxic concentration range for your probe.
Future Perspectives
The development of carbazole-based fluorescent probes is a rapidly advancing field. Future research will likely focus on the design of probes with near-infrared (NIR) emission to further improve tissue penetration and reduce background fluorescence.[1][2] Additionally, the creation of multi-analyte probes and theranostic agents that combine diagnostic and therapeutic functions represents an exciting avenue for future development.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carbazole-azine based fluorescence 'off-on' sensor for selective detection of Cu2+ and its live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A series of carbazole cationic compounds with large two-photon absorption cross sections for imaging mitochondria in living cells with two-photon fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A unique carbazole–coumarin fused two-photon platform: development of a robust two-photon fluorescent probe for imaging carbon monoxide in living tissues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Carbazole-based fluorescent probes for G-quadruplex DNA targeting with superior selectivity and low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Fabrication of High-Performance Solution-Processed OLEDs Utilizing Carbazole-Based Host Materials
An Application Guide for Researchers
Abstract
This comprehensive application note provides a detailed protocol for the fabrication of solution-processed Organic Light-Emitting Diodes (OLEDs), with a specific focus on the utilization of carbazole-based host materials within the emissive layer. Carbazole derivatives are widely employed in phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs due to their high triplet energy and excellent hole-transporting capabilities, which are critical for achieving high quantum efficiency.[1][2] This guide moves beyond a simple recitation of steps, delving into the causality behind key experimental choices—from substrate preparation and multilayer deposition to device encapsulation. It is designed to equip researchers and materials scientists with the foundational knowledge and practical protocols necessary to reliably fabricate and characterize efficient solution-processed OLEDs in a laboratory setting.
Introduction: The Merit of Solution Processing and Carbazole Hosts
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology. While conventional OLEDs are manufactured via vacuum thermal evaporation—a costly and materials-intensive process—solution processing offers a compelling alternative.[3] Techniques like spin-coating, inkjet printing, and blade-coating can dramatically lower manufacturing costs and enable large-area device fabrication.[4][5]
The performance of an OLED is intrinsically linked to the materials used in its multilayer architecture.[3] In phosphorescent and TADF devices, where triplet excitons are harvested to achieve up to 100% internal quantum efficiency (IQE), the emissive layer (EML) typically employs a host-guest system.[1] The host material constitutes the bulk of the EML and is responsible for facilitating charge transport and transferring energy to the guest (emitter) molecules.
Why Carbazole-Based Hosts?
Carbazole has emerged as a cornerstone building block for host materials for several key reasons:
-
High Triplet Energy (E_T_): Carbazole possesses a high triplet energy level, which is essential to prevent the back-transfer of energy from the phosphorescent or TADF guest molecule to the host. This ensures that the excitons decay radiatively from the emitter, maximizing light output.[6]
-
Good Hole-Transporting Capability: The electron-donating nature of the carbazole nitrogen atom facilitates efficient hole transport, which helps in balancing charge carrier flux within the emissive layer.[7]
-
Excellent Thermal and Morphological Stability: Derivatives of carbazole often exhibit high glass transition temperatures (T_g_) and form stable amorphous films, which is crucial for device longevity and preventing performance degradation.[6][8]
This guide will focus on a standard laboratory-scale fabrication process using spin-coating to construct a multilayer OLED incorporating a carbazole-based host.
Foundational Principles of Solution-Processed OLEDs
Device Architecture
A high-efficiency OLED requires a multilayer structure to ensure balanced injection of charge carriers (holes and electrons) and to confine their recombination within the emissive layer.[3] The typical "bottom-emitting" device architecture fabricated on a transparent conductive substrate is illustrated below.
Caption: Standard multilayer architecture of a bottom-emitting solution-processed OLED.
-
Substrate: Provides mechanical support. Glass is common for rigid devices.
-
Anode: A transparent conductor, typically Indium Tin Oxide (ITO), that injects holes.
-
Hole Injection Layer (HIL): Reduces the energy barrier for hole injection from the anode to the hole transport layer.[9] Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is a widely used solution-processable HIL.[10][11]
-
Hole Transport Layer (HTL): Facilitates the transport of holes towards the EML while often blocking electrons, enhancing charge recombination efficiency.
-
Emissive Layer (EML): The heart of the device where electrons and holes recombine to form excitons, which then decay radiatively to produce light. This layer contains the carbazole-based host and the light-emitting guest dopant.
-
Electron Transport Layer (ETL): Facilitates the transport of electrons from the cathode to the EML and often serves to block holes.[12]
-
Cathode: A low work-function metal (e.g., Aluminum with a LiF injection layer) that injects electrons.
The Challenge of Multilayer Solution Processing
The primary challenge in fabricating multilayer solution-processed OLEDs is preventing the dissolution of underlying layers when depositing subsequent layers.[3] This issue, known as interlayer mixing, can destroy the device's architecture and functionality. The primary strategies to overcome this are:
-
Use of Orthogonal Solvents: Selecting solvents for each layer that do not dissolve the previously deposited layer. For example, the aqueous dispersion of PEDOT:PSS is orthogonal to the organic solvents typically used for the EML.[3]
-
Cross-linkable Materials: Using materials that can be cross-linked (e.g., via UV light or heat) after deposition, rendering them insoluble to subsequent solvent exposure.
Experimental Guide: Materials, Protocols, and Workflow
This section provides a step-by-step protocol for fabricating a phosphorescent green OLED using spin-coating.
Materials and Equipment
| Category | Item | Purpose / Notes |
| Substrates | Patterned Indium Tin Oxide (ITO) coated glass | Anode and substrate. Sheet resistance: 15-20 Ω/sq. |
| Chemicals & Inks | Deionized (DI) Water, Isopropanol (IPA), Acetone | Solvents for substrate cleaning. |
| PEDOT:PSS (e.g., Clevios™ P VP AI 4083) | Hole Injection Layer (HIL) material.[10] | |
| Poly(9-vinylcarbazole) (PVK) | A common carbazole-based polymer host. | |
| 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) | A common small-molecule carbazole-based host.[10] | |
| Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) | Green phosphorescent emitter (guest). | |
| 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) | Electron Transport Layer (ETL) material.[13] | |
| Chlorobenzene, Toluene, Methanol | Solvents for EML and ETL solutions. | |
| Lithium Fluoride (LiF), Aluminum (Al) | Cathode materials. | |
| Equipment | Ultrasonic Bath | For substrate cleaning. |
| UV-Ozone Cleaner or Plasma Asher | For final substrate treatment. | |
| Spin Coater | For depositing thin films from solution.[14][15] | |
| Hotplate | For annealing/baking layers. | |
| High-Vacuum Thermal Evaporator | For depositing the cathode. | |
| Nitrogen-filled Glovebox | For processing and encapsulating oxygen/moisture-sensitive layers. | |
| Source Meter & Photodetector/Spectrometer | For device characterization (J-V-L measurements). |
Fabrication Workflow Overview
The entire process, from cleaning to characterization, must be executed with meticulous attention to detail to ensure device performance and reproducibility.
Caption: Step-by-step workflow for fabricating a solution-processed OLED.
Protocol 1: Substrate Preparation and Cleaning
Causality: The quality of the ITO surface is paramount. Contaminants can lead to current leakage (shorts) and non-emissive spots, while poor surface energy prevents uniform film formation. This multi-step cleaning process is designed to remove both organic and inorganic residues.
-
Place patterned ITO substrates in a substrate holder.
-
Sequentially sonicate in baths of deionized water with detergent, deionized water (rinse), acetone, and isopropanol. Sonicate for 15 minutes in each solvent.
-
Dry the substrates thoroughly with a nitrogen (N₂) gun.
-
Immediately before use, treat the substrates with UV-Ozone for 15 minutes. This removes final organic residues and increases the ITO work function, which aids in hole injection.[9]
Protocol 2: Hole Injection Layer (HIL) Deposition
Causality: PEDOT:PSS serves to smooth the ITO surface and reduce the energy barrier for hole injection.[10] Filtering is critical to remove aggregates that can puncture the thin organic layers.
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF filter.
-
In ambient conditions, deposit the filtered solution onto the center of the ITO substrate.
-
Spin-coat the PEDOT:PSS solution. A typical two-step program is:
-
Step 1: 500 rpm for 10 seconds (to spread the solution).
-
Step 2: 4000 rpm for 40 seconds (to achieve desired thickness, ~40 nm).[16]
-
-
Transfer the coated substrates to a hotplate and anneal at 150 °C for 15 minutes in air to remove residual water.
-
Immediately transfer the substrates into a nitrogen-filled glovebox for subsequent processing steps.
Protocol 3: Emissive Layer (EML) Formulation and Deposition
Causality: This is the light-producing layer. A host-guest system is used to prevent concentration quenching of the emitter.[1] The host (PVK:CBP blend) provides good film formation and bipolar charge transport, while the carbazole units ensure high triplet energy. The guest (Ir(ppy)₃) is the phosphorescent emitter. The annealing step is crucial for solvent removal and improving film morphology.[17]
-
Solution Preparation (inside glovebox):
-
Prepare a host solution by dissolving PVK and CBP (e.g., in a 7:3 weight ratio) in chlorobenzene to a total concentration of 10 mg/mL.
-
Prepare a guest solution of Ir(ppy)₃ in chlorobenzene (10 mg/mL).
-
Create the final EML ink by blending the host and guest solutions. A typical doping concentration is 6-10 wt% of the guest relative to the host.
-
Stir the solution overnight at ~40 °C to ensure complete dissolution. Before use, cool to room temperature and filter through a 0.22 µm PTFE filter.
-
-
Spin-Coating:
-
Deposit the EML ink onto the PEDOT:PSS layer.
-
Spin-coat at 2000 rpm for 60 seconds. This should yield a film thickness of approximately 50-60 nm.[18]
-
-
Annealing:
-
Transfer the substrate to a hotplate inside the glovebox.
-
Anneal at 110 °C for 20 minutes to remove residual solvent. Thermal annealing improves the interfacial contact and molecular packing, which can enhance device performance.[19]
-
Protocol 4: Electron Transport Layer (ETL) Deposition
Causality: A solution-processed ETL is challenging due to the potential for the solvent to damage the underlying EML.[3] Using an orthogonal solvent system is key. Here, a TPBi-based ETL is deposited from a solvent like methanol, which has minimal impact on the chlorobenzene-cast EML.[13][20]
-
Solution Preparation: Dissolve TPBi in a suitable orthogonal solvent (e.g., a methanol/diethyl ether mixture) at a concentration of 5-10 mg/mL.[13] Filter the solution.
-
Spin-Coating: Spin-coat the ETL solution onto the EML.
-
Annealing: Anneal at a moderate temperature (e.g., 80 °C) for 15 minutes to remove the solvent.
Protocol 5: Cathode Deposition
Causality: The cathode must have a low work function to efficiently inject electrons. A bilayer of LiF/Al is standard. The thin LiF layer creates an interfacial dipole that lowers the electron injection barrier from the aluminum. This step is performed under high vacuum to prevent oxidation of the reactive metals.
-
Transfer the substrates into a high-vacuum thermal evaporator (< 10⁻⁶ Torr) via a vacuum-sealed transfer chamber connected to the glovebox.
-
Deposit a thin layer (0.8 - 1.0 nm) of LiF at a rate of 0.1 Å/s.
-
Deposit a thicker layer (100 nm) of Aluminum (Al) at a rate of 1-2 Å/s.
Protocol 6: Device Encapsulation
Causality: The organic materials and reactive cathode in an OLED are highly sensitive to degradation from oxygen and moisture.[21] Encapsulation is a critical final step to ensure a reasonable operational lifetime. For lab-scale devices, a glass lid with UV-cured epoxy is sufficient.
-
Transfer the completed devices back into the glovebox.
-
Place a bead of UV-curable epoxy around the perimeter of the active device area.
-
Place a clean glass coverslip over the device, pressing gently to spread the epoxy. Ensure the cathode and anode contact pads remain exposed.
-
Cure the epoxy using a UV lamp.
Characterization and Data
Once fabricated, the devices should be characterized promptly. The key performance metrics are summarized below.
| Parameter | Symbol | Description | Typical Characterization Method |
| Turn-on Voltage | V_on_ | The voltage at which the device begins to emit light (typically defined at 1 cd/m²). | Current-Voltage-Luminance (J-V-L) Sweep |
| Current Efficiency | η_c_ | The amount of light produced per unit of current. Measured in candela per ampere (cd/A). | J-V-L Sweep |
| Power Efficiency | η_p_ | The amount of light produced per unit of electrical power. Measured in lumens per watt (lm/W). | J-V-L Sweep |
| External Quantum Efficiency | EQE | The ratio of photons emitted from the device to the number of electrons injected. | J-V-L Sweep with angular emission measurement |
| Maximum Luminance | L_max_ | The maximum brightness achieved before device failure. | J-V-L Sweep |
| Electroluminescence Spectrum | EL | The spectral output of the emitted light, showing the peak wavelength and color coordinates (CIE). | Spectrometer |
Troubleshooting Common Fabrication Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Device is shorted (high current, no light) | - ITO contamination/spikes- Dust particles- Pinholes in organic layers | - Improve substrate cleaning protocol.- Ensure all processing is done in a clean environment.- Filter all solutions immediately before use. |
| Non-uniform emission or dark spots | - Poor film morphology- Incomplete solvent removal- Delamination or damage during cathode deposition | - Optimize spin-coating parameters and annealing temperatures.- Ensure adequate annealing times.- Reduce deposition rate or substrate temperature during evaporation. |
| High turn-on voltage | - Poor energy level alignment- Thick organic layers- Inefficient charge injection | - Check material energy levels.- Reduce layer thicknesses by increasing spin speed or diluting solutions.- Optimize HIL and EIL/cathode interfaces. |
| Rapid degradation in air | - Ineffective encapsulation | - Ensure the epoxy seal is hermetic.- Store and test devices in an inert atmosphere. |
References
- 1. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Advances in Solution-Processed OLEDs and their Prospects for Use in Displays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solution-processed OLEDs for printing displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes [mdpi.com]
- 10. OPG [opg.optica.org]
- 11. Solution-processable organic-inorganic hybrid hole injection layer for high efficiency phosphorescent organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. vibgyorpublishers.org [vibgyorpublishers.org]
- 15. ossila.com [ossila.com]
- 16. Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method [mdpi.com]
- 17. Effect of thermal annealing on an emissive layer containing a blend of a small molecule and polymer as host for application in OLEDs - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06271F [pubs.rsc.org]
- 18. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- 21. oled-info.com [oled-info.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-(2-Bromophenyl)-9H-carbazole
Welcome to the technical support center for the synthesis of 9-(2-Bromophenyl)-9H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Introduction: Navigating the Synthesis of a Sterically Hindered Biaryl Amine
The synthesis of this compound presents a common challenge in organic chemistry: the formation of a C-N bond between a secondary amine and a sterically hindered aryl halide. The ortho-bromo substituent on the phenyl ring significantly impacts the reactivity of the electrophile, often leading to lower yields and the formation of unwanted side products. This guide will focus on the two most prevalent and effective methods for this transformation: the Ullmann Condensation and the Buchwald-Hartwig Amination. We will explore the nuances of each reaction, providing you with the knowledge to troubleshoot common issues and select the optimal conditions for your specific needs.
Method Selection: Ullmann vs. Buchwald-Hartwig
Choosing the right synthetic strategy is the first critical step. Below is a comparative overview to guide your decision.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) salts (e.g., CuI, CuCl) | Palladium (Pd) complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂) |
| Ligands | Often diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline) | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) |
| Typical Temperature | High (often >150 °C) | Milder (can often be run at or below 110 °C) |
| Base | Inorganic bases (e.g., K₂CO₃, K₃PO₄) | Stronger, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) |
| Solvent | High-boiling polar aprotic (e.g., DMF, NMP, Dioxane) | Aprotic solvents (e.g., Toluene, Dioxane, THF) |
| Advantages | Lower cost of catalyst, less sensitive to air and moisture in some cases. | Higher yields for sterically hindered substrates, milder reaction conditions, broader substrate scope.[1] |
| Disadvantages | Harsh reaction conditions, often requires stoichiometric copper, can have lower yields for hindered substrates.[2] | Higher cost of catalyst and ligands, sensitivity to air and moisture. |
Recommendation for this compound:
For the synthesis of this sterically hindered product, the Buchwald-Hartwig amination is generally the recommended starting point . The development of specialized bulky phosphine ligands has made this method highly effective for coupling ortho-substituted aryl halides with a wide range of amines, including carbazole.[1][3] While the Ullmann condensation can be effective, it may require more extensive optimization to overcome the steric hindrance and could lead to lower yields.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the challenges you may encounter.
I. Low or No Yield
Q1: My Buchwald-Hartwig reaction is not working. I'm seeing only starting material. What should I check first?
A1: Low or no conversion in a Buchwald-Hartwig reaction is a common issue. Here is a systematic approach to troubleshooting:
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). This includes degassing your solvent and ensuring all glassware is thoroughly dried.
-
Catalyst and Ligand Integrity:
-
Pre-catalyst vs. In-situ: Are you using a pre-formed catalyst or generating it in-situ? Pre-catalysts are often more reliable.[4] If generating in-situ from a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0).
-
Ligand Choice: For the sterically hindered 2-bromophenyl group, a bulky, electron-rich monophosphine ligand is crucial. First-generation ligands like PPh₃ will likely be ineffective. Consider using a second or third-generation biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos .[5] These ligands promote the crucial reductive elimination step for hindered substrates.[3]
-
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required to deprotonate the carbazole effectively without interfering with the catalyst.[4] Ensure your base is fresh and anhydrous.
Q2: I'm attempting an Ullmann condensation, but the yield is very low (<20%). How can I improve it?
A2: Low yields in Ullmann couplings for hindered substrates are often due to the harsh conditions required. Here are key parameters to optimize:
-
Copper Source and Activation: The quality of the copper catalyst is paramount.
-
Use a fresh, high-purity source of a Cu(I) salt, such as copper(I) iodide (CuI).
-
If using copper powder, it may need to be activated.[2]
-
-
Ligand Assistance: While traditional Ullmann reactions are often ligand-free, the addition of a ligand can dramatically improve the yield and allow for milder conditions. For N-arylation of carbazoles, 1,10-phenanthroline or L-proline are excellent starting points.[5]
-
Temperature: Ullmann reactions typically require high temperatures. If you are running the reaction at a lower temperature (e.g., 110-120 °C) with a ligand and seeing low conversion, a careful, incremental increase in temperature may be necessary. Monitor for decomposition.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are standard.[5] Ensure the solvent is anhydrous, as water can lead to side reactions.
II. Side Product Formation
Q3: I'm observing a significant amount of debrominated starting material (bromobenzene) in my reaction mixture. What is causing this?
A3: The formation of bromobenzene is a result of a side reaction called hydrodehalogenation . This is a common issue in both Ullmann and Buchwald-Hartwig reactions.
-
In Buchwald-Hartwig Reactions: This can occur via β-hydride elimination from the palladium-amide intermediate.[1] To minimize this, ensure your reaction is strictly anhydrous. The choice of a bulky ligand that accelerates reductive elimination over β-hydride elimination is also key.[1]
-
In Ullmann Reactions: The presence of trace amounts of water or other protic impurities can lead to the reduction of the aryl halide.[6] Rigorous drying of all reagents and glassware is essential.
Q4: My mass spectrum shows a peak corresponding to biphenyl. How can I prevent this homocoupling?
A4: The formation of biphenyl is due to the homocoupling of your 2-bromophenyl starting material.
-
In Ullmann Reactions: This is a common side reaction, especially at very high temperatures.[6] Using a ligand to lower the required reaction temperature can significantly reduce the rate of homocoupling relative to the desired C-N bond formation.[6]
-
In Buchwald-Hartwig Reactions: While less common than in Ullmann couplings, it can still occur. Optimizing the catalyst-to-ligand ratio is important. Ensure you are not using an excessive amount of the palladium catalyst.
III. Purification Challenges
Q5: My crude product is a complex mixture, and I'm struggling to isolate pure this compound by column chromatography.
A5: Purifying closely related aromatic compounds can be challenging due to similar polarities.
-
Column Chromatography Technique:
-
Solvent System: Start with a low-polarity eluent system and perform a gradient elution. A good starting point is a mixture of hexane and ethyl acetate (e.g., starting at 99:1 and gradually increasing the polarity).[7] Dichloromethane can also be used as a component of the mobile phase.[8]
-
Silica to Product Ratio: Use a high ratio of silica gel to crude product (at least 50:1 by weight) to improve separation.
-
Dry Loading: If your crude product has low solubility in the starting eluent, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a solid.[9]
-
-
Recrystallization: This can be a highly effective method for final purification.
-
Solvent Selection: The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures. For carbazole derivatives, common recrystallization solvents include ethanol , ethyl acetate , and toluene .[7][10] You may need to use a solvent pair (e.g., ethanol/water or hexane/ethyl acetate).[11]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[7]
-
Experimental Protocols & Methodologies
Protocol 1: Buchwald-Hartwig Amination (Recommended for Sterically Hindered Substrates)
This protocol is a starting point and should be optimized for your specific laboratory conditions.
Materials:
-
Carbazole
-
1-Bromo-2-iodobenzene or 1,2-dibromobenzene
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst)
-
Bulky phosphine ligand (e.g., XPhos or RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask, add carbazole (1.0 eq.), the aryl halide (1.2 eq.), the palladium pre-catalyst (1-2 mol%), and the ligand (2-4 mol%).
-
Add sodium tert-butoxide (1.4 eq.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization.
Protocol 2: Ligand-Accelerated Ullmann Condensation
Materials:
-
Carbazole
-
1-Bromo-2-iodobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried reaction vessel, add carbazole (1.0 eq.), 1-bromo-2-iodobenzene (1.5 eq.), CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and K₂CO₃ (2.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 130-150 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid and dissolve it in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic solution with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product.
Visualization of Key Concepts
Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting Ullmann-Type C-N Cross-Coupling Reactions
Welcome to the technical support center for Ullmann-type C-N cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and answers to frequently asked questions. Ullmann-type reactions, which form carbon-nitrogen bonds using a copper catalyst, are powerful tools in synthesis.[1][2] However, like any complex chemical transformation, they can be prone to side reactions that diminish the yield of the desired product. This guide provides insights into why these side products form and how to mitigate them.
Troubleshooting Guide: Common Side Products
This section addresses the most common side products observed in Ullmann-type C-N cross-coupling reactions in a question-and-answer format.
Homocoupling of the Aryl Halide (Biaryl Formation)
Question: My reaction is producing a significant amount of biaryl homocoupling product instead of my desired N-arylated compound. What causes this, and how can I prevent it?
Answer:
The formation of a biaryl side product (Ar-Ar) is a classic side reaction in Ullmann couplings.[3][4] It arises from the coupling of two aryl halide molecules.
Causality: The mechanism of the Ullmann reaction is complex and still under investigation, with several proposed pathways.[4][5] One common pathway involves the formation of an organocopper intermediate (Ar-Cu).[6] This intermediate can then react with another molecule of the aryl halide in an oxidative addition, followed by reductive elimination to form the biaryl product.[3] High temperatures and high concentrations of the aryl halide can favor this side reaction.
Solutions:
-
Optimize Reaction Temperature: Traditional Ullmann reactions often required high temperatures (up to 200°C), which can promote homocoupling.[3][7] Modern ligand-accelerated protocols allow for much milder conditions.[8] If you observe homocoupling, try lowering the reaction temperature.
-
Adjust Stoichiometry: Using a large excess of the amine nucleophile relative to the aryl halide can favor the desired C-N coupling over the Ar-Ar homocoupling.
-
Ligand Selection: The choice of ligand is crucial for promoting the desired C-N bond formation.[9][10] Ligands can stabilize the copper catalyst and facilitate the reaction with the amine.[8] If you are not using a ligand, or if your current ligand is ineffective, screening different classes of ligands such as diamines, amino acids (like L-proline or N-methylglycine), or phenanthrolines can be beneficial.[8][9][10]
-
Use an Appropriate Copper Source: While various copper sources can be used, Cu(I) salts like CuI are often considered the active catalytic species.[8][11]
Reduction of the Aryl Halide (Hydrodehalogenation)
Question: I am observing the formation of an arene, where the halogen on my starting material has been replaced by a hydrogen atom. What is causing this hydrodehalogenation?
Answer:
The reduction of the aryl halide to the corresponding arene is a common side reaction, particularly when protic impurities are present.[8]
Causality: This side reaction, known as hydrodehalogenation, can occur when a proton source is available to quench an organometallic intermediate or an aryl radical.[9] The source of the proton can be residual water in the solvent or reagents, or even the amine nucleophile itself under certain conditions.[9]
Solutions:
-
Ensure Anhydrous Conditions: Meticulously dry all glassware before use. Use anhydrous solvents and ensure all reagents are free from moisture.[8]
-
Purify Reagents: If you suspect your amine or other reagents are a source of protic impurities, consider purifying them before use.
-
Choice of Base: The base plays a critical role in the reaction.[8] In some cases, the choice of base can influence the extent of hydrodehalogenation. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) may help minimize this side product.[8]
Formation of Triazenes
Question: When using an arenediazonium salt as my electrophile, I am observing the formation of a triazene instead of the desired C-N coupled product. Why is this happening?
Answer:
Arenediazonium salts are highly reactive electrophiles that can be used in Ullmann-type couplings. However, their high reactivity can also lead to the formation of triazene side products.[12]
Causality: Triazenes are formed from the reaction of the diazonium salt with the amine nucleophile.[12][13] This is a well-known reaction of diazonium salts and can compete with the desired copper-catalyzed C-N coupling.[12]
Solutions:
-
Catalyst and Ligand Optimization: The presence of a suitable copper catalyst and ligand system is crucial to favor the Ullmann-type coupling over triazene formation.[12][13] For instance, using a Cu(I) source like tetrakis(acetonitrile)copper(I) hexafluorophosphate with a ligand such as 1,10-phenanthroline has been shown to promote the desired C-N coupling.[12]
-
Reaction Conditions: Carefully controlling the reaction temperature and addition rate of the reagents can help to minimize the formation of the triazene byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for my Ullmann C-N coupling reaction?
A1: While Cu(0), Cu(I), and Cu(II) sources have all been used, Cu(I) salts such as CuI, CuBr, or CuCl are often preferred as they are generally considered to be the active catalytic species.[8][11] If you are using a Cu(0) or Cu(II) source, the reaction conditions must be able to generate the active Cu(I) species in situ.[8]
Q2: How do I choose the right ligand for my reaction?
A2: The choice of ligand is highly dependent on the specific substrates and reaction conditions.[8][9] There is no single "best" ligand. It is often necessary to screen a variety of ligands. Common classes of ligands for Ullmann C-N coupling include:
-
Amino acids: L-proline and N-methylglycine are widely used and often effective.[9]
-
Diamines: 1,10-Phenanthroline and its derivatives are common choices.[14]
-
β-diketones: These can be effective for room-temperature couplings.[9]
Q3: Which solvent should I use for my Ullmann C-N coupling reaction?
A3: The choice of solvent can significantly impact the reaction outcome.[15] Polar aprotic solvents like DMF, DMSO, and dioxane are commonly used and often give good results.[8][15] However, in some cases, non-polar solvents like toluene or xylene may be more suitable.[16] It is advisable to screen a few solvents during the optimization of a new reaction.
Q4: My reaction is not working with an aryl chloride. What can I do?
A4: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann couplings.[1] To achieve successful coupling with aryl chlorides, you may need to:
-
Use a more active catalyst system: This may involve a specific copper source and ligand combination that is known to be effective for aryl chlorides. Oxalic diamide ligands, for example, have shown promise in this area.[9]
-
Increase the reaction temperature: Higher temperatures may be required to activate the C-Cl bond.
-
Consider alternative coupling strategies: If the Ullmann reaction is not providing the desired product, other methods like the Buchwald-Hartwig amination may be more suitable for aryl chlorides.[1]
Q5: Can I run my Ullmann C-N coupling reaction open to the air?
A5: While some modern protocols have been developed that are air-tolerant, many Ullmann C-N coupling reactions are sensitive to oxygen.[2] It is generally recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst and other reagents.[8]
Visualizations and Protocols
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in Ullmann C-N cross-coupling reactions.
Caption: A workflow for troubleshooting Ullmann C-N coupling reactions.
General Experimental Protocol for Optimization
This protocol provides a starting point for optimizing a copper-catalyzed Ullmann C-N coupling reaction.
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), ligand (0.2 mmol, 20 mol%), and base (2.0 mmol).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the anhydrous solvent (2.0 mL) via syringe.
-
-
Reaction Execution:
-
Place the reaction vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the desired amount of time (e.g., 12-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Optimization Parameters:
-
Catalyst: Screen different copper sources (e.g., CuI, CuBr, Cu₂O).
-
Ligand: Screen a panel of ligands from different classes.
-
Base: Screen various inorganic and organic bases.
-
Solvent: Test a range of polar aprotic and non-polar solvents.[15]
-
Temperature: Vary the reaction temperature to find the optimal balance between reaction rate and side product formation.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann coupling-An overview - operachem [operachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.rug.nl [pure.rug.nl]
- 12. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides [mdpi.com]
- 13. iris.unito.it [iris.unito.it]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of Brominated Carbazoles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically focusing on the optimization of catalyst loading for brominated carbazole substrates. Carbazoles are privileged scaffolds in medicinal chemistry and materials science, and their functionalization via Suzuki coupling is a cornerstone of modern synthesis. However, achieving high yields and purity can be challenging. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles in your experimental work.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Suzuki coupling of brominated carbazoles. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Q1: My reaction has a low yield or fails to go to completion. What are the likely causes and how can I improve it?
A1: Low conversion is a frequent issue and can stem from several factors related to the catalyst system and reaction conditions.
-
Insufficient Catalyst Activity: The choice of palladium source and ligand is paramount. For electron-rich or sterically hindered brominated carbazoles, a standard catalyst like Pd(PPh₃)₄ may not be active enough.[1]
-
Solution: Switch to a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, which can accelerate the rate-limiting oxidative addition step.[2][3] Buchwald's biarylphosphine ligands are particularly effective for challenging substrates.[1] Alternatively, consider using N-heterocyclic carbene (NHC) ligands, which are known to facilitate the coupling of less reactive aryl chlorides and can be beneficial for bromides as well.[4][5]
-
-
Catalyst Deactivation: The palladium catalyst can deactivate through several pathways, including the formation of palladium black (agglomerated nanoparticles), which reduces the number of active catalytic sites.[4]
-
Solution: Ensure rigorous degassing of your solvent and reaction mixture to remove oxygen, which can oxidize the active Pd(0) species.[6] If you observe a rapid precipitation of a black solid early in the reaction, it's a strong indicator of catalyst deactivation.[4] In such cases, using a more robust pre-catalyst, like a palladacycle, can sometimes mitigate this issue.[7]
-
-
Inappropriate Base or Solvent: The choice of base and solvent significantly influences the reaction outcome.[8][9] The base is crucial for the transmetalation step.[10]
-
Solution: Screen different bases. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, K₃PO₄ is often effective for more challenging couplings.[11][12] The solvent system also plays a key role; a mixture of an organic solvent (like dioxane, THF, or toluene) and water is often used to dissolve both the organic substrates and the inorganic base.[8][13] The optimal solvent ratio may need to be determined empirically.
-
Q2: I am observing significant amounts of a dehalogenated carbazole byproduct. How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction that consumes your starting material and reduces the yield of the desired product.[13][14]
-
Mechanism of Dehalogenation: This side reaction can occur when the palladium complex, after oxidative addition, abstracts a hydride from another species in the reaction mixture (like the solvent or base) followed by reductive elimination.[13]
-
Mitigation Strategies:
-
Choice of Base: Some bases are more prone to acting as hydride donors. If you are using a base like an alkoxide, consider switching to a carbonate or phosphate base.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can favor dehalogenation.[14] Try running the reaction at a lower temperature for a longer duration or monitor the reaction closely and stop it once the starting material is consumed.
-
Ligand Selection: The ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Experimenting with different phosphine ligands can sometimes suppress this side reaction.[14]
-
Q3: My reaction produces a significant amount of homocoupled boronic acid product. What is causing this and how can I prevent it?
A3: Homocoupling of the boronic acid is another common side reaction that leads to the formation of a biaryl derived from two molecules of the boronic acid coupling partner.
-
Cause of Homocoupling: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[13] If your palladium precatalyst is not efficiently reduced to the active Pd(0) state, or if there is oxygen in your reaction mixture, homocoupling can become a significant issue.
-
Preventative Measures:
-
Thorough Degassing: As with catalyst deactivation, ensuring your reaction is free of oxygen is critical. Purge your solvent and reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.[6][15]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, as it eliminates the need for an in-situ reduction step that can be inefficient.
-
Control of Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is common practice, but a large excess can sometimes favor homocoupling.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization of Suzuki coupling for brominated carbazoles.
Q4: What is a typical starting catalyst loading for the Suzuki coupling of a brominated carbazole, and when should I consider adjusting it?
A4: A good starting point for catalyst loading is typically in the range of 1-5 mol% of the palladium precatalyst relative to the limiting reagent (usually the brominated carbazole).[16] For many standard couplings, 1-2 mol% is often sufficient. However, for more challenging substrates, such as those that are sterically hindered or electronically deactivated, a higher catalyst loading (up to 10 mol%) may be necessary to achieve a reasonable reaction rate and yield.[17] Conversely, for very reactive substrates, it may be possible to reduce the catalyst loading to as low as 0.0025 mol%, which is economically and environmentally beneficial, especially on an industrial scale.[18]
Q5: How do I choose the right palladium precatalyst and ligand for my specific brominated carbazole?
A5: The selection of the catalyst system is crucial and depends on the specific properties of your substrate.
-
Palladium Precatalysts:
-
Pd(PPh₃)₄: A common and effective catalyst for many standard Suzuki couplings.
-
PdCl₂(PPh₃)₂: Another widely used Pd(II) precatalyst.
-
Pd(OAc)₂: Often used in combination with a phosphine ligand.
-
Pd₂(dba)₃: A Pd(0) source that can be more reactive than Pd(II) precatalysts.[19]
-
-
Ligands: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[2][20]
-
Triphenylphosphine (PPh₃): A standard, relatively inexpensive ligand suitable for many applications.
-
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃): These are often required for more challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides (and can also be beneficial for bromides).[2][20][21] They promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
N-Heterocyclic Carbenes (NHCs): These are a powerful class of ligands that can offer high stability and activity, particularly for difficult couplings.[5]
-
A systematic screening of different catalyst/ligand combinations is often the most effective approach to identify the optimal system for a new substrate.[22]
Q6: What is the role of N-protection on the carbazole ring, and how does it affect the Suzuki coupling reaction?
A6: The NH group of the carbazole ring is acidic and can potentially interfere with the catalytic cycle, especially with certain bases.[23] In some cases, unprotected N-heterocycles can inhibit the reaction.[23]
-
To Protect or Not to Protect: The decision to protect the carbazole nitrogen depends on the specific reaction conditions and the other functional groups present in the molecule.
-
Benefits of Protection: N-protection can prevent potential side reactions and may improve the solubility of the substrate. Common protecting groups include Boc, tosyl, and benzyl.
-
Drawbacks of Protection: Protection and subsequent deprotection add extra steps to the synthesis, which can reduce the overall yield.
-
-
Running the Reaction with a Free NH: Many Suzuki couplings on carbazoles can be successfully performed without N-protection.[17][24][25] The choice of base is critical in these cases; a weaker base like Na₂CO₃ or K₂CO₃ may be preferable to stronger bases that could deprotonate the carbazole.
III. Experimental Protocols and Data
General Procedure for Suzuki-Miyaura Coupling of a Brominated Carbazole
This protocol provides a general starting point for your experiments. Optimization of specific parameters will likely be necessary.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the brominated carbazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the ligand (if separate) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[22]
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Common Catalyst Systems for Suzuki Coupling
| Catalyst System | Typical Loading (mol%) | Advantages | Disadvantages |
| Pd(PPh₃)₄ | 1-5 | Readily available, effective for many substrates. | May not be active enough for challenging couplings. |
| PdCl₂(PPh₃)₂ / PPh₃ | 1-5 | Stable to air, easy to handle. | Requires in-situ reduction to Pd(0). |
| Pd(OAc)₂ / SPhos | 0.5-2 | High activity for hindered and electron-rich substrates. | Ligand is more expensive. |
| Pd₂(dba)₃ / XPhos | 0.5-2 | Potent catalyst for difficult couplings.[19] | Can be sensitive to air and light. |
| PEPPSI™-IPr | 1-3 | Highly active and stable NHC-based precatalyst. | Higher cost. |
IV. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your Suzuki coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 17. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 22. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 23. dspace.mit.edu [dspace.mit.edu]
- 24. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of Aryl Bromides in Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions. The following question-and-answer-based troubleshooting guide provides in-depth technical advice, field-proven insights, and detailed protocols to help you diagnose and resolve common issues in your experiments.
Section 1: Foundational Issues & First Checks
Before delving into complex optimizations, it's crucial to rule out common foundational problems. An issue in one of these areas can mimic the symptoms of an inherently unreactive substrate.
Q1: My reaction shows no conversion. What are the very first things I should check?
A1: When a reaction fails completely, the issue is often related to the integrity of the core components or the reaction environment itself.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Incomplete degassing of solvents or a poor seal on your reaction vessel can lead to rapid catalyst oxidation and decomposition, often visible as the formation of black palladium metal ("palladium black").[2]
-
Action: Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 15-30 minutes).[3] Assemble your reaction under a positive pressure of an inert gas.
-
-
Reagent Purity & Integrity:
-
Catalyst/Ligand: Palladium precatalysts can degrade over time, and phosphine ligands are notoriously susceptible to oxidation.[1] Always use fresh, high-purity catalysts and ligands stored under an inert atmosphere.
-
Solvents & Bases: Use anhydrous grade solvents, as water can participate in side reactions like protodeboronation in Suzuki couplings.[1] Ensure your base is pure and has been stored correctly to avoid hydration or carbonate formation.[2]
-
-
Basic Reaction Parameters: Confirm that the correct stoichiometry was used, the stir bar is functioning, and the heating mantle or oil bath is calibrated to the correct temperature. Many couplings require elevated temperatures (80-110 °C) to proceed efficiently.[4][5]
Section 2: The "Big Three" Parameters: Ligand, Solvent, and Base
The interplay between the ligand, solvent, and base defines the catalytic environment. A mismatch in this system is a primary cause of low reactivity for challenging aryl bromides.
Ligand Selection
Q2: I'm using a standard ligand like PPh₃ with an electron-rich aryl bromide and getting low yield. Why is this happening and what should I do?
A2: This is a classic problem. The oxidative addition of an electron-rich aryl bromide to the Pd(0) center is often the rate-limiting step. Standard, less electron-donating ligands like triphenylphosphine (PPh₃) may not create a palladium center that is electron-rich enough to efficiently break the C-Br bond.
Furthermore, for many challenging substrates, the use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.[6][7] They also accelerate the final, product-releasing reductive elimination step.
Troubleshooting Steps:
-
Switch to a More Active Ligand Class: For unreactive aryl bromides, especially those that are electron-rich or sterically hindered, transition to modern bulky, electron-donating phosphine ligands.
-
Consult Ligand Property Data: Choose a ligand that is both sterically bulky (high cone angle) and electron-donating.
| Ligand Class | Example Ligands | Key Characteristics | Ideal For |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, bulky.[8] | General improvement for unreactive substrates in Suzuki, Heck, and Buchwald-Hartwig reactions.[9][10] |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Very bulky and electron-rich; promote monoligation.[4] | Electron-rich and sterically hindered aryl bromides/chlorides; highly effective in Buchwald-Hartwig amination and Suzuki couplings.[4][8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, thermally very stable. | High-temperature Heck reactions and couplings of deactivated aryl chlorides.[5][10] |
Diagram: The Role of Ligands in the Catalytic Cycle
Caption: Bulky, electron-donating ligands accelerate both oxidative addition and reductive elimination.
Solvent Effects
Q3: Can changing the solvent really rescue a failed reaction?
A3: Absolutely. The solvent is not merely a medium for dissolution; it profoundly influences catalyst stability, reagent solubility, and the stabilization of charged intermediates in the catalytic cycle.[11][12][13] The choice of solvent can even alter the selectivity of a reaction.[14][15]
-
Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These are the workhorses for many coupling reactions. They are effective at dissolving the palladium catalyst, organic substrates, and many inorganic bases.[13] DMF, for instance, can act as a coordinating solvent, stabilizing the active Pd(0) catalyst, which is particularly useful in "ligandless" Heck reactions.[11]
-
Protic Solvents (e.g., H₂O, Alcohols): Often used in combination with an organic solvent (e.g., Toluene/H₂O) for Suzuki couplings. Water helps dissolve the inorganic base (like K₂CO₃) and facilitates the crucial transmetalation step. However, excess water can promote unwanted side reactions like protodeboronation.[1]
-
Non-polar Solvents (e.g., Toluene): Generally favor neutral catalytic species and can be less effective at stabilizing ionic intermediates that may form in certain catalytic cycles.[14]
Troubleshooting Steps:
-
Assess Solubility: Ensure all your components, especially the base, are at least partially soluble in the chosen solvent. If your base is sitting at the bottom of the flask, it cannot participate effectively.
-
Match Solvent to Reaction Type:
-
Suzuki: Start with a mixture like Dioxane/H₂O or Toluene/Ethanol/H₂O.
-
Buchwald-Hartwig: Toluene or Dioxane are common starting points.
-
Heck: DMF or DMAc are often preferred, especially for less reactive bromides.
-
-
Consider Temperature: Ensure your solvent has a high enough boiling point for the required reaction temperature. If your reaction is sluggish at 80 °C in THF (b.p. 66 °C), switching to Dioxane (b.p. 101 °C) or Toluene (b.p. 111 °C) allows you to increase the temperature safely.
Base Selection
Q4: My Suzuki reaction is not working. Could the base be the problem?
A4: The base is a critical, multi-functional component, especially in Suzuki and Heck reactions. Its role is not just to be a proton scavenger.
-
In Suzuki Couplings: The base activates the organoboron species to form a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which is necessary for transmetalation to the palladium center.[10] The strength and solubility of the base are critical.[1] A base that is too weak or insoluble will result in little to no transmetalation.
-
In Heck Couplings: The base is required to neutralize the H-X generated during the reaction and regenerate the Pd(0) catalyst in the most common catalytic cycle.[16]
-
In Buchwald-Hartwig Aminations: A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is needed to deprotonate the amine or amide, allowing it to coordinate to the palladium center.[7]
Common Bases and Their Applications
| Base | Strength | Common Use Cases | Notes |
| K₂CO₃, Cs₂CO₃ | Moderate | Suzuki: Standard, reliable choice. Often used with aqueous solvent mixtures. | Cs₂CO₃ is more soluble in organic solvents and can be more effective. |
| K₃PO₄ | Moderate | Suzuki, Heck: A good alternative to carbonates, often providing better results for challenging substrates.[1] | Often used in anhydrous conditions. |
| NaOt-Bu, KOt-Bu | Strong | Buchwald-Hartwig: The standard for amine deprotonation. | Highly moisture-sensitive. Must be handled in a glovebox. |
| Organic Bases (Et₃N, DIPEA) | Weak | Sonogashira, Heck: Used to deprotonate terminal alkynes and neutralize H-X. | Can sometimes act as a ligand or reductant. |
Section 3: Substrate-Specific Challenges
Q5: My aryl bromide is very electron-rich and sterically hindered near the bromine. What specific strategies should I employ?
A5: This is one of the most challenging scenarios. Both electronic and steric factors are working against the crucial oxidative addition step.
-
Maximize Catalyst Activity: This is non-negotiable. Use a highly active catalyst system.
-
Catalyst: Use a palladium(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[17] These rapidly form the active monoligated Pd(0) species.[18]
-
Ligand: Employ a very bulky biarylphosphine ligand like AdBrettPhos or tBuXPhos. The extreme steric bulk forces a monoligated state and can overcome the hindrance on the substrate.
-
-
Increase Temperature: These reactions often require higher temperatures (110-140 °C). Use a high-boiling solvent like toluene, xylene, or cyclopentyl methyl ether (CPME).
-
Use a Stronger Base (if applicable): For Buchwald-Hartwig aminations, a stronger base like LHMDS might be necessary. For Suzuki couplings, ensure the base (e.g., K₃PO₄) is completely anhydrous and finely powdered to maximize surface area.
Section 4: Reaction-Specific Troubleshooting
Diagram: General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting coupling reactions.
Q6: I am performing a Suzuki coupling, and I suspect protodeboronation is consuming my boronic acid. How can I confirm and prevent this?
A6: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, especially with electron-deficient boronic acids or under harsh conditions.[1]
-
Confirmation: Analyze your crude reaction mixture by LC-MS or GC-MS. Look for a mass corresponding to your boronic acid coupling partner minus the B(OH)₂ group plus a proton.
-
Prevention:
-
Use a Milder Base: Switch from strong bases to milder options like K₃PO₄ or KF.[1]
-
Minimize Water: While some water is often necessary, excess water can be the proton source. Try using anhydrous conditions with a base like K₃PO₄.[1]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[1][19] These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing the rate of the side reaction.[1]
-
Lower Temperature/Shorter Time: If possible, run the reaction at a lower temperature for a shorter duration.[1]
-
Q7: My Buchwald-Hartwig amination of an aryl bromide with a primary amine is giving a significant amount of the diarylamine byproduct. What's going on?
A7: The formation of a diarylamine (Ar₂NH) suggests that the desired primary aniline product (ArNH₂) is reacting a second time with another molecule of aryl bromide. This often happens when the rate of the second coupling is competitive with the first.
-
Cause: The product aniline can be more reactive than the starting primary amine, or the reaction conditions are too harsh, driving the reaction further. In some cases, specific palladium intermediates can react selectively with the product arylamine.[20]
-
Solutions:
-
Adjust Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) to outcompete the product aniline for the catalyst.
-
Lower Catalyst Loading & Temperature: High catalyst loading and high temperatures can drive the formation of the undesired byproduct. Try reducing the catalyst loading (e.g., from 2 mol% to 0.5 mol%) and lowering the temperature.
-
Ligand Choice: The choice of ligand can influence selectivity. Sometimes a slightly less active but more selective ligand can prevent the second amination.
-
Section 5: Experimental Protocol
Representative Protocol for a Challenging Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide
This protocol is a robust starting point for difficult couplings and may require further optimization.[3]
Materials:
-
Electron-rich aryl bromide (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Pd₂(dba)₃ (2 mol %)
-
SPhos (4.5 mol %)
-
K₃PO₄ (finely ground, dried, 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times. This is crucial to remove all oxygen.[3]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. pubs.acs.org [pubs.acs.org]
Buchwald-Hartwig Amination Technical Support Center: A Guide to Solvent Selection and Optimization
Welcome to the Technical Support Center for the Buchwald-Hartwig C-N cross-coupling reaction. As a Senior Application Scientist, I've designed this guide to move beyond simple protocol recitation. My goal is to provide you with the causal understanding needed to troubleshoot experiments effectively and make informed decisions about solvent selection—a parameter that is frequently underestimated yet critically important to reaction success.[1][2]
This center is structured as a dynamic FAQ and troubleshooting guide, addressing the common and complex issues researchers encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical in the Buchwald-Hartwig reaction?
A1: The solvent is not merely a medium for dissolving reagents; it is an active participant that profoundly influences nearly every aspect of the catalytic cycle.[3] A well-chosen solvent must:
-
Solubilize Diverse Components: The reaction medium needs to accommodate a lipophilic aryl halide, an organometallic catalyst complex, and a highly polar, often inorganic, base.[3] Poor solubility of any component is a primary reason for reaction failure.[4]
-
Stabilize Catalytic Intermediates: The solvent plays a crucial role in stabilizing the various palladium intermediates throughout the catalytic cycle, directly impacting reaction kinetics.[5]
-
Modulate Base Activity: The effectiveness of the base can be enhanced or suppressed by the solvent.[3] For example, the common base sodium tert-butoxide (NaOt-Bu) has very low solubility in nonpolar solvents like toluene, making the reaction a heterogeneous system where agitation and surface area become critical.[4][6]
-
Influence Reaction Selectivity: The solvent can dictate the balance between the desired C-N bond formation and undesired side reactions, such as hydrodehalogenation (reduction of the aryl halide) or β-hydride elimination.[3][7]
Essentially, the solvent choice dictates the reaction's rate, efficiency, and cleanliness. Taking it for granted is a common pitfall that can lead to failed reactions and misleading results.[1]
Q2: What are the most common solvents, and what is the rationale for their use?
A2: The most frequently employed solvents are aprotic and either nonpolar or weakly polar. This preference is rooted in their ability to balance the solubility of organic starting materials while minimizing catalyst inhibition and undesirable side reactions.[3][6]
-
Aromatic Hydrocarbons (Toluene, Xylenes): Toluene is arguably the most common solvent for Buchwald-Hartwig aminations.[5] Its low polarity is advantageous for several reasons. It minimizes the solubility of byproduct salts, such as sodium iodide (NaI), which can inhibit the palladium catalyst when aryl iodides are used.[8][9] Furthermore, its relatively high boiling point (111 °C) allows for a convenient temperature range for many couplings.
-
Ethers (1,4-Dioxane, THF, DME, 2-MeTHF): Ethereal solvents are also widely used.[4][5] 1,4-Dioxane is a classic choice, often showing excellent performance.[10] Tetrahydrofuran (THF) is another option, though its lower boiling point (66 °C) may limit its application for less reactive substrates.
The selection between these is often empirical, but a general starting point is toluene or dioxane due to their extensive validation in the literature.[11]
Q3: How does solvent polarity specifically impact the reaction outcome?
A3: The effect of polarity is complex and not always linear. While one might assume polar solvents would be superior due to better dissolution of the inorganic base, they can often promote side reactions.
-
Low Polarity (e.g., Toluene, m-Xylene): These solvents are generally preferred because they disfavor the formation of side products. For instance, in a study on the reaction between p-bromotoluene and piperazine, polar aprotic solvents promoted hydrodehalogenation and other side reactions, while m-xylene gave the highest selectivity for the desired product.[6][7][12] This is thought to be because non-polar environments can suppress pathways like β-hydride elimination that lead to undesired byproducts.[3]
-
High Polarity (e.g., DMF, NMP, DMAc): Highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be a double-edged sword. While they offer excellent solubility, which can be necessary for very polar substrates,[13] they have been shown to increase the rate of hydrodehalogenation.[3] In some cases, catalyst performance has been observed to be inversely proportional to the solvent's dielectric constant.[3] These solvents should be used cautiously and typically as a last resort when solubility is an insurmountable issue with other solvent systems.[5]
Q4: Are there "green" or more sustainable solvent alternatives?
A4: Yes, and this is an area of active and important research. The drive to replace hazardous solvents has led to the identification of excellent, safer alternatives.
-
2-Methyltetrahydrofuran (2-MeTHF) and Methyl tert-Butyl Ether (MTBE): For acyl Buchwald-Hartwig (transamidation) reactions, 2-MeTHF and MTBE have been identified as superior green alternatives to the traditionally used and hazardous dimethoxyethane (DME).[14][15] Kinetic studies showed that 2-MeTHF, in particular, provided a superior reaction profile.[14] These bio-derived ethers are excellent candidates for broader application in C-N couplings.
-
Water (Micellar Catalysis): The Buchwald-Hartwig reaction can be performed in water using catalytic micelles.[10] This approach leverages surfactants to create hydrophobic pockets where the reaction can proceed efficiently, offering a truly green alternative.[16]
-
Solvent-Free Conditions: Mechanochemical methods using ball-milling have been developed to perform the Buchwald-Hartwig amination without any bulk solvent, representing an exceptionally "green" and robust option.[17]
Replacing traditional solvents like 1,4-dioxane (a suspected carcinogen) and toluene is a key goal for process chemistry, and these alternatives offer viable, high-performing solutions.[10][18]
Q5: Which solvents should generally be avoided?
A5: Some solvents are known to be detrimental to the reaction by directly interfering with the palladium catalyst.
-
Coordinating Solvents (Acetonitrile, Pyridine): These solvents can bind strongly to the palladium center, competing with the phosphine ligand and inhibiting catalytic activity.[4] They should be avoided.
-
Chlorinated Solvents (Chloroform, Dichloromethane): These are also reported to inhibit the reaction and should not be used.[4]
-
Protic Solvents (Alcohols, unless intended): While some specific protocols utilize alcohol solvents like t-AmOH,[4] they can interfere with the strong bases used and are generally not suitable unless the specific catalyst system is designed for them.
Troubleshooting Guide
Problem: My reaction is slow or has stalled, giving a low yield.
Possible Cause: Poor solubility of a key reagent (amine, aryl halide, or base) is a very common and often underestimated cause of reaction failure.[4] The reaction may also be suffering from catalyst inhibition or an inappropriate reaction temperature for the chosen solvent.
Troubleshooting Steps:
-
Verify Solubility: At room temperature, add your starting materials to the chosen solvent in a separate vial. Do they dissolve? While the base (e.g., NaOt-Bu) is often insoluble in toluene, your amine and aryl halide should be soluble. If not, the reaction is likely mass-transfer limited.
-
Consider a Solvent Mixture: If a single solvent doesn't work, a mixture can be effective. For example, adding a small amount of a more polar co-solvent like THF to toluene can improve solubility without drastically increasing the polarity that leads to side reactions.[4]
-
Check Solvent Purity: Ensure your solvent is anhydrous and has been properly degassed. Water and oxygen can deactivate the catalyst.
-
Re-evaluate Temperature: Is your reaction temperature appropriate for the solvent? A reaction in THF (boiling point 66°C) cannot reach the same temperature as one in toluene (boiling point 111°C). Less reactive substrates, like aryl chlorides, often require higher temperatures.[11]
Problem: I'm observing a significant amount of hydrodehalogenation (my aryl halide is being reduced).
Possible Cause: This side reaction is often promoted by highly polar aprotic solvents and can be competitive with the desired C-N coupling, especially with electron-rich amines that can facilitate β-hydride elimination.[3][7]
Troubleshooting Steps:
-
Switch to a Nonpolar Solvent: If you are using DMF, NMP, or DMAc, immediately switch to a nonpolar aprotic solvent like toluene, m-xylene, or benzene.[7] This is the most effective way to suppress this side reaction.[3]
-
Evaluate the Ligand: While solvent is a major factor, the ligand also plays a key role. Bulky, electron-rich phosphine ligands are designed to promote reductive elimination (the desired step) over β-hydride elimination (the side reaction).[19] Ensure your ligand is appropriate for the substrate combination.
-
Check the Base: Ensure the base is not contaminated and is of high quality.
Problem: I'm using an aryl iodide, and the reaction is giving poor results.
Possible Cause: While aryl iodides are typically very reactive in oxidative addition, the iodide anion (I⁻) generated as a byproduct can act as a catalyst inhibitor by precipitating the palladium complex.[4][8]
Troubleshooting Steps:
-
Use a Non-Coordinating, Low-Polarity Solvent: Toluene is an excellent choice here.[8] It does not effectively solubilize the sodium iodide (NaI) byproduct, causing it to precipitate from the reaction mixture. This removes the inhibitor from the solution phase, allowing the catalytic cycle to continue.[8][9]
-
Consider Dioxane: In early developments of the reaction, 1,4-dioxane was found to be uniquely effective for the intermolecular coupling of aryl iodides where toluene was less effective.[19] This is a viable alternative to screen.
-
Switch the Halide: If possible, the best solution is often to switch from the aryl iodide to the corresponding aryl bromide. For Buchwald-Hartwig amination, the general reactivity order is often Ar-Br > Ar-Cl > Ar-I, contrary to what is seen in many other cross-coupling reactions.[4]
Experimental Protocols & Data
Data Presentation: Properties of Common Solvents
The table below summarizes key properties of solvents frequently used in Buchwald-Hartwig amination to aid in selection.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes & Recommendations |
| Toluene | 111 | 2.4 | First choice for most systems. Low polarity minimizes side reactions. Good for precipitating inhibitory iodide salts.[5][8] |
| 1,4-Dioxane | 101 | 2.2 | Excellent alternative to toluene. A classic, high-performing solvent. Known to be effective for aryl iodides.[10][19] |
| m-Xylene | 139 | 2.4 | Higher boiling point allows for higher reaction temperatures, useful for unreactive substrates. Shown to be highly selective.[6][7] |
| THF | 66 | 7.5 | Lower boiling point limits its use to more reactive substrates. Its higher polarity can sometimes aid solubility.[5] |
| 2-MeTHF | 80 | 6.2 | Recommended "green" alternative. Bio-derived and safer than THF and Dioxane. Often shows excellent performance.[15] |
| DMF | 153 | 36.7 | Use with caution. High polarity can promote hydrodehalogenation. Reserve for cases with severe solubility issues.[3][7] |
| NMP | 202 | 32.2 | Use with caution. Similar profile to DMF; high boiling point but prone to promoting side reactions.[3][7] |
Protocol 1: General Solvent Screening for a New Buchwald-Hartwig Reaction
This protocol outlines a parallel screening approach to quickly identify an optimal solvent.
-
Preparation: In an inert atmosphere (glovebox), arrange four identical reaction vials equipped with stir bars.
-
Reagent Addition: To each vial, add the aryl halide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOt-Bu, 1.4 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., a biarylphosphine, 2-4 mol%).
-
Solvent Addition: To each vial, add one of the following degassed, anhydrous solvents to achieve the desired concentration (typically 0.1-0.5 M):
-
Vial 1: Toluene
-
Vial 2: 1,4-Dioxane
-
Vial 3: 2-MeTHF
-
Vial 4: Toluene/THF (9:1 v/v)
-
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate at a standard temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine conversion and identify major side products.
-
Analysis: Compare the results to identify the solvent that provides the best combination of reaction rate and selectivity.
Visualization of Key Concepts
The choice of solvent influences the rate and equilibrium of every step in this cycle.
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pure.york.ac.uk [pure.york.ac.uk]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig_reaction [chemeurope.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 13. reddit.com [reddit.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01781F [pubs.rsc.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Navigating the Thermal Landscape: A Technical Guide to Minimizing Byproducts in Carbazole Synthesis
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for carbazole synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-tested insights into managing one of the most critical parameters in your experiments: reaction temperature. Precise thermal control is paramount for achieving high yields and purity. This resource will help you troubleshoot common issues and understand the causal relationships between temperature, reaction kinetics, and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical in carbazole synthesis?
Reaction temperature directly influences the rate of both the desired cyclization and competing side reactions. Many carbazole syntheses proceed through high-energy intermediates that can be prone to rearrangement, decomposition, or unwanted intermolecular reactions if the temperature is not carefully controlled.[1] The choice of temperature can mean the difference between a high yield of your target carbazole and a complex mixture of difficult-to-separate impurities.
Q2: What are the most common temperature-related byproducts I should be aware of?
The specific byproducts are highly dependent on the synthetic route. However, common classes of temperature-related impurities include:
-
Polymeric or tar-like materials: Often the result of excessively high temperatures leading to uncontrolled side reactions and decomposition.[2]
-
Isomeric carbazoles: In cases of unsymmetrical precursors, temperature can influence the regioselectivity of the cyclization.[1]
-
Products of incomplete cyclization or rearrangement: Insufficient temperature or time can lead to the accumulation of reaction intermediates. Conversely, excessive heat can promote unintended rearrangements.[1]
-
Homocoupled or dehalogenated products: Particularly in metal-catalyzed reactions, improper temperature can affect the catalytic cycle, leading to these byproducts.[3]
Q3: How do I determine the optimal temperature for my specific carbazole synthesis?
While literature precedents for similar substrates are a good starting point, empirical optimization is often necessary.[4] A systematic approach involves running a series of small-scale reactions at varying temperatures and monitoring the reaction progress and byproduct profile using techniques like TLC, GC-MS, or HPLC. It's crucial to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing the rates of competing side reactions.
Q4: Can microwave-assisted heating improve my carbazole synthesis?
Microwave irradiation can be a valuable tool for carbazole synthesis as it allows for rapid and uniform heating, often leading to significantly reduced reaction times and improved yields.[5] However, it's essential to carefully control the temperature in a microwave reactor, as localized overheating can still lead to byproduct formation.
Troubleshooting Guide: Temperature-Related Issues in Carbazole Synthesis
This section provides a detailed breakdown of common problems, their likely temperature-related causes, and step-by-step protocols for optimization across various carbazole synthesis methods.
Problem 1: Low Yield and Significant Tar/Polymer Formation in Borsche-Drechsel (Fischer Indole) Synthesis
Symptoms:
-
A dark, viscous, or solid material that is difficult to process.
-
Low yield of the desired tetrahydrocarbazole or carbazole.
-
Multiple spots on the TLC plate, often with significant streaking.
Causality: The Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis, is acid-catalyzed and typically requires heat.[6][7][8] However, excessively high temperatures can lead to acid-catalyzed polymerization of the ketone starting material (e.g., cyclohexanone) or degradation of the phenylhydrazone intermediate and the final product.[1]
Troubleshooting Protocol:
-
Temperature Screening:
-
Set up a series of small-scale reactions at different temperatures (e.g., 80°C, 100°C, and reflux in a suitable solvent like acetic acid).[4]
-
Monitor each reaction by TLC at regular intervals (e.g., every 30 minutes).
-
Analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the ratio of product to byproducts.
-
-
Stepwise Temperature Profile:
-
Consider a two-step temperature profile. Initially, gently heat the reaction mixture to facilitate the formation of the phenylhydrazone.
-
Once the hydrazone formation is complete (as indicated by TLC), increase the temperature to effect the cyclization. This can prevent the accumulation of unreacted starting materials at high temperatures.
-
-
Solvent Selection:
-
The choice of a high-boiling solvent can help maintain a consistent and controlled reaction temperature. Solvents like glacial acetic acid are commonly used.[4]
-
Data Presentation: Temperature Effects in Borsche-Drechsel Synthesis
| Temperature | Observation | Probable Outcome |
| < 80°C | Slow or incomplete reaction. | High levels of unreacted starting materials. |
| 80-110°C | Optimal range for many substrates. | Good yield of the desired tetrahydrocarbazole. |
| > 120°C (reflux) | Increased rate of side reactions. | Formation of tar and polymeric byproducts, leading to lower isolated yields.[1] |
Experimental Workflow: Borsche-Drechsel Cyclization
Caption: Workflow for Borsche-Drechsel Cyclization.
Problem 2: Formation of Byproducts in Graebe-Ullmann Synthesis Due to Excessive Heat
Symptoms:
-
Low yield of the desired carbazole.
-
Formation of secondary amines and other decomposition products.[9]
-
The reaction mixture becomes a tarry, intractable mass.
Causality: The Graebe-Ullmann synthesis involves the thermal decomposition of a 1-phenyl-1,2,3-benzotriazole intermediate.[9][10] This step requires high temperatures to extrude nitrogen gas and form a diradical intermediate that cyclizes to the carbazole. However, if the temperature is too high or the heating is not uniform, the reactive intermediates can undergo intermolecular reactions or fragmentation, leading to a range of byproducts.
Troubleshooting Protocol:
-
Controlled Heating:
-
Use a high-boiling, inert solvent such as paraffin oil or diphenyl ether to ensure even and controlled heating.
-
Employ a heating mantle with a temperature controller and vigorous stirring to avoid localized overheating.
-
-
Temperature Optimization:
-
Start the thermal decomposition at a lower temperature and gradually increase it until nitrogen evolution is observed.
-
Maintain the temperature at the point of steady gas evolution until the reaction is complete. For some substrates, microwave irradiation can provide more controlled heating and better yields.[9]
-
-
Reaction Monitoring:
-
The cessation of nitrogen evolution is a good indicator of reaction completion.
-
Experimental Workflow: Graebe-Ullmann Synthesis
Caption: Workflow for Graebe-Ullmann Synthesis.
Problem 3: Low Yield and Byproduct Formation in Palladium-Catalyzed Carbazole Synthesis
Symptoms:
-
Low conversion of starting materials.
-
Formation of dehalogenated starting material.
-
Homocoupling of the aryl halide.
-
Formation of NH-carbazole as a byproduct from precatalyst activation.[11][12]
Causality: Palladium-catalyzed C-H activation or Buchwald-Hartwig amination reactions for carbazole synthesis are sensitive to temperature.[13] Too low a temperature can lead to slow or no reaction, while excessively high temperatures can cause catalyst decomposition (visible as palladium black), leading to a cessation of the catalytic cycle. Furthermore, high temperatures can promote side reactions like β-hydride elimination, resulting in dehalogenated byproducts.[3]
Troubleshooting Protocol:
-
Systematic Temperature Screening:
-
Perform the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and catalyst stability.
-
Use a reliable heating method, such as an oil bath or a temperature-controlled heating block, to ensure consistent temperature.
-
-
Ligand Selection:
-
The thermal stability of the palladium catalyst is highly dependent on the supporting ligand. Bulky, electron-rich phosphine ligands can often stabilize the catalyst at higher temperatures.
-
-
Inert Atmosphere:
-
Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst, which is more pronounced at higher temperatures.
-
Data Presentation: Temperature Considerations in Pd-Catalyzed Synthesis
| Temperature | Observation | Probable Outcome |
| < 80°C | Slow reaction rate. | Incomplete conversion, even after prolonged reaction times. |
| 80-120°C | Generally optimal range. | Good yield of the desired carbazole with minimal byproducts. |
| > 120°C | Catalyst decomposition, increased side reactions. | Low yield, formation of palladium black, dehalogenated and homocoupled byproducts.[3] |
Logical Relationship: Temperature and Byproducts in Pd-Catalyzed Synthesis
Caption: Influence of temperature on Pd-catalyzed synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 8. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Graebe-Ullmann Synthesis [drugfuture.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
addressing aggregation-caused quenching in carbazole-based emitters
Welcome to the technical support center for researchers working with carbazole-based emitters. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming one of the most common challenges in the field: Aggregation-Caused Quenching (ACQ) . Carbazole derivatives are workhorse molecules in organic electronics due to their excellent hole-transporting properties, high thermal stability, and strong luminescence.[1][2] However, their planar nature often leads to strong π-π stacking interactions in concentrated solutions or the solid state. This aggregation creates non-radiative decay pathways that quench fluorescence, severely limiting device performance and experimental reproducibility.[3][4]
This resource provides field-proven insights and validated protocols to help you diagnose, understand, and mitigate ACQ in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues. Each problem is followed by probable causes and a step-by-step protocol for diagnosis and resolution.
Problem 1: My emitter has a high quantum yield in dilute solution but is weakly emissive as a thin film or concentrated solution.
-
Probable Cause: This is the classic signature of Aggregation-Caused Quenching (ACQ). In dilute solutions, your carbazole molecules are well-isolated and fluoresce efficiently. At higher concentrations or in the solid state, they aggregate, leading to the formation of non-emissive or weakly emissive excimers through π-π stacking, which provides a pathway for non-radiative decay.[3][4]
-
Diagnostic & Resolution Protocol:
Protocol 1.1: Concentration-Dependent Photoluminescence (PL) Study
This is the most definitive method to confirm ACQ.[3] By systematically varying the concentration, you can directly observe the onset of aggregation and its effect on emission.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of your carbazole emitter in a good solvent (e.g., THF, Chloroform, Toluene).
-
Serial Dilutions: Create a series of solutions with concentrations ranging from highly dilute (e.g., 10⁻⁷ M) to highly concentrated (e.g., 10⁻³ M).
-
UV-Vis Spectroscopy: Record the absorption spectrum for each concentration. Note any changes in peak shape or the appearance of new bands, which can indicate ground-state aggregation.[5][6]
-
Fluorescence Spectroscopy:
-
Excite each solution at its absorption maximum (λ_max).
-
Record the emission spectrum, keeping all instrument parameters (e.g., excitation/emission slit widths, gain) constant.
-
Crucial Analysis: Plot the maximum fluorescence intensity versus concentration. For a typical ACQ-prone molecule, the intensity will initially increase linearly, then plateau, and finally decrease at higher concentrations.[3] Also, monitor for red-shifts in the emission maximum, which often indicate excimer formation.
-
-
Vibronic Progression Analysis: Carefully examine the shape of the emission spectrum. For many carbazole derivatives, a decrease in the intensity ratio of the 0-0 electronic transition to the 0-1 transition is a sensitive indicator of an aggregated state.[7]
-
Visualizing the ACQ Process
The following diagram illustrates the fundamental mechanism of ACQ.
Caption: Mechanism of Aggregation-Caused Quenching (ACQ).
Problem 2: My OLED device shows poor efficiency and a red-shifted emission spectrum compared to the emitter's photoluminescence in solution.
-
Probable Cause: This is a device-level manifestation of ACQ. The high concentration of the emitter within the emissive layer (EML) promotes aggregation. This not only quenches the emission (lowering external quantum efficiency, EQE) but the formation of excimers also creates lower-energy excited states, causing the electroluminescence (EL) to be red-shifted.[8] Additionally, aggregation can create charge traps, further hindering device performance.
-
Diagnostic & Resolution Protocol:
Protocol 1.2: Host-Guest System Optimization
Dispersing your emitter (guest) in a suitable host material is a standard and highly effective strategy to mitigate ACQ in OLEDs.[1][9]
Methodology:
-
Host Material Selection: Choose a host material with:
-
Doping Concentration Study: Fabricate a series of devices where the concentration of your emitter in the host is varied systematically (e.g., 1 wt%, 5 wt%, 10 wt%, 20 wt%).
-
Device Characterization: For each device, measure:
-
Current Density-Voltage-Luminance (J-V-L) characteristics.
-
External Quantum Efficiency (EQE) vs. Luminance.
-
Electroluminescence (EL) spectrum.
-
-
Analysis: Plot the maximum EQE and the EL peak wavelength (λ_EL) as a function of doping concentration.
-
Successful Mitigation: You should observe a significant increase in EQE at lower doping concentrations. The efficiency will likely decrease at higher concentrations due to the re-emergence of ACQ.[11]
-
Spectral Shift: The EL spectrum should be blue-shifted at lower concentrations, more closely matching the monomer emission of your material.
-
-
Troubleshooting Workflow for Emitter Performance
Use this decision tree to guide your experimental approach when diagnosing poor emission.
Caption: Decision tree for troubleshooting poor emitter performance.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of ACQ in carbazole emitters?
A1: ACQ in planar aromatic molecules like carbazole is primarily driven by intermolecular π-π stacking interactions.[3] When molecules are in close proximity (at high concentrations or in the solid state), their π-orbitals overlap. Upon photoexcitation, this close association allows for the formation of an excited-state dimer, known as an "excimer." The excimer state is typically lower in energy than the excited state of an isolated molecule. Crucially, the decay from this excimer state back to the ground state is often non-radiative (it releases energy as heat/vibrations rather than light), thus "quenching" the fluorescence.[3]
Q2: Beyond using a host matrix, what molecular design strategies can I use to prevent ACQ from the start?
A2: This is a key area of materials science research. The goal is to design a molecule that is inherently resistant to forming quenching aggregates. Several successful strategies exist:
| Strategy | Mechanism | Key Benefit | Representative References |
| Introduce Bulky Substituents | Attaching large, sterically hindering groups (e.g., tert-butyl, phenyl) to the carbazole core physically prevents molecules from packing closely.[3][12] | Simple synthetic modification; highly effective at disrupting π-π stacking. | [12][13][14] |
| Create Twisted Architectures | Designing molecules with a highly twisted, non-planar 3D structure disrupts the parallel stacking required for strong π-π interactions.[15] | Can completely suppress ACQ and is often used in high-efficiency TADF emitters. | [11][15][16][17] |
| Incorporate AIE-active Moieties | Covalently linking the carbazole unit to a known Aggregation-Induced Emission (AIE) luminogen, like tetraphenylethene (TPE). | Transforms the molecule's behavior from ACQ to AIE, making the solid state highly emissive. | [3][18] |
| Dendritic Encapsulation | Building dendritic arms (e.g., using more carbazole units) around an emissive core.[19] This "encapsulation" isolates the core, preventing intermolecular interactions. | Excellent for creating solution-processable, non-doped emitters. | [13][19] |
Visualizing Molecular Design Strategies
This diagram illustrates how structural modifications can inhibit aggregation.
Caption: Molecular design strategies to mitigate ACQ.
Q3: How do solvent choices affect aggregation and ACQ?
A3: Solvents play a critical role. Aggregation is often induced by decreasing the emitter's affinity for the solvent.[7] A common experimental technique to study aggregation is to dissolve the compound in a "good" solvent (like THF or chloroform) and then incrementally add a "poor" or "anti-solvent" (like water or hexane). As the solvent mixture becomes less favorable for the emitter, the molecules are driven to aggregate, which can turn on or off the fluorescence, depending on the molecular design.[20] Therefore, when comparing photophysical data, it is crucial to use the same solvent and be aware that even small changes in solvent polarity can influence aggregation behavior.
Q4: Can computational chemistry (e.g., DFT) help predict if my designed molecule will suffer from ACQ?
A4: Absolutely. Density Functional Theory (DFT) is a powerful tool in the rational design of emitters.[21] By performing calculations, you can:
-
Predict Molecular Geometry: Optimize the ground-state geometry to see if the molecule is inherently planar or twisted. This provides a strong indication of its tendency to stack.[16]
-
Analyze Intermolecular Interactions: Simulate dimers or small clusters of your molecule to calculate the binding energy and analyze the packing arrangement. Strong, favorable binding energies for co-facial π-stacking arrangements are a red flag for ACQ.
-
Simulate Excited States: Time-Dependent DFT (TD-DFT) can be used to calculate the properties of the excited states in both the monomer and the aggregate, helping to predict whether aggregation will lead to emissive or non-emissive states.[21]
Q5: My material is a Thermally Activated Delayed Fluorescence (TADF) emitter. Is ACQ still a concern?
A5: Yes, ACQ is a significant concern for TADF emitters, especially for multi-resonant (MR-TADF) systems which often have rigid, planar structures that favor π-π stacking.[16][17] In TADF materials, excitons need to efficiently cycle between singlet and triplet states (via Reverse Intersystem Crossing, RISC). Aggregation can create quenching pathways that compete with the delicate TADF mechanism, reducing the photoluminescence quantum yield (PLQY) and overall device efficiency.[12] Many of the molecular design strategies used to combat ACQ, such as introducing bulky groups or creating twisted donor-acceptor architectures, are directly applicable and crucial for developing high-performance TADF emitters.[12][15][16]
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]
- 5. Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spectroscopic Study of Aggregation of Carbazole Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. A multi-resonant thermally activated delayed fluorescence emitter with a twisted second-generation carbazole dendron showing suppressed concentration ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00146C [pubs.rsc.org]
- 14. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 17. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]
- 18. Using tetraphenylethene and carbazole to create efficient luminophores with aggregation-induced emission, high thermal stability, and good hole-transporting property - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Multi-carbazole encapsulation as a simple strategy for the construction of solution-processed, non-doped thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 20. Solvent Effects on Molecular Aggregation in 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Thermal Stability of Carbazole Derivatives for OLEDs
Welcome to the technical support center dedicated to advancing your research in Organic Light-Emitting Diodes (OLEDs). This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with carbazole derivatives and facing challenges related to their thermal stability. In the quest for high-performance and long-lasting OLEDs, the thermal resilience of the organic materials used is a critical parameter. Carbazole derivatives are widely employed as host and hole-transporting materials due to their excellent photophysical and electrochemical properties.[1][2] However, their performance can be significantly hampered by thermal degradation.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during your experiments. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure you can confidently enhance the thermal stability of your carbazole-based materials and devices.
Troubleshooting Guide: Addressing Thermal Stability Issues
This section is designed to help you navigate common experimental challenges related to the thermal stability of carbazole derivatives.
Problem 1: My synthesized carbazole derivative exhibits a low Glass Transition Temperature (Tg), leading to poor film morphology and device instability.
Root Cause Analysis:
A low glass transition temperature (Tg) indicates that the amorphous solid (glassy) state of your material becomes rubbery at a relatively low temperature. This can lead to morphological changes in the thin films of your OLED device during operation, as Joule heating can raise the device temperature.[3] Such changes can result in device shorting, non-uniform emission, and a drastic reduction in operational lifetime. The molecular structure of your carbazole derivative directly influences its Tg. Linear or flexible side chains and a lack of bulky substituents can lead to lower Tg values.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Glass Transition Temperature (Tg).
Detailed Steps:
-
Review Molecular Design: The first step is to critically evaluate the chemical structure of your carbazole derivative. Are there flexible alkyl chains? Is the molecule relatively planar, allowing for close packing and potential crystallization?
-
Introduce Bulky Substituents: Incorporating sterically demanding groups into the carbazole core is a highly effective strategy to increase Tg.[4] These bulky groups disrupt intermolecular packing and restrict molecular motion, thus raising the energy required for the glass transition.
-
Actionable Advice: Consider introducing substituents like tert-butyl groups, triphenylethylene moieties, or other bulky aromatic groups at various positions on the carbazole ring.[4]
-
-
Create Fused-Ring Systems: Fusing aromatic rings to the carbazole core to create more rigid and planar structures, such as indolocarbazole or indenocarbazole, can significantly enhance thermal stability.[1][5] This increased rigidity limits conformational freedom and raises the Tg.
-
Actionable Advice: Explore synthetic routes to create fused-ring carbazole derivatives. These materials often exhibit not only higher Tg but also desirable electronic properties.[5]
-
-
Synthesize Dendrimeric or Starburst Structures: Increasing the molecular weight and creating a three-dimensional architecture are proven methods for boosting Tg. Dendrimers and starburst molecules based on a central core with multiple carbazole-containing arms are excellent examples.[6][7][8] These structures have a high degree of rigidity and entanglement, which hinders thermal motion.
-
Actionable Advice: Design and synthesize multi-arm molecules where carbazole units are attached to a central core like benzene, triazine, or a spirobifluorene.
-
-
Consider Polymerization: Covalently linking carbazole monomers to form a polymer can dramatically increase thermal stability.[9][10][11][12] The polymer backbone provides a rigid framework that significantly elevates the Tg.
-
Characterize and Compare: After synthesizing the modified derivatives, perform Differential Scanning Calorimetry (DSC) to measure the Tg and Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td). Compare these values with your original compound to quantify the improvement in thermal stability.
Problem 2: My OLED device shows rapid degradation in luminance and efficiency, even at moderate operating currents.
Root Cause Analysis:
Rapid device degradation, often referred to as poor operational lifetime, can be a direct consequence of the thermal instability of the organic materials.[3] When the device is in operation, the flow of current generates heat (Joule heating). If the materials within the emissive layer (EML) or charge transport layers (HTL/ETL) have low thermal stability, this heat can induce irreversible chemical decomposition or morphological changes, leading to a decline in performance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid OLED degradation.
Detailed Steps:
-
Assess Material's Thermal Properties: The first step is to confirm the thermal stability of your carbazole derivative.
-
Actionable Advice: Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td), which is the temperature at which the material starts to degrade. A high Td (typically > 350-400 °C) is desirable.[13][14][15] Also, re-evaluate the Tg using DSC as discussed in the previous problem.
-
-
Optimize Device Architecture: The structure of your OLED can significantly impact heat generation and dissipation.
-
Actionable Advice:
-
Layer Thickness: Systematically vary the thickness of the charge transport and emissive layers to achieve balanced charge injection and recombination, which can reduce excess heat generation.[3]
-
Blocking Layers: Introduce electron-blocking layers (EBLs) or hole-blocking layers (HBLs) to confine charge carriers within the emissive layer, improving recombination efficiency and reducing exciton quenching at the interfaces, which can be a source of degradation.[3]
-
-
-
Investigate Interfacial Stability: The interfaces between different organic layers and between the organic layers and the electrodes can be weak points in terms of thermal stability.[16][17]
-
Material Purity: Impurities in your synthesized carbazole derivative can act as quenching sites or initiate degradation pathways, significantly reducing the operational stability of your device.
-
Actionable Advice: Ensure the highest possible purity of your materials. Use techniques like sublimation or column chromatography followed by recrystallization for purification. Characterize the purity using techniques like HPLC and mass spectrometry.
-
Frequently Asked Questions (FAQs)
Q1: What are typical target values for Tg and Td for carbazole derivatives used in OLEDs?
A1: While the ideal values can depend on the specific application and device architecture, for high-performance and stable OLEDs, a glass transition temperature (Tg) above 100-120 °C is generally desirable to ensure morphological stability during device operation.[4][13][14] The decomposition temperature (Td), corresponding to 5% weight loss in TGA, should ideally be above 400 °C to withstand the thermal stress during vacuum deposition and device operation.[13][14][15]
Q2: How does the position of substituents on the carbazole ring affect thermal stability?
A2: The substitution pattern on the carbazole moiety can have a significant impact on thermal stability. Attaching bulky groups at the 3, 6, or 9 positions can effectively increase the Tg by hindering molecular rotation and packing. The specific impact of substituent positioning on the electronic structure and bond dissociation energies can also influence the material's stability in the device's electronically excited and charged states.[18][19]
Q3: Can improving the thermal stability of my carbazole-based Hole Transport Layer (HTL) also improve the overall device efficiency?
A3: Yes, indirectly. A morphologically stable HTL ensures a consistent interface with the emissive layer, which is crucial for efficient hole injection and transport throughout the device's lifetime.[20] If the HTL crystallizes or deforms due to low thermal stability, it can lead to non-uniform current flow and create pathways for current leakage, which will lower the external quantum efficiency (EQE). Furthermore, a stable HTL contributes to a longer operational lifetime, which is a key performance metric.
Q4: Are there any trade-offs to consider when modifying a carbazole derivative to enhance its thermal stability?
A4: Yes, it is a multi-parameter optimization problem. While adding bulky substituents can increase Tg, it might also alter the material's solubility, making it more difficult to process, especially for solution-processed devices. These modifications can also change the HOMO/LUMO energy levels, which could affect charge injection and transport properties.[13] Similarly, creating highly rigid fused-ring systems might lead to aggregation-caused quenching (ACQ) of the emission in the solid state. Therefore, a balance must be struck between enhancing thermal stability and maintaining or improving the desired photophysical and electrochemical properties.
Q5: My carbazole derivative has a high Td but my device still degrades quickly. What else should I look at?
A5: A high Td is a prerequisite but not the sole determinant of device stability. If your material is thermally stable in an inert atmosphere (as in a TGA measurement), you should investigate other degradation pathways:
-
Photochemical Degradation: The high-energy excitons (especially for blue OLEDs) can lead to bond dissociation within the molecule.[18]
-
Electrochemical Instability: The material may be unstable in its cationic or anionic state, which are formed during charge transport.
-
Interfacial Reactions: As mentioned in the troubleshooting guide, reactions at the interfaces with other organic layers or the electrodes can be a major source of degradation.[16][17]
-
Environmental Factors: Ingress of oxygen and moisture, even in trace amounts, can rapidly degrade organic materials, especially under device operation. Ensure proper encapsulation of your device.
Summary of Key Thermal Stability Parameters
| Parameter | Description | Typical Measurement Technique | Desirable Range for OLEDs |
| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. | Differential Scanning Calorimetry (DSC) | > 100-120 °C[4][13][14] |
| Decomposition Temperature (Td) | The temperature at which the material begins to chemically decompose. Often reported as the temperature at 5% weight loss. | Thermogravimetric Analysis (TGA) | > 400 °C[13][14][15] |
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Triphenylethylene carbazole derivatives as a new class of AIE materials with strong blue light emission and high glass transition temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbazole-based Multiple Resonance Dendrimers with Narrowband Blue Emission for Solution-Processed OLEDs [cjps.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Thermal Stability of Cross-Linked Carbazole-Substituted Poly(dimethylsiloxane) for LED Encapsulation | Scientific.Net [scientific.net]
- 13. mdpi.com [mdpi.com]
- 14. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. DSpace [repository.kaust.edu.sa]
- 19. mdpi.com [mdpi.com]
- 20. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Carbazole-Based Host Materials: Unveiling the Performance of 9-(2-Bromophenyl)-9H-carbazole in OLEDs
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is paramount. Carbazole derivatives have emerged as a cornerstone in the development of host materials, particularly for phosphorescent OLEDs (PhOLEDs), owing to their excellent thermal stability and charge-transporting properties.[1][2] This guide provides an in-depth technical comparison of 9-(2-Bromophenyl)-9H-carbazole (o-CBP) with other widely used carbazole-based host materials, namely 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), 1,3-bis(N-carbazolyl)benzene (mCP), and 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA). We will delve into the nuanced effects of molecular architecture on device performance, supported by experimental data, and provide detailed protocols for researchers in the field.
The Critical Role of Host Materials in PhOLEDs
In PhOLEDs, the host material serves as a matrix for the phosphorescent dopant (emitter). Its primary functions are to facilitate the transport of charge carriers (holes and electrons) and to confine the generated excitons on the guest emitter molecules, enabling efficient radiative decay. An ideal host material should possess several key characteristics:
-
High Triplet Energy (ET): The triplet energy of the host must be higher than that of the phosphorescent guest to prevent back energy transfer, which would otherwise quench the emission from the dopant.[3][4]
-
Balanced Charge Transport: Efficient recombination of holes and electrons within the emissive layer requires the host material to exhibit balanced charge carrier mobilities.[4]
-
Good Thermal and Morphological Stability: High glass transition temperature (Tg) and decomposition temperature (Td) are crucial for device longevity and to prevent degradation during fabrication and operation.[4]
-
Appropriate HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host should align well with adjacent layers to ensure efficient charge injection.
Unveiling this compound (o-CBP): A Positional Isomer with Superior Properties
The substitution pattern on the carbazole core significantly influences the material's properties. While CBP, with its para-linked carbazole units, has been a workhorse in PhOLEDs, its relatively low triplet energy (~2.56 eV) makes it unsuitable for hosting high-energy blue emitters.[3][4] By simply altering the linkage to an ortho- or meta-position, as in o-CBP and m-CBP respectively, the triplet energy can be substantially increased.
The ortho-linkage in this compound effectively disrupts the π-conjugation across the molecule, leading to a significantly higher triplet energy of 3.00 eV.[5] This makes o-CBP an excellent candidate for hosting blue phosphorescent emitters, which typically have triplet energies in the range of 2.6-2.8 eV.
Performance Showdown: o-CBP vs. The Competition
A direct comparison of o-CBP with its isomers and other common host materials in a blue PhOLED device architecture highlights its superior performance. The following data is synthesized from a study utilizing the blue phosphorescent emitter FIrpic (iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate).
Table 1: Comparison of Host Material Properties
| Host Material | Triplet Energy (ET) | HOMO Level | LUMO Level |
| o-CBP | 3.00 eV[5] | -5.8 eV | -2.4 eV |
| m-CBP | 2.84 eV[5] | -5.9 eV | -2.5 eV |
| CBP | 2.56 eV[3] | -6.0 eV[4] | -2.2 eV[4] |
| TCTA | ~2.8 eV | -5.7 eV | -2.4 eV |
Table 2: Performance of Blue PhOLEDs with Different Host Materials
| Host Material | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) |
| o-CBP | 29.9[5] | 14.2[5] |
| m-CBP | 25.0[5] | 11.8[5] |
| CBP | 13.5[5] | 6.4[5] |
| TCTA* | ~15-20 | ~8-10 |
*Performance data for TCTA is based on typical values reported in literature for similar blue PhOLED architectures, as a direct side-by-side comparison under identical conditions was not available in a single source.[6][7]
The data clearly demonstrates that the o-CBP-based device exhibits significantly higher current efficiency and EQE compared to both m-CBP and the conventional CBP.[5] This enhanced performance can be directly attributed to the high triplet energy of o-CBP, which effectively confines the excitons on the FIrpic emitter and prevents energy loss.
Experimental Protocols
To facilitate further research and validation, we provide detailed experimental protocols for the synthesis of o-CBP and the fabrication and characterization of a standard PhOLED device.
Synthesis of this compound (o-CBP)
This two-step synthesis provides a reliable method for producing high-purity o-CBP.
Step 1: Synthesis of this compound [8]
-
Combine carbazole (1 equivalent), ortho-bromoiodobenzene (3 equivalents), cuprous iodide (0.05 equivalents), and potassium carbonate (4 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture at 140°C for 48 hours under a nitrogen atmosphere.
-
After cooling, pour the reaction mixture into water to precipitate the crude product.
-
Dissolve the solid in dichloromethane, filter, and purify by column chromatography to obtain this compound as a white solid.
Step 2: Purification by Sublimation
For use in OLEDs, the synthesized o-CBP must be purified to a very high degree (>99.5%). This is typically achieved through temperature gradient vacuum sublimation.
OLED Device Fabrication
The following protocol describes the fabrication of a multilayer PhOLED using thermal evaporation.[9][10][11][12]
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a cleaning agent (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.[13]
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Thin Film Deposition (Thermal Evaporation):
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10-6 Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum.
-
HIL: Deposit a 10 nm layer of a suitable hole injection material (e.g., di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane, TAPC).
-
HTL: Deposit a 40 nm layer of a hole-transporting material (e.g., NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)).
-
EML: Co-evaporate the host material (o-CBP, CBP, mCP, or TCTA) and the phosphorescent dopant (e.g., 6-10 wt% FIrpic) to a thickness of 30 nm. The deposition rates should be carefully controlled to achieve the desired doping concentration.
-
ETL: Deposit a 30 nm layer of an electron-transporting material (e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)).[14]
-
EIL: Deposit a 1 nm layer of an electron injection material like lithium fluoride (LiF).
-
Cathode: Deposit a 100 nm layer of aluminum (Al) through a shadow mask to define the active area of the device.
-
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
External Quantum Efficiency (EQE):
-
Measure the electroluminescence (EL) spectrum of the device at a constant current.
-
Calculate the EQE from the J-V-L data and the EL spectrum, taking into account the Lambertian emission profile.
-
-
Device Lifetime:
-
Monitor the luminance decay of the device over time under a constant DC current density (e.g., 10 mA/cm2).
-
The lifetime (LT50) is defined as the time it takes for the initial luminance to decrease by 50%.[16]
-
Conclusion
The strategic selection of host materials is a critical determinant of OLED performance. This guide has demonstrated that this compound (o-CBP) stands out as a superior host material for blue phosphorescent OLEDs compared to its isomers, m-CBP and the widely used CBP. Its high triplet energy, a direct consequence of its ortho-linkage, leads to excellent exciton confinement and, consequently, significantly improved device efficiency. The provided experimental protocols offer a robust framework for researchers to synthesize, fabricate, and characterize high-performance OLEDs based on o-CBP and other novel carbazole derivatives. As the field continues to advance, a deep understanding of structure-property relationships will be indispensable in designing the next generation of materials for lighting and display applications.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. ep2-bayreuth.de [ep2-bayreuth.de]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Photonics | Free Full-Text | A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs [mdpi.com]
- 7. A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs [mdpi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 10. iipseries.org [iipseries.org]
- 11. ossila.com [ossila.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 15. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 16. ossila.com [ossila.com]
- 17. tailorpixels.com [tailorpixels.com]
- 18. Model of Organic Light Emitting Device Emission Characteristics with Alternating Current Driving Method [journal.mrs-k.or.kr]
- 19. oldcitypublishing.com [oldcitypublishing.com]
A Comparative Computational Guide to the Electronic Structure of 9-(2-Bromophenyl)-9H-carbazole
This guide provides an in-depth computational analysis of the electronic structure of 9-(2-Bromophenyl)-9H-carbazole, a molecule of significant interest in the fields of organic electronics and drug development.[1] We will explore its fundamental electronic properties through rigorous computational methodologies, offering a comparative perspective against related carbazole derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply computational chemistry to predict and interpret molecular properties.
Introduction: The Significance of Carbazole Derivatives
Carbazole and its derivatives are a cornerstone in the development of advanced organic materials due to their exceptional hole-transporting capabilities, high photochemical stability, and significant charge carrier mobility.[2] These properties make them integral components in technologies such as organic light-emitting diodes (OLEDs), photovoltaics, and photorefractive materials.[2] The molecule this compound, with its specific substitution pattern, presents a unique electronic profile. The introduction of a bromophenyl group at the 9-position can significantly influence the molecule's frontier molecular orbitals and, consequently, its photophysical and electrochemical behavior. Understanding these electronic nuances is paramount for designing novel materials with tailored properties.
Theoretical Framework: Unveiling Electronic Behavior with DFT and TD-DFT
To investigate the electronic structure, we employ Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), powerful quantum chemical methods that balance computational cost with high accuracy for organic molecules.[3][4]
-
Density Functional Theory (DFT): This method is used to determine the ground-state electronic structure of the molecule. Key properties derived from DFT calculations include the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and electronic excitation energy.
-
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is an extension of DFT used to study the excited-state properties of molecules. It allows for the simulation of electronic absorption spectra (UV-Vis spectra), providing insights into the nature of electronic transitions, their energies, and their intensities (oscillator strengths).[5]
For our analyses, the B3LYP hybrid functional combined with the 6-31G(d,p) basis set is a commonly employed and reliable choice for carbazole-based systems, offering a good compromise between accuracy and computational resources.[5][6][7]
Computational Protocol: A Step-by-Step Workflow
The following protocol outlines the systematic approach for the computational analysis of this compound.
Step 1: Geometry Optimization
-
Objective: To find the most stable three-dimensional arrangement of atoms (the ground-state geometry).
-
Method: DFT calculations are performed using the B3LYP functional and the 6-31G(d,p) basis set. The geometry is optimized until a minimum on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
Step 2: Frontier Molecular Orbital (FMO) Analysis
-
Objective: To calculate and visualize the HOMO and LUMO.
-
Method: Using the optimized geometry from Step 1, a single-point energy calculation is performed at the same level of theory. The resulting output provides the energies of all molecular orbitals. The HOMO and LUMO are then visualized to understand the electron density distribution.
Step 3: Excited-State Calculations
-
Objective: To simulate the UV-Vis absorption spectrum.
-
Method: TD-DFT calculations are carried out on the optimized ground-state geometry. The first 10-20 singlet excited states are typically calculated to cover the relevant portion of the UV-Vis spectrum. This provides information on excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO -> LUMO).
Results and Comparative Analysis
4.1. Ground State Geometry
The optimized structure of this compound reveals a non-planar conformation. The bromophenyl ring is twisted with respect to the carbazole moiety. This dihedral angle is a crucial structural parameter that influences the degree of electronic communication between the two aromatic systems. For comparison, in the crystal structure of the related 9-(4-bromophenyl)-9H-carbazole, the bromophenyl ring is inclined to the carbazole plane by approximately 49.87°.[8][9] A similar significant twist is expected for the 2-bromo isomer due to steric hindrance.
4.2. Frontier Molecular Orbitals and Energy Gap
The HOMO and LUMO distributions are key to understanding the electronic behavior.
-
HOMO: The highest occupied molecular orbital is typically localized on the electron-rich carbazole unit, which is characteristic of its hole-transporting nature.
-
LUMO: The lowest unoccupied molecular orbital is generally distributed across both the carbazole and the bromophenyl moieties.
-
HOMO-LUMO Gap: The energy gap is a key indicator of the molecule's stability and the energy required for electronic excitation.
Table 1: Calculated Electronic Properties of Carbazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound (Predicted) | -5.8 to -6.0 | -1.9 to -2.1 | 3.8 to 4.0 |
| 9-Phenylcarbazole | ~ -5.9[10] | ~ -2.0 | ~ 3.9 |
| Carbazole | ~ -5.9 | ~ -1.9 | ~ 4.0 |
The introduction of the 2-bromophenyl group is predicted to have a modest effect on the HOMO and LUMO energy levels compared to the parent 9-phenylcarbazole. The electron-withdrawing nature of the bromine atom can slightly lower both the HOMO and LUMO energies.
4.3. Simulated UV-Vis Absorption Spectrum
The simulated UV-Vis spectrum provides insights into the electronic transitions.
-
The low-energy absorption bands are expected to correspond to π-π* transitions within the carbazole moiety.[11]
-
Higher energy transitions may involve charge transfer characteristics between the carbazole and the bromophenyl ring.
Table 2: Predicted and Experimental Absorption Maxima (λmax) for Carbazole Derivatives
| Compound | Predicted λmax (nm) | Experimental λmax (nm) |
| This compound | ~290-300, ~330-340 | Not Available |
| 9-Phenylcarbazole | - | ~292, ~330[10] |
| Carbazole | - | 234, 257, 293, 324, 337[12] |
The predicted absorption maxima for this compound are anticipated to be similar to those of 9-phenylcarbazole, with potential minor shifts due to the electronic and steric effects of the bromine substituent.
Conclusion
This guide has outlined a comprehensive computational methodology for analyzing the electronic structure of this compound. Through DFT and TD-DFT calculations, we can predict key electronic properties, including frontier molecular orbital energies, the HOMO-LUMO gap, and the UV-Vis absorption spectrum. The comparative analysis with related carbazole derivatives highlights the subtle yet important influence of the 2-bromophenyl substituent. This computational approach serves as a powerful predictive tool for understanding the structure-property relationships in this important class of organic materials, thereby guiding the rational design of new molecules for applications in organic electronics and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 6. jnsam.com [jnsam.com]
- 7. researchgate.net [researchgate.net]
- 8. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 11. mdpi.com [mdpi.com]
- 12. Carbazole [webbook.nist.gov]
A Senior Application Scientist's Comparative Guide to Single-Crystal X-ray Diffraction Analysis of N-Aryl Carbazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is not merely an academic exercise; it is the bedrock upon which rational design and functional optimization are built. Among the myriad of organic scaffolds, N-aryl carbazoles represent a privileged class of compounds, exhibiting a wide spectrum of biological activities and photophysical properties. Their utility, however, is intrinsically linked to their three-dimensional architecture. Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive technique for elucidating this architecture, providing unambiguous insights into the atomic arrangement in the solid state.[1]
This guide offers a comparative analysis of the SCXRD of N-aryl carbazole derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, compare the structural nuances of different derivatives, and provide the technical framework necessary for researchers to critically evaluate and conduct their own analyses.
The Foundational Importance of a High-Quality Single Crystal
The entire SCXRD experiment hinges on the quality of a single crystal. A well-ordered, single crystal, typically between 0.1 and 0.3 mm in size, is required to produce a clean diffraction pattern when irradiated with X-rays.[2][3] The process of obtaining such a crystal is often the most challenging bottleneck in the analytical workflow.[2] The choice of crystallization method is therefore a critical experimental decision, dictated by the physicochemical properties of the specific N-aryl carbazole derivative.
Experimental Protocol: Crystal Growth Methodologies
Several techniques are employed to grow diffraction-quality crystals from small organic molecules. The selection of a solvent or solvent system is paramount; an ideal solvent will dissolve the compound when hot but exhibit poor solubility at lower temperatures.[4] For N-aryl carbazoles, solvents like ethanol, acetone, chloroform, or binary mixtures thereof are often effective.[2]
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where a saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. While straightforward, it may not always yield the highest quality crystals.[5]
-
Solvent Layering (Anti-solvent Diffusion): This technique involves dissolving the compound in a "good" solvent and carefully layering a miscible "anti-solvent" (in which the compound is insoluble) on top. Crystals form at the interface as the anti-solvent slowly diffuses into the solution, reducing the compound's solubility.[5]
-
Vapor Diffusion: A small, open vial containing the concentrated compound solution is placed inside a larger, sealed container that holds a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.
The causality here is the controlled reduction of solubility. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for SCXRD.[4] By slowing down the process, molecules have sufficient time to arrange themselves into a highly ordered, three-dimensional lattice.
From Crystal to Structure: The SCXRD Workflow
Once a suitable crystal is obtained, the process of structure determination begins. This is a multi-step workflow that transforms the diffraction pattern into a refined 3D molecular model.
dot
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting and Centering: A selected crystal is mounted on a goniometer head and precisely centered in the path of the X-ray beam within the diffractometer.[6]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[3]
-
Data Collection: The crystal is rotated through a comprehensive series of angles while being irradiated with monochromatic X-rays. The resulting diffraction spots, or reflections, are recorded by a detector.[3]
-
Data Reduction: The collected raw data is processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption.
-
Structure Solution: This is the most critical computational step. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[7] This map reveals the positions of the atoms in the asymmetric unit.
-
Structure Refinement: The initial atomic model is refined using a least-squares algorithm, which iteratively adjusts atomic positions, bond lengths, and angles to achieve the best possible agreement between the experimentally observed diffraction pattern and the one calculated from the model.[7]
-
Validation and Deposition: The final structure is validated using established crystallographic metrics. The data is then typically deposited in a public repository like the Cambridge Structural Database (CSD) to ensure accessibility for the scientific community.[8][9]
Comparative Analysis: The Influence of Aryl Substitution
The true power of SCXRD in drug development and materials science is realized through comparative analysis. By examining a series of related molecules, we can directly observe how subtle changes in chemical structure—such as the addition of a substituent on the N-aryl ring—influence the overall molecular conformation and, crucially, the crystal packing. These solid-state interactions can have profound effects on physicochemical properties like solubility, stability, and bioavailability.
Let's compare two representative N-aryl carbazole derivatives: 9-(4-bromophenyl)-9H-carbazole and 9-(4-methoxyphenyl)-9H-carbazole .
| Parameter | 9-(4-Bromophenyl)-9H-carbazole[10][11] | 9-(4-Methoxyphenyl)-9H-carbazole[1][8][12] |
| Chemical Formula | C₁₈H₁₂BrN | C₁₉H₁₅NO |
| Molecular Weight | 322.2 g/mol | 273.32 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| Unit Cell Dimensions | a = 8.4137(3) Åb = 20.1179(7) Åc = 8.6346(3) Åβ = 108.5322(14)° | a = 16.2645(16) Åb = 7.8297(7) Åc = 22.819(2) Å |
| Volume (V) | 1385.76(8) ų | 2905.9(5) ų |
| Molecules per Unit Cell (Z) | 4 | 8 |
| Dihedral Angle (Carbazole/Phenyl) | 49.87(5)° | 56.78(8)° |
Field-Proven Insights from the Data:
-
Influence on Crystal Packing: The most immediate observation is that a simple substitution of a bromine atom for a methoxy group completely changes the crystal packing, resulting in a different crystal system (Monoclinic vs. Orthorhombic) and space group.[7] This underscores the sensitivity of the crystallization process to intermolecular forces.
-
Conformational Changes: The dihedral angle between the carbazole plane and the pendant N-aryl ring is a critical structural parameter. The methoxy-substituted derivative exhibits a significantly larger twist angle (56.78°) compared to the bromo-substituted one (49.87°).[8][10] This difference in conformation, driven by the electronic and steric nature of the substituent, will directly impact the molecule's overall shape and how it can interact with a biological target or neighboring molecules in a material.
-
Intermolecular Interactions: In the crystal of 9-(4-bromophenyl)-9H-carbazole, C—H⋯π interactions are the primary drivers of the supramolecular assembly.[10][11] For 9-(4-methoxyphenyl)-9H-carbazole, weak C—H⋯π interactions are also present, with Hirshfeld surface analysis indicating that H⋯H and C⋯H contacts dominate the packing.[8][12] The absence of strong, directional interactions like classical hydrogen bonds places a greater emphasis on these weaker, yet collectively significant, forces in dictating the crystal architecture.
Logical Grounding: From Structure to Function
The data obtained from SCXRD is not an end in itself. For drug development professionals, its value lies in establishing a clear, logical link between the three-dimensional structure and the molecule's function or properties. This relationship is fundamental to structure-activity relationship (SAR) studies and rational drug design.
dot
This logical flow illustrates the core principle: the precise conformation determined by SCXRD directly influences how the molecule fits into a target's binding pocket. Simultaneously, the crystal packing, also revealed by SCXRD, impacts crucial pharmaceutical properties like solubility, which in turn affects how the drug is absorbed and distributed, ultimately modulating its overall biological activity.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool in the arsenal of chemists and drug developers working with N-aryl carbazole derivatives. It provides the ultimate structural proof, resolving ambiguities that other analytical techniques cannot. By moving beyond a simple determination of connectivity to a comparative analysis of conformation and packing, researchers can gain profound insights into structure-property relationships. This detailed understanding is the key to rationally designing the next generation of N-aryl carbazole-based therapeutics and advanced materials, transforming molecular potential into tangible function.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. benchchem.com [benchchem.com]
- 3. (9-(4-BROMOPHENYL))-9H-CARBAZOLE | 57102-42-8 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Aryl–Aryl Interactions in (Aryl‐Perhalogenated) 1,2‐Diaryldisilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of fluorinated aryl substituents on the crystal structures of 1,2,3,5-dithiadiazolyl radicals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9-(4-Bromophenyl)carbazole | C18H12BrN | CID 22361390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Photophysical Properties of Substituted 9-Phenylcarbazoles for Advanced Material Applications
Abstract
This technical guide presents a comprehensive comparative analysis of the photophysical properties of substituted 9-phenylcarbazoles. 9-Phenylcarbazole and its derivatives are a significant class of organic compounds, renowned for their robust thermal and photochemical stability, excellent hole-transporting capabilities, and strong luminescence.[1] These characteristics make them prime candidates for a variety of applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1] This document delves into the nuanced effects of substituent modifications on the core 9-phenylcarbazole structure, providing researchers, scientists, and drug development professionals with a detailed understanding of the structure-property relationships that govern their performance. We will explore experimental data, outline detailed protocols for synthesis and characterization, and provide insights into the theoretical underpinnings of their photophysical behavior.
Introduction: The 9-Phenylcarbazole Core and Its Significance
The carbazole moiety is a cornerstone in the design of functional organic materials due to its rigid, planar structure and electron-rich nature, which facilitates efficient charge transport.[2] The introduction of a phenyl group at the 9-position (the nitrogen atom) of the carbazole unit creates the 9-phenylcarbazole (9-PC) scaffold. This substitution is not merely an addition; it fundamentally modulates the electronic and photophysical properties of the carbazole core.[1] The phenyl ring is typically twisted with respect to the carbazole plane, a conformational feature that has profound implications for the molecule's electronic conjugation and, consequently, its excited-state dynamics.[3] This twisted arrangement can be strategically manipulated through the addition of various substituents to either the carbazole or the phenyl ring, allowing for the fine-tuning of properties such as emission color, fluorescence quantum yield, and charge carrier mobility.
This guide will systematically compare derivatives of 9-phenylcarbazole, focusing on how different types of substituents—electron-donating, electron-withdrawing, and bulky groups—alter their absorption, emission, and excited-state characteristics.
Synthetic Pathways to Substituted 9-Phenylcarbazoles
The synthesis of 9-phenylcarbazole derivatives is predominantly achieved through well-established cross-coupling reactions. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. The two most common and versatile methods are the Ullmann condensation and the Suzuki-Miyaura coupling.
Ullmann Condensation
The Ullmann condensation is a classic method for the N-arylation of carbazoles. It typically involves the reaction of a carbazole with an aryl halide in the presence of a copper catalyst and a base.
Experimental Protocol: General Ullmann Condensation for 9-Phenylcarbazole Synthesis
-
Reactant Preparation: In a flame-dried Schlenk flask, combine carbazole (1.0 eq.), the desired aryl iodide or bromide (1.2 eq.), potassium carbonate (K₂CO₃) as the base (2.0 eq.), and a catalytic amount of copper(I) iodide (CuI, 10 mol%).
-
Solvent and Atmosphere: Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane. The reaction vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 120-180 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 9-phenylcarbazole derivative.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. This method is often preferred due to its mild reaction conditions and high functional group tolerance.
Experimental Protocol: General Suzuki-Miyaura Coupling for 9-Phenylcarbazole Synthesis
-
Reactant Preparation: To a reaction vessel, add the carbazole derivative (e.g., 3-bromo-9-phenylcarbazole, 1.0 eq.), the corresponding arylboronic acid (1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous sodium carbonate, Na₂CO₃, 2.0 M solution).
-
Solvent and Atmosphere: A mixture of solvents, typically toluene and water, is used. The vessel is degassed by bubbling with an inert gas for 15-20 minutes.
-
Reaction Conditions: The mixture is heated to reflux (around 80-100 °C) under an inert atmosphere for 8-16 hours, with stirring. Reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The resulting crude product is purified by column chromatography.[4]
Caption: Synthetic workflows for substituted 9-phenylcarbazoles.
Comparative Photophysical Properties
The electronic nature and steric bulk of substituents attached to the 9-phenylcarbazole framework have a dramatic impact on its photophysical properties. Here, we compare derivatives with electron-donating groups (EDG), electron-withdrawing groups (EWG), and bulky substituents.
Effect of Substituents on Absorption and Emission
Substituents can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or tert-butyl (-C(CH₃)₃) increase the electron density on the carbazole or phenyl ring, generally raising the HOMO energy level more significantly than the LUMO. This leads to a smaller HOMO-LUMO gap and a red-shift (bathochromic shift) in both the absorption and emission spectra.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or formyl (-CHO) decrease the electron density, primarily by lowering the LUMO energy level. This also results in a smaller energy gap and a red-shift in the spectra. The effect is often more pronounced than with EDGs, and can lead to significant intramolecular charge transfer (ICT) character in the excited state. For instance, 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole emits in the orange region (around 585 nm), while the formyl-substituted analogue shows blue emission (around 450 nm), highlighting the tunability offered by different EWGs.[5]
-
Halogen Substitution: Halogen atoms introduce both inductive electron-withdrawing effects and the heavy-atom effect. While the inductive effect can influence the energy levels, the heavy-atom effect is particularly significant as it enhances spin-orbit coupling. This promotes intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), which can quench fluorescence but is a desirable property for inducing phosphorescence.[2][6]
Quantitative Comparison of Photophysical Data
The following table summarizes the photophysical properties of selected substituted 9-phenylcarbazole derivatives from the literature.
| Compound | Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference(s) |
| 9-Phenylcarbazole | Unsubstituted | DCM | ~340 | ~350, 365 | - | [3][6] |
| Compound 1 | 3,6-di-tert-butyl | Toluene | - | - | High | [7] |
| Compound 2 | 3,6-di(4-formylphenyl) | - | - | 450 (blue) | 0.95 | [5] |
| Compound 3 | 3,6-di(4-nitrophenyl) | - | - | 585 (orange) | - | [5] |
| Compound 4 | Methoxy and tert-butyl at C-3, C-6 | Solid Film | - | - | 0.53 | [8] |
Note: Data is compiled from various sources and experimental conditions may differ. "-" indicates data not specified in the cited source.
Experimental Characterization of Photophysical Properties
A suite of spectroscopic techniques is employed to fully characterize the photophysical properties of newly synthesized 9-phenylcarbazole derivatives.
Caption: General experimental workflow for photophysical characterization.
UV-Vis Absorption Spectroscopy
-
Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε), which relates to the probability of a particular electronic transition.
-
Methodology:
-
Prepare a stock solution of the 9-phenylcarbazole derivative in a spectroscopic grade solvent (e.g., dichloromethane (DCM), acetonitrile (ACN), or toluene) with a known concentration.[3][9]
-
Create a series of dilutions from the stock solution.
-
Record the absorption spectrum for each dilution using a dual-beam UV-Vis spectrophotometer.
-
The molar extinction coefficient (ε) can be determined from the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.[9]
-
Steady-State and Time-Resolved Fluorescence Spectroscopy
-
Objective: To determine the emission maxima (λ_em), fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ_f).
-
Methodology:
-
Steady-State Emission: Using a fluorometer, the sample solution is excited at a wavelength corresponding to an absorption maximum. The resulting emission spectrum is recorded.
-
Quantum Yield (Φ_F): The quantum yield is typically determined using a relative method. The integrated fluorescence intensity of the sample is compared to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions.[10]
-
Time-Resolved Fluorescence: Time-Correlated Single Photon Counting (TCSPC) is the most common technique. The sample is excited by a pulsed light source (e.g., a laser diode). The time difference between the excitation pulse and the arrival of the first emitted photon at a detector is measured repeatedly. A histogram of these time differences generates a fluorescence decay curve, which is fitted to an exponential function to extract the lifetime (τ_f).[1]
-
Transient Absorption Spectroscopy
-
Objective: To study the dynamics of excited states, including intersystem crossing, charge transfer, and the properties of triplet states.
-
Methodology: This is a pump-probe technique.
-
A powerful, short "pump" laser pulse excites the sample to the S₁ state.
-
A second, broadband "probe" pulse with a variable time delay is passed through the sample.
-
The difference in the absorption spectrum of the probe light with and without the pump pulse is measured.
-
By varying the delay time between the pump and probe pulses, the evolution of the excited state species can be tracked on timescales from picoseconds to nanoseconds. This allows for the direct observation of the decay of the S₁ state and the rise and decay of the T₁ state, providing rates for processes like intersystem crossing.[3][6][11]
-
The Role of Computational Chemistry
Quantum chemistry calculations, particularly those using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are indispensable tools for understanding the photophysical properties of 9-phenylcarbazoles.[12]
-
Ground-State Properties (DFT): DFT calculations are used to optimize the ground-state geometry of the molecules. This can, for instance, predict the torsion angle between the carbazole and phenyl rings. It also provides the energies and spatial distributions of the HOMO and LUMO, which are crucial for interpreting absorption spectra and redox properties.[12]
-
Excited-State Properties (TDDFT): TDDFT calculations predict the vertical excitation energies, which correspond to the absorption maxima (λ_abs), and the oscillator strengths, which are related to the absorption intensity.[3] These calculations help in assigning the nature of electronic transitions (e.g., π→π* or intramolecular charge transfer).[3][12]
By combining experimental results with computational predictions, a more complete picture of the structure-property relationships in substituted 9-phenylcarbazoles can be developed.
Conclusion and Future Outlook
The 9-phenylcarbazole scaffold is a remarkably versatile platform for the development of advanced organic materials. This guide has demonstrated that the photophysical properties of these compounds can be precisely controlled through synthetic modification.
-
Key Takeaways:
-
Electron-donating and electron-withdrawing substituents provide a powerful means to tune the emission color across the visible spectrum, from blue to orange.[5]
-
Bulky substituents can be used to control intermolecular interactions and enhance solid-state emission properties, a crucial factor for applications like OLEDs.[8]
-
The introduction of heavy atoms can promote intersystem crossing, opening avenues for the development of phosphorescent materials.[2]
-
The synergy between detailed experimental characterization and theoretical modeling continues to drive innovation in this field. Future research will likely focus on developing novel derivatives with properties tailored for specific applications, such as materials exhibiting thermally activated delayed fluorescence (TADF) for next-generation OLEDs, and highly sensitive fluorescent probes for biological imaging. The foundational principles and experimental protocols detailed in this guide provide a solid framework for these future explorations.
References
- 1. benchchem.com [benchchem.com]
- 2. Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Quantum Chemical Study of the Ground and Excited State Electronic Structures of Carbazole Oligomers with and without Triarylborane Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Functionalized Carbazoles: Evaluating a Novel Photoredox/Palladium-Catalyzed Route Against Established Methodologies
Introduction: The Enduring Importance of the Carbazole Nucleus
The carbazole scaffold, a tricyclic aromatic heterocycle, is a cornerstone in modern chemistry. Its unique electronic properties and rigid structure have made it a privileged motif in a vast array of applications, from the development of novel pharmaceuticals exhibiting anticancer and anti-inflammatory activities to the design of advanced functional materials for organic light-emitting diodes (OLEDs) and photovoltaics.[1][2] Consequently, the development of efficient and versatile synthetic routes to access functionalized carbazoles remains a topic of intense interest for researchers in both academia and industry.[1][3]
This guide provides an in-depth comparison of a novel, visible-light-mediated synthetic strategy against two established and widely used methodologies for carbazole synthesis. We will move beyond a simple recitation of protocols to dissect the underlying principles, experimental nuances, and practical trade-offs of each approach. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific target molecules and research goals.
The New Frontier: A Merged Visible-Light Photoredox and Palladium-Catalyzed Synthesis
Recent years have witnessed the emergence of synthetic strategies that leverage the power of visible light to drive chemical transformations under exceptionally mild conditions.[2][4] One of the most promising of these is a merged photoredox and palladium-catalyzed approach for the intramolecular C-H amination of N-substituted 2-amidobiaryls.[5][6][7]
This method represents a significant departure from traditional, often energy-intensive, thermal methods. The reaction is typically initiated by the photoexcitation of an iridium or ruthenium-based photocatalyst with visible light.[5][7] This excited-state catalyst then engages in a single-electron transfer (SET) with a palladacyclic intermediate, which is formed in situ from the 2-amidobiaryl starting material and a palladium(II) salt.[5][6][7] This electron transfer event facilitates the key C-N bond-forming reductive elimination from a high-valent Pd(III) species, yielding the desired carbazole product.[5][6] The catalytic cycles are closed by the reoxidation of both the photocatalyst and the palladium catalyst by molecular oxygen, making the overall process aerobic and sustainable.[5][6]
Conceptual Workflow: Photoredox/Palladium Catalysis
Caption: General workflow for the photoredox/palladium-catalyzed carbazole synthesis.
Established Routes for Comparison
To provide a comprehensive evaluation, we will compare the novel photoredox method against two pillars of carbazole synthesis: the modern Buchwald-Hartwig amination and the classic Graebe-Ullmann reaction.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a workhorse in synthetic chemistry for the formation of C-N bonds.[8][9] In the context of carbazole synthesis, it is typically employed in an intramolecular fashion, cyclizing a 2-amino-2'-halobiphenyl precursor.[10][11] The reaction's success hinges on the careful selection of a palladium precatalyst, a sterically hindered phosphine ligand, and a suitable base. While powerful and versatile, this method often requires elevated temperatures and strictly inert conditions to achieve high yields.[10]
-
Graebe-Ullmann Synthesis: A classic thermal cyclization, the Graebe-Ullmann synthesis involves the thermolysis or photolysis of a 1-aryl-1,2,3-benzotriazole precursor.[12][13] This precursor is typically prepared by the diazotization of a 2-aminodiarylamine.[14] The reaction proceeds through the extrusion of nitrogen gas to form a diradical intermediate that subsequently cyclizes.[13][15] This method is often effective for simple carbazoles but can require very high temperatures and may have limited functional group tolerance.[14][16]
Head-to-Head Performance Comparison
The choice of synthetic method is a multi-faceted decision, balancing factors of yield, reaction conditions, substrate scope, and operational simplicity. The following table provides a comparative summary based on representative experimental data from the literature.
| Parameter | Merged Photoredox/Pd Catalysis | Buchwald-Hartwig Amination | Graebe-Ullmann Synthesis |
| Typical Yield | Good to Excellent (often >80%)[5][7] | Good to Excellent (often >90%)[10] | Moderate to Good (highly variable)[14] |
| Reaction Temperature | Ambient to 80 °C[7] | 80 - 110 °C[9][17] | High Temperature (160 - 360 °C) or Photolysis[14] |
| Key Reagents | Pd(OAc)₂, Photocatalyst (e.g., Ir or Ru complex)[5][6] | Pd Precatalyst, Phosphine Ligand, Base (e.g., NaOtBu) | 1-Arylbenzotriazole Precursor |
| Atmosphere | Oxygen or Air[5][18] | Strictly Inert (Nitrogen or Argon)[17] | Inert (often performed neat or in high-boiling solvent) |
| Functional Group Tolerance | Generally broad, mild conditions are favorable[5] | Broad, but sensitive to strong bases[9] | Limited by high temperatures[16] |
| Primary Advantage | Exceptionally mild conditions, use of visible light.[6] | High yields, well-established, broad substrate scope.[8] | No transition metal catalyst required for cyclization.[13] |
| Primary Disadvantage | Requires specialized photocatalyst. | Requires expensive ligands and strictly inert conditions. | Harsh conditions, multi-step precursor synthesis.[12] |
Detailed Experimental Protocols
An objective comparison requires a granular look at the experimental procedures. The following protocols are representative of each methodology for the synthesis of a functionalized carbazole.
Protocol 1: Merged Photoredox/Pd-Catalyzed Synthesis of N-Phenylcarbazole
This protocol is adapted from methodologies described by You and Cho, which demonstrate the synthesis of carbazoles via intramolecular C-H amination.[5][7]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried vial, add N-phenyl-2-acetamidobiphenyl (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), and an Iridium photocatalyst such as [Ir(dFppy)₂(phen)]PF₆ (0.01 equiv.).
-
Solvent Addition: Add anhydrous, degassed dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.1 M.
-
Atmosphere: Seal the vial and sparge with oxygen for 10-15 minutes.
-
Reaction: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). Stir the reaction mixture vigorously at 80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-phenylcarbazole.
Causality and Rationale:
-
The Iridium photocatalyst is chosen for its ability to absorb visible light and initiate the single-electron transfer process.[5][6]
-
Pd(OAc)₂ serves as the catalyst for the C-H activation and C-N bond formation.[18]
-
Oxygen is a critical component, acting as the terminal oxidant to regenerate both the photocatalyst and the palladium catalyst, allowing for catalytic turnover.[5][6]
-
DMSO is a common solvent for this type of reaction due to its high boiling point and ability to dissolve the various components.[7]
Protocol 2: Buchwald-Hartwig Amination for Synthesis of a Functionalized Carbazole
This protocol is a generalized procedure based on established methods for the intramolecular amination of 2-amino-2'-halobiphenyls.[10][11]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add 2-amino-2'-bromobiphenyl (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Causality and Rationale:
-
A strictly inert atmosphere is non-negotiable. Oxygen can oxidatively deactivate the Pd(0) active catalyst.
-
The phosphine ligand (e.g., XPhos) is crucial. Its steric bulk and electron-donating properties promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, making it a more active nucleophile for the coupling reaction.
Protocol 3: Classic Graebe-Ullmann Synthesis of 1H-Benzo[a]carbazole
This protocol is a representative example of the classic thermal method, adapted from a detailed procedure for the synthesis of a specific benzocarbazole.[12]
Step-by-Step Methodology:
-
Precursor Synthesis (Diazotization):
-
Dissolve N-(naphthalen-1-yl)benzene-1,2-diamine (1.0 equiv.) in a mixture of glacial acetic acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.) dropwise, maintaining the temperature below 5 °C.
-
Stir for 30 minutes. The precipitated product, 1-(naphthalen-1-yl)-1H-benzo[d][19][20][21]triazole, is collected by vacuum filtration.
-
-
Cyclization (Thermolysis):
-
Place the dried benzotriazole precursor in a round-bottom flask equipped with a reflux condenser.
-
Heat the solid under an inert atmosphere to a temperature above its melting point (typically >200-300 °C) or reflux in a high-boiling solvent like paraffin oil.
-
The evolution of nitrogen gas (N₂) will be observed. Maintain the high temperature for 1-2 hours after gas evolution ceases.
-
-
Purification: Cool the reaction mixture. If a solvent was used, dilute with a non-polar solvent like hexanes to precipitate the product. The crude solid is then purified by recrystallization or column chromatography.
Causality and Rationale:
-
The diazotization step is a classic method to convert a primary aromatic amine into a triazole, which is the direct precursor for the cyclization.[12]
-
High temperature provides the necessary energy to overcome the activation barrier for the extrusion of N₂, a thermodynamically favorable process, and the subsequent radical cyclization.[13][15]
Mechanistic Diagrams
Understanding the reaction mechanism is key to troubleshooting and optimizing a synthetic route.
Catalytic Cycle: Merged Photoredox/Palladium Catalysis
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
- 19. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Hole-Transporting Mobility in Carbazole-Based Materials
For researchers, scientists, and professionals in drug development and organic electronics, the selection of high-performance materials is paramount. Among the various classes of organic semiconducting materials, carbazole-based derivatives have garnered significant attention for their exceptional hole-transporting properties, thermal stability, and tunable electronic characteristics.[1] This guide provides an in-depth comparison of the hole-transporting mobility of various carbazole-based materials, offering experimental data, detailed measurement protocols, and insights into the structure-property relationships that govern their performance.
The Ascendancy of Carbazole in Hole-Transporting Layers
Carbazole, a nitrogen-containing heterocyclic aromatic compound, serves as an excellent building block for hole-transporting materials (HTMs) due to its electron-rich nature and rigid planar structure. These inherent properties facilitate efficient hole injection and transport, crucial for the performance of organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other optoelectronic devices. The versatility of the carbazole core allows for facile functionalization at various positions, enabling the fine-tuning of its electronic and physical properties to meet specific device requirements.[1]
Comparative Analysis of Hole-Transporting Mobility
The hole-transporting mobility (µh) is a critical parameter that quantifies the ease with which holes move through a material under an applied electric field. A higher mobility generally leads to improved device efficiency by facilitating charge extraction and reducing recombination losses. Below is a comparative table summarizing the hole-transporting mobilities of several key carbazole-based materials, along with the widely used benchmark material, spiro-OMeTAD.
| Material | Chemical Structure | Hole Mobility (µh) (cm²/Vs) | Measurement Technique | Reference |
| Spiro-OMeTAD | 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene | 2.1 x 10⁻⁵ | SCLC | [2] |
| PVK | Poly(N-vinylcarbazole) | ~10⁻⁶ | TOF | |
| LD29 | Star-shaped carbazole with triphenylamine side arms | 1.72 x 10⁻⁵ | SCLC | [3] |
| TAC | Star-shaped carbazole-based BODIPY derivative | 4.82 x 10⁻⁵ | SCLC | [4] |
| V-DOBACz | Cross-linkable carbazole/triphenylamine dual core | 2.4 x 10⁻⁴ | Not Specified | [5][6] |
| KZRD | D-A type carbazole derivative | Higher than KZ and KZIC | Not Specified | [7] |
| V1221/V1225 | Carbazole-terminated isomeric HTMs | ~10⁻⁵ | Not Specified | [2] |
Note: The reported mobility values can vary depending on the measurement technique, device architecture, and film quality.
Deciphering the Data: Key Measurement Techniques
The accurate determination of hole mobility is crucial for material characterization and device optimization. Several techniques are commonly employed, each with its own set of principles and experimental considerations.
Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) method is a direct technique for measuring the drift mobility of charge carriers. In a typical TOF experiment, a thin film of the material is sandwiched between two electrodes, one of which is semi-transparent. A short pulse of light with energy greater than the material's bandgap is used to generate a sheet of charge carriers near the transparent electrode. An applied electric field then drives these carriers across the film to the counter electrode. The time it takes for the carriers to traverse the film, known as the transit time (τt), is measured from the transient photocurrent. The mobility (µ) can then be calculated using the following equation:
µ = L² / (V * τt)
where L is the film thickness and V is the applied voltage.
Experimental Protocol for Time-of-Flight (TOF) Measurement:
-
Sample Preparation:
-
Deposit a thin film (typically a few micrometers thick) of the carbazole-based material onto a transparent conductive substrate (e.g., ITO-coated glass) by a suitable method like spin-coating or thermal evaporation.
-
Deposit a top metal electrode (e.g., aluminum) by thermal evaporation to complete the sandwich structure.
-
-
Measurement Setup:
-
Place the sample in a cryostat to control the temperature.
-
Connect the sample to a voltage source and a fast oscilloscope to measure the transient photocurrent.
-
Use a pulsed laser (e.g., a nitrogen laser) as the excitation source.
-
-
Data Acquisition:
-
Apply a DC voltage across the sample.
-
Excite the sample with a short laser pulse through the transparent electrode.
-
Record the transient photocurrent signal using the oscilloscope.
-
-
Data Analysis:
-
Determine the transit time (τt) from the inflection point of the transient photocurrent plot (in a double logarithmic scale).
-
Calculate the hole mobility using the TOF equation.
-
Space-Charge Limited Current (SCLC) Method
The Space-Charge Limited Current (SCLC) method is a steady-state technique used to determine the charge carrier mobility in thin films.[8] This method involves fabricating a single-carrier device (e.g., a hole-only device) and measuring its current-voltage (J-V) characteristics in the dark. At a sufficiently high voltage, the injected charge density exceeds the intrinsic charge carrier density, and the current becomes limited by the space charge of the injected carriers. In the trap-free SCLC regime, the current density (J) is described by the Mott-Gurney law:[8]
J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)
where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, µ is the charge carrier mobility, V is the applied voltage, and L is the thickness of the film.[8]
Experimental Protocol for Space-Charge Limited Current (SCLC) Measurement:
-
Device Fabrication:
-
Fabricate a hole-only device with the structure: ITO/Hole-Injecting Layer (e.g., PEDOT:PSS)/Carbazole-based HTM/High Work Function Metal (e.g., Au or MoO₃/Au).
-
The hole-injecting layer facilitates efficient hole injection, while the high work function top electrode blocks electron injection.
-
-
Current-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the device in the dark using a source-measure unit.
-
-
Data Analysis:
-
Plot the J-V curve on a log-log scale.
-
Identify the region where the current is proportional to the square of the voltage (slope of ~2), which corresponds to the SCLC regime.
-
Fit this region to the Mott-Gurney equation to extract the hole mobility.
-
Field-Effect Transistor (FET) Method
The Field-Effect Transistor (FET) method provides a way to measure the charge carrier mobility in a transistor configuration. In an organic thin-film transistor (OTFT), the carbazole-based material is used as the active semiconductor layer. By applying a gate voltage (Vg), a charge accumulation layer is induced at the semiconductor-dielectric interface, forming a conducting channel between the source and drain electrodes. The mobility can be extracted from the transfer characteristics (drain current, Id, vs. gate voltage, Vg) of the device in both the linear and saturation regimes.
In the saturation regime, the mobility (µ_sat) can be calculated from the slope of the |Id|¹ᐟ² vs. Vg plot using the equation:
µ_sat = (2 * L) / (W * Ci) * (∂√|Id| / ∂Vg)²
where L is the channel length, W is the channel width, and Ci is the capacitance per unit area of the gate dielectric.
Experimental Protocol for Field-Effect Transistor (FET) Measurement:
-
Device Fabrication:
-
Fabricate a bottom-gate, bottom-contact or top-contact OTFT structure.
-
Use a heavily doped silicon wafer with a thermally grown SiO₂ layer as the gate and gate dielectric, respectively.
-
Pattern the source and drain electrodes (e.g., gold) on the dielectric.
-
Deposit the carbazole-based material as the active layer.
-
-
Electrical Characterization:
-
Measure the output (Id vs. Vd at constant Vg) and transfer (Id vs. Vg at constant Vd) characteristics of the OTFT using a semiconductor parameter analyzer.
-
-
Data Analysis:
-
From the transfer characteristics in the saturation regime, plot |Id|¹ᐟ² vs. Vg.
-
Calculate the saturation mobility from the slope of the linear region of this plot.
-
Structure-Mobility Relationship: A Deeper Dive
The hole-transporting mobility of carbazole-based materials is intricately linked to their molecular structure. Understanding these relationships is key to designing novel materials with enhanced performance.
-
Substitution Pattern: The positions at which substituents are attached to the carbazole core significantly influence the electronic properties and molecular packing. For instance, substitution at the 3,6-positions often leads to more linear and planar molecules, which can facilitate stronger π-π stacking and, consequently, higher mobility. In contrast, substitution at the 2,7-positions can sometimes lead to more twisted structures.[9]
-
Donor-Acceptor (D-A) Architecture: Introducing electron-donating and electron-accepting moieties into the carbazole framework to create D-A or D-A-D type structures can effectively tune the energy levels and enhance intramolecular charge transfer. This can lead to improved charge injection and transport. For example, the KZRD molecule, which incorporates a rhodanine-based acceptor, exhibits higher hole mobility compared to its counterparts without the acceptor unit.[7]
-
Molecular Geometry and Packing: The overall shape of the molecule plays a crucial role in its solid-state packing. Star-shaped molecules, for instance, can exhibit good film-forming properties and isotropic charge transport. The introduction of bulky side groups can prevent excessive aggregation, which might otherwise lead to the formation of charge traps. Conversely, planar structures that promote ordered π-π stacking are generally desirable for efficient charge transport.
-
Cross-linkable Moieties: Incorporating cross-linkable groups, such as vinyl or styryl units, allows for the formation of robust, solvent-resistant hole-transporting layers.[5][6][10] This is particularly advantageous in the fabrication of multilayer devices where the deposition of subsequent layers could otherwise damage the underlying HTL. The cross-linked network can also enhance the morphological stability of the film, leading to more consistent and reliable device performance.
Conclusion and Future Outlook
Carbazole-based materials have firmly established themselves as a versatile and high-performing class of hole-transporting materials. Their tunable electronic properties, excellent thermal stability, and potential for low-cost synthesis make them highly attractive for a wide range of optoelectronic applications. This guide has provided a comparative overview of the hole-transporting mobilities of various carbazole derivatives, detailed the primary experimental techniques for their measurement, and delved into the fundamental structure-property relationships that govern their performance.
Future research in this field will likely focus on the rational design of new carbazole-based HTMs with even higher mobilities, improved energy level alignment with next-generation photoactive materials, and enhanced long-term stability. The exploration of novel molecular architectures, such as three-dimensional and cross-linked structures, will continue to push the boundaries of device performance. As our understanding of the intricate interplay between molecular structure and charge transport properties deepens, so too will our ability to engineer a new generation of highly efficient and durable organic electronic devices.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A star-shaped carbazole-based hole-transporting material with triphenylamine side arms for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Star-shaped carbazole-based BODIPY derivatives with improved hole transportation and near-infrared absorption for small-molecule organic solar cells with high open-circuit voltages - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Low-Temperature Cross-Linkable Hole-Transport Materials with a Carbazole/Triphenylamine Dual Core: Their Preparation and Device Applications in Solution-Processed OLEDs - ACS Applied Electronic Materials - Figshare [figshare.com]
- 7. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 8. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Manipulation of Steric Hindrance in Carbazole-Based TADF Emitters: A Comparative Guide to Enhancing Optoelectronic Performance
In the relentless pursuit of next-generation organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) has emerged as a paramount technology, promising internal quantum efficiencies approaching 100% without the need for expensive and rare heavy metals.[1][2] Central to the innovation within this field is the molecular design of the TADF emitters themselves. Among the diverse array of molecular scaffolds, carbazole-based architectures have garnered significant attention due to their excellent charge-transporting properties and high triplet energies.[1] This guide provides an in-depth analysis of a critical design parameter in carbazole-based TADF emitters: steric hindrance. We will explore how the strategic introduction of bulky substituents can profoundly influence the photophysical properties of these materials, leading to substantial improvements in device performance. This comparison guide is intended for researchers, scientists, and professionals in drug development and materials science who are actively engaged in the design and application of advanced organic electronic materials.
The Cornerstone of High-Performance TADF: Managing Excited States
The efficacy of a TADF emitter is fundamentally governed by its ability to facilitate efficient reverse intersystem crossing (RISC), a process where non-emissive triplet excitons are upconverted to emissive singlet excitons.[3] This process is highly dependent on a small singlet-triplet energy splitting (ΔEST). In the archetypal donor-acceptor (D-A) structure of TADF emitters, a small ΔEST is typically achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are localized on the donor and acceptor moieties, respectively.[4]
Carbazole is a favored electron-donating unit in these D-A systems. However, the planar nature of the carbazole moiety can lead to detrimental intermolecular interactions, such as π-π stacking, resulting in aggregation-caused quenching (ACQ) and a reduction in the photoluminescence quantum yield (PLQY).[4] Furthermore, the rotational freedom between the carbazole donor and the acceptor unit can lead to non-radiative decay pathways, diminishing the overall efficiency.[4] Herein lies the critical role of steric hindrance.
The Multifaceted Role of Steric Hindrance in Carbazole-Based TADF Emitters
The introduction of bulky substituents, such as tert-butyl groups, onto the carbazole framework or adjacent to the donor-acceptor linkage, is a powerful strategy to mitigate these issues. The effects of this steric engineering are manifold:
-
Tuning the Dihedral Angle: Steric hindrance between the donor and acceptor units forces a larger dihedral angle, which can more effectively separate the HOMO and LUMO, thereby reducing the ΔEST and promoting efficient RISC.
-
Suppressing Intermolecular Interactions: Bulky groups act as spatial barriers, preventing close packing of the emitter molecules in the solid state. This minimizes π-π stacking and other intermolecular quenching pathways, leading to higher PLQY in thin films.
-
Enhancing Solubility and Film Morphology: The presence of bulky alkyl chains can improve the solubility of the TADF emitters, which is particularly beneficial for solution-processed device fabrication. It can also lead to more stable and uniform amorphous films.[2]
-
Minimizing Non-Radiative Decay: By restricting conformational relaxation in the excited state, steric hindrance can suppress vibrational- and rotational-induced non-radiative decay channels, thus enhancing the overall quantum efficiency.
The following sections will provide a comparative analysis of carbazole-based TADF emitters with varying degrees of steric hindrance, supported by experimental data, and detail the protocols for their synthesis and device fabrication.
Comparative Analysis of Steric Hindrance Effects: A Case Study
To illustrate the profound impact of steric hindrance, we will compare two carbazole-based TADF emitters: 2-(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide (CZ-TTR), which has a single, freely rotating carbazole unit, and 2,3-di(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide (DCZ-TTR), where two adjacent carbazole groups introduce significant steric hindrance.
| Emitter | ΔEST (eV) | PLQY (%) | EQEmax (%) | Power Efficiency (lm W-1) | Current Efficiency (cd A-1) |
| CZ-TTR | 0.10 | - | 14.4 | 32.9 | 32.5 |
| DCZ-TTR | 0.03 | - | 20.1 | 58.5 | 59.6 |
Data sourced from a comparative study on carbazole-based TADF emitters with different steric hindrance.[4]
The data clearly demonstrates that the introduction of steric hindrance in DCZ-TTR leads to a significant reduction in the singlet-triplet energy splitting (ΔEST) from 0.10 eV to 0.03 eV. This smaller energy gap facilitates more efficient reverse intersystem crossing, which is reflected in the substantially higher maximum external quantum efficiency (EQEmax) of 20.1% for the DCZ-TTR-based device compared to 14.4% for the CZ-TTR-based device.[4] Consequently, the power and current efficiencies of the DCZ-TTR device are also markedly improved.[4]
Visualizing the Impact of Steric Hindrance
The following diagrams illustrate the molecular design strategy of introducing steric hindrance and its effect on the photophysical properties of carbazole-based TADF emitters.
Caption: Molecular design of a sterically hindered carbazole-based TADF emitter.
Caption: Effect of steric hindrance on the singlet-triplet energy gap (ΔEST) and RISC efficiency.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of the comparative emitters and the fabrication and characterization of OLED devices.
Synthesis of Carbazole-Based TADF Emitters
A. Synthesis of 2-(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide (CZ-TTR)
-
Materials: 2-Bromothianthrene 5,5,10,10-tetraoxide, 9H-carbazole, copper(I) iodide, 1,10-phenanthroline, potassium carbonate, and 1,4-dioxane.
-
Procedure:
-
A mixture of 2-bromothianthrene 5,5,10,10-tetraoxide (1.0 eq), 9H-carbazole (1.2 eq), copper(I) iodide (0.2 eq), 1,10-phenanthroline (0.4 eq), and potassium carbonate (2.0 eq) is placed in a flame-dried Schlenk tube under an argon atmosphere.
-
Anhydrous 1,4-dioxane is added, and the reaction mixture is heated to reflux for 48 hours.
-
After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.
-
-
Characterization: The final product is characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
B. Synthesis of 2,3-di(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide (DCZ-TTR)
-
Materials: 2,3-Dibromothianthrene 5,5,10,10-tetraoxide, 9H-carbazole, copper(I) iodide, 1,10-phenanthroline, potassium carbonate, and 1,4-dioxane.
-
Procedure:
-
A mixture of 2,3-dibromothianthrene 5,5,10,10-tetraoxide (1.0 eq), 9H-carbazole (2.5 eq), copper(I) iodide (0.4 eq), 1,10-phenanthroline (0.8 eq), and potassium carbonate (4.0 eq) is placed in a flame-dried Schlenk tube under an argon atmosphere.
-
Anhydrous 1,4-dioxane is added, and the reaction mixture is heated to reflux for 72 hours.
-
The workup and purification procedure is similar to that described for CZ-TTR.
-
-
Characterization: The purified product is characterized by 1H NMR, 13C NMR, and mass spectrometry.
OLED Device Fabrication and Characterization
A. Device Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes before use.
-
Layer Deposition:
-
A hole injection layer (HIL) of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
The emissive layer (EML), consisting of the TADF emitter doped in a suitable host material (e.g., CBP), is then spin-coated from a solution in a glovebox.
-
Subsequently, an electron-transporting layer (ETL) and an electron-injection layer (EIL), such as TPBi and LiF, respectively, are deposited by thermal evaporation under high vacuum.
-
Finally, an aluminum cathode is deposited by thermal evaporation.
-
-
Encapsulation: The completed devices are encapsulated with a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
B. Device Characterization
-
Photophysical Measurements: The photoluminescence quantum yield (PLQY) of the emitter in a host matrix is measured using an integrating sphere. Time-resolved photoluminescence decay measurements are performed to determine the prompt and delayed fluorescence lifetimes.
-
Electroluminescence Characterization: The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs are measured using a source meter and a spectroradiometer. The external quantum efficiency (EQE), power efficiency, and current efficiency are calculated from the J-V-L data. The electroluminescence spectra are also recorded to determine the emission color and color coordinates.
Conclusion and Future Outlook
The strategic incorporation of steric hindrance is an undeniably powerful tool in the molecular design of high-performance carbazole-based TADF emitters. By carefully tuning the steric environment around the donor-acceptor core, it is possible to optimize the photophysical properties of the emitter, leading to a smaller singlet-triplet energy splitting, suppressed non-radiative decay pathways, and ultimately, more efficient and stable OLED devices. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field, enabling the rational design and synthesis of next-generation TADF materials.
Future research in this area will likely focus on the development of novel bulky substituents that can further refine the electronic and photophysical properties of these emitters. Additionally, a deeper understanding of the interplay between steric hindrance, molecular packing, and device lifetime will be crucial for the commercialization of TADF-based OLEDs in demanding applications such as solid-state lighting and high-resolution displays.
References
- 1. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 2. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC02156A [pubs.rsc.org]
- 3. Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00157A [pubs.rsc.org]
- 4. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 9-(2-Bromophenyl)-9H-carbazole
Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. For professionals in drug development and chemical synthesis, understanding the specific protocols for compounds like 9-(2-Bromophenyl)-9H-carbazole is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this halogenated carbazole derivative, ensuring the protection of personnel and the environment.
Part 1: Core Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound is not a benign substance; its hazard profile dictates the stringent disposal protocols required.
According to its Safety Data Sheet (SDS), the primary hazards are:
-
Skin and Eye Irritation: Classified as a Category 2 irritant for both skin (H315) and eyes (H319), direct contact can cause inflammation and discomfort[1].
-
Chronic Aquatic Toxicity: The most critical classification for disposal is its long-term hazard to aquatic life (H413: May cause long lasting harmful effects to aquatic life)[1]. This designation underscores the imperative to prevent its release into the environment under any circumstances.
The causality behind these classifications lies in its molecular structure: a carbazole core, which can be environmentally persistent, combined with a bromophenyl group. Halogenated aromatic compounds are often subject to strict regulatory scrutiny due to their potential for bioaccumulation and environmental persistence[2][3]. Therefore, the core directive for its disposal is environmental containment .
Hazard Summary Table
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Chronic Aquatic Hazard | H413 | May cause long lasting harmful effects to aquatic life. | [1] |
Part 2: Immediate Spill Management Protocol
Accidents happen. A spill is an uncontrolled release that requires immediate and correct action to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust has become airborne. Ensure the area is well-ventilated[4][5].
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles. For significant spills of the powder, a NIOSH-approved respirator is necessary to prevent inhalation[6][7].
-
Contain the Spill:
-
For Solid Spills: Do NOT dry sweep. This can generate airborne dust. Gently cover the spill with an inert absorbent material like vermiculite or sand[8][9]. Carefully scoop the mixture into a designated hazardous waste container.
-
For Spills in Solution: Cover with an appropriate absorbent pad or inert material.
-
-
Decontaminate the Area: Once the bulk material is collected, decontaminate the spill surface. Use a cloth dampened with a suitable solvent (such as ethanol or acetone, depending on institutional guidelines) to wipe the area, followed by a thorough wash with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent, wipes, etc.) are now considered hazardous waste. They must be placed in the same sealed hazardous waste container as the spilled chemical[9].
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department, as per your laboratory's standard operating procedures.
Part 3: Standard Disposal Workflow for Laboratory Waste
The routine disposal of this compound waste requires a systematic approach to ensure safety and compliance. This workflow covers everything from residual amounts in containers to contaminated labware.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is proper segregation. Due to its halogenated nature, this compound waste must be kept separate from non-halogenated organic waste streams.
-
Action: Designate a specific, clearly labeled container for "Halogenated Solid Waste" or "Halogenated Organic Waste."
-
Causality: Mixing halogenated and non-halogenated waste streams can complicate the final disposal process. Incineration facilities, a common destination for such waste, have specific input requirements, and cross-contamination can lead to rejection of the waste batch or increased disposal costs[2].
Step 2: Containerization and Labeling
Proper containerization is a matter of regulatory compliance and safety.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container that is chemically compatible and has a secure, vapor-tight lid. The container must be in good condition, free of leaks or cracks[10].
-
Labeling: The waste label is a critical communication tool. At a minimum, it must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazards (e.g., "Irritant," "Environmental Hazard")
-
The accumulation start date
-
-
Action: Collect all waste—including residual powder, contaminated weigh boats, pipette tips, and gloves—directly into this labeled container. Keep the container closed at all times except when adding waste[10].
Step 3: Managing Empty Containers
An "empty" container of this compound is not truly empty and must be managed as hazardous waste.
-
Action for Gross Contamination: If the container holds a significant residue, it should be treated as hazardous waste itself and placed in a larger, suitable container for disposal.
-
Action for Trace Contamination: For containers with only trace residue, the standard procedure is a "triple rinse."
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Each rinseate is considered hazardous waste and must be collected in a designated "Halogenated Liquid Waste" container.
-
After triple rinsing, the container can often be managed as non-hazardous solid waste (e.g., glass recycling), but only after defacing the original label to prevent confusion. Always confirm this final step with your EHS department , as institutional policies may vary.
-
Step 4: Storage and Final Disposal
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or the main hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. The most common and effective method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion[2][8]. Never attempt to dispose of this chemical down the drain or in regular trash [11][12].
Part 4: Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste containing this compound.
Caption: Decision workflow for this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nj.gov [nj.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. uprm.edu [uprm.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. carlroth.com [carlroth.com]
- 12. carlroth.com:443 [carlroth.com:443]
Mastering the Safe Handling of 9-(2-Bromophenyl)-9H-carbazole: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and organic synthesis, 9-(2-Bromophenyl)-9H-carbazole is a valuable building block. However, its classification as a halogenated aromatic compound necessitates a robust and well-understood safety protocol to mitigate potential risks. This guide moves beyond mere procedural lists to provide a comprehensive operational plan grounded in scientific principles, ensuring the safety of laboratory personnel and the integrity of your research. Here, we will delve into the essential personal protective equipment (PPE), engineered controls, and disposal strategies, explaining the rationale behind each critical step.
Hazard Analysis: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its hazard profile is paramount. The Safety Data Sheet (SDS) for this compound identifies several key hazards:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation (Category 2): The compound can cause significant eye irritation upon contact.[1]
-
Long-term Aquatic Hazard (Category 4): Release into the environment may cause long-lasting harmful effects to aquatic life.[1]
Beyond these immediate classifications, it is crucial to recognize that as a halogenated aromatic compound, there are broader toxicological considerations. Similar compounds can pose risks of respiratory irritation.[2] Therefore, our safety protocols are designed to prevent exposure through all primary routes: dermal (skin), ocular (eyes), and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions and airborne particles of the solid, which can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[1][2] Nitrile gloves are suitable for handling the solid and for incidental contact with solutions, but for prolonged contact with solutions, consider gloves with longer breakthrough times like Viton® or double-gloving.[3][4][5] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes the inhalation of airborne particles of the solid or vapors from solutions, which can cause respiratory tract irritation.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation
-
Designated Work Area: All handling of this compound, especially weighing and transferring the solid, should be conducted within a certified chemical fume hood to contain any airborne particles.[2]
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, glassware, and solvents, are inside the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above before approaching the designated work area.
Handling the Solid Compound
-
Weighing: Carefully weigh the desired amount of the powdered compound on weighing paper. Avoid creating dust by using gentle movements.
-
Transfer: Use a clean spatula to transfer the solid to your reaction vessel. If any particles are spilled, decontaminate the area immediately (see Section 4).
Preparing Solutions
-
Solvent Addition: Slowly add the desired solvent to the solid within the fume hood.
-
Mixing: If necessary, use a magnetic stirrer or gentle swirling to dissolve the solid. Keep the container capped as much as possible to prevent vapor release.
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe Handling Workflow for this compound.
Decontamination and Spill Response
Decontamination
-
Work Surfaces: After each use, wipe down the work area within the fume hood with a suitable solvent (e.g., acetone or ethanol) and then with a soap and water solution.
-
Glassware: Rinse all contaminated glassware with an appropriate solvent in the fume hood. Collect the rinsate as hazardous waste.
Spill Response
For a small spill of the solid material:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
PPE: If not already wearing it, don the appropriate PPE, including respiratory protection if the spill is outside a fume hood.
-
Clean-up: Gently cover the spill with an absorbent material to avoid generating dust. Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area as described in the decontamination procedure.
Disposal Plan: Environmental Responsibility
Due to its classification as a long-term aquatic hazard, proper disposal of this compound and associated waste is crucial.[1]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6][7] Use a designated, clearly labeled waste container for all materials contaminated with this compound.
-
Waste Containers: Ensure waste containers are made of a compatible material, are kept tightly sealed when not in use, and are stored in a designated satellite accumulation area.
-
Institutional Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
By adhering to these scientifically-grounded safety protocols, researchers can confidently and safely utilize this compound in their work, protecting themselves, their colleagues, and the environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehsdb.com [ehsdb.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
